Meclofenamate Sodium
Description
Properties
IUPAC Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLLDJTVQAFAN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67254-91-5 | |
| Record name | Meclofenamate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MECLOFENAMATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meclofenamate Sodium's Mechanism of Action on Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects—anti-inflammatory, analgesic, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This document provides a detailed examination of the mechanism by which this compound inhibits the two primary COX isoforms, COX-1 and COX-2. It includes a summary of its inhibitory potency, a detailed experimental protocol for assessing COX inhibition, and a comparative analysis of its activity. The information is intended to serve as a technical resource for professionals in research and drug development.
Introduction to Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the biosynthesis of prostanoids, a class of lipid mediators that includes prostaglandins (B1171923), prostacyclin, and thromboxane (B8750289).[2] There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3][4]
-
COX-2: In most cells, COX-2 is an inducible enzyme, meaning its expression is upregulated in response to inflammatory stimuli, cytokines, and growth factors.[3][4] It plays a significant role in the inflammatory process and pain signaling.
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for all other prostanoids.[2][3] This process, often referred to as the arachidonic acid cascade, is a primary target for NSAIDs.[5]
Arachidonic Acid Cascade
The arachidonic acid cascade begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.[3] Once released, arachidonic acid can be metabolized by either the cyclooxygenase or lipoxygenase pathways.[3][6] The COX pathway leads to the production of prostaglandins, which are key mediators of inflammation.[6]
Figure 1. Arachidonic Acid Cascade and COX Inhibition.
This compound's Mechanism of Action
This compound functions as a reversible inhibitor of both COX-1 and COX-2 enzymes.[7] By blocking the activity of these enzymes, it prevents the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the synthesis of prostaglandins.[1] This inhibition of prostaglandin production is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[7][8]
While this compound is a potent inhibitor of cyclooxygenase, some evidence suggests it may also have other effects, such as antagonizing the actions of prostaglandins at their receptor sites and potentially inhibiting the lipoxygenase pathway.[9][10]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against COX-1 and COX-2 is determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[11] A lower IC50 value signifies greater potency.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Meclofenamic Acid | 0.08 | 0.05 | 1.6 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Data compiled from in vitro studies. Exact values may vary based on experimental conditions.[11] |
As indicated in the table, meclofenamic acid is a potent inhibitor of both COX isoforms with a slight preference for COX-2.[11] Its selectivity ratio of 1.6 suggests it is a relatively non-selective COX inhibitor.[11]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a detailed methodology for a common in vitro assay to determine the COX inhibitory activity of a compound like this compound. This assay measures the peroxidase component of the COX enzyme.[11]
Materials and Reagents
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (B1673052) (cofactor)
-
This compound (or other test compounds)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of hemin.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a working solution of arachidonic acid.
-
Prepare a working solution of the colorimetric substrate (TMPD).
-
-
Assay in 96-Well Plate:
-
Background Wells: Add 160 µL of assay buffer and 10 µL of hemin solution.[2]
-
100% Initial Activity Wells: Add 140 µL of assay buffer, 10 µL of hemin solution, and 10 µL of the respective enzyme solution (COX-1 or COX-2).[2]
-
Inhibitor Wells: Add 140 µL of assay buffer, 10 µL of hemin solution, 10 µL of the respective enzyme solution, and 10 µL of the this compound working solution at various concentrations.[2]
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation:
-
Add 20 µL of the colorimetric substrate solution to all wells.[2]
-
Add 20 µL of the arachidonic acid solution to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode for a set period (e.g., 5 minutes).[2]
-
Data Analysis
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the background rate from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate with Inhibitor) / Rate of 100% Activity] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Figure 2. Experimental Workflow for COX Inhibition Assay.
Downstream Signaling and Physiological Effects
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the synthesis of prostaglandins. This has several downstream physiological consequences:
-
Anti-inflammatory Effect: Prostaglandins, particularly PGE2, are potent vasodilators and increase vascular permeability, leading to edema and erythema at the site of inflammation. By reducing prostaglandin levels, this compound mitigates these inflammatory responses.
-
Analgesic Effect: Prostaglandins sensitize peripheral nociceptors (pain receptors) to other inflammatory mediators like bradykinin (B550075) and histamine. By inhibiting prostaglandin synthesis, this compound raises the pain threshold.
-
Antipyretic Effect: Prostaglandins, especially PGE2, act on the hypothalamus to elevate the body's temperature set-point, causing fever. This compound reduces fever by preventing the synthesis of these prostaglandins in the central nervous system.
References
- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. drugs.com [drugs.com]
- 9. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Meclofenamate Sodium: A Selective FTO Enzyme Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated (FTO) protein is a crucial Fe(II)- and 2-oxoglutarate-dependent dioxygenase that plays a significant role in epigenetic regulation by demethylating N6-methyladenosine (m6A) in RNA. This post-transcriptional modification is a dynamic and reversible process influencing various biological functions, including gene expression, RNA stability, and translation. The central role of FTO in these processes has positioned it as a compelling therapeutic target for a spectrum of diseases, ranging from metabolic disorders and obesity to various forms of cancer. Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent and selective inhibitor of the FTO enzyme, offering a valuable tool for studying the biological consequences of FTO inhibition and as a potential starting point for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of this compound as a selective FTO inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols for its characterization.
Mechanism of Selective Inhibition
This compound functions as a competitive inhibitor of the FTO enzyme.[1][4] Mechanistic studies have revealed that it directly competes with the m6A-containing nucleic acid substrate for binding to the active site of FTO.[1][2][4] This competitive inhibition effectively blocks the demethylation activity of FTO, leading to an increase in the cellular levels of m6A in mRNA.[1]
The selectivity of this compound for FTO over other members of the AlkB homolog (ALKBH) family, particularly ALKBH5, another m6A demethylase, is a key attribute.[2][3][4] Structural studies of the FTO/Meclofenamate acid complex have elucidated the basis for this selectivity, highlighting specific interactions within the FTO active site that are not conserved in ALKBH5.[2] This selectivity makes this compound a valuable chemical probe to dissect the specific biological roles of FTO.
Quantitative Inhibitory and Cellular Activity
The inhibitory potency of this compound against FTO has been quantified in various in vitro and cellular assays. The following tables summarize the key data for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against FTO
| Substrate | Assay Type | IC50 Value (µM) | Reference |
| dm6A-containing ssDNA | HPLC-based Assay | 7 | [5] |
| m6A-containing ssRNA | HPLC-based Assay | 8 | [5] |
| dm6A-containing ssDNA | Fluorescence Polarization | 17.4 | [4][5] |
Table 2: Selectivity Profile of Meclofenamic Acid Against Other Enzymes
| Enzyme | Substrate | Assay Type | IC50 Value (µM) | Reference |
| ALKBH5 | dm6A-containing ssDNA | DpnII digestion assay | No inhibition observed | [4] |
| Cyclooxygenase | Not specified | Not specified | ~1 | [1][6] |
| hKv2.1 | Not specified | Not specified | 56.0 | [1][6] |
| hKv1.1 | Not specified | Not specified | 155.9 | [1][6] |
Table 3: Cellular Activity of Meclofenamic Acid Ethyl Ester (MA2) *
| Cell Line | Treatment Concentration (µM) | Effect on mRNA m6A Levels | Reference |
| HeLa | 80 | Significant Increase | [7] |
| HeLa | 120 | Significant Increase | [7] |
*The ethyl ester form is often used in cellular assays to improve cell permeability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of FTO inhibition. Provided below are representative protocols for key experiments used to characterize this compound's activity.
Fluorescence Polarization (FP) Assay for FTO Inhibition
This assay measures the ability of a compound to displace a fluorescently labeled substrate from the FTO active site.
Materials:
-
Purified recombinant FTO protein
-
Fluorescein-labeled single-stranded DNA (ssDNA) or RNA (ssRNA) substrate containing a single m6A modification
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled substrate (at a final concentration typically in the low nanomolar range), and the purified FTO protein (at a concentration determined by prior titration to give a stable polarization signal).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HPLC-Based FTO Demethylation Assay
This assay directly measures the enzymatic activity of FTO by quantifying the conversion of m6A to adenosine (B11128).
Materials:
-
Purified recombinant FTO protein
-
m6A-containing ssDNA or ssRNA substrate
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 µM 2-oxoglutarate, 280 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbic acid)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
HPLC system with a C18 column
-
Nucleoside standards (adenosine and m6A)
Procedure:
-
Set up the demethylation reaction by combining the reaction buffer, m6A-containing substrate, and purified FTO protein.
-
Add this compound at various concentrations or a vehicle control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by heat inactivation or addition of a chelating agent like EDTA.
-
Digest the nucleic acid substrate to nucleosides by adding Nuclease P1 and incubating at 37°C.
-
Further dephosphorylate the nucleotides by adding Bacterial Alkaline Phosphatase and incubating at 37°C.
-
Analyze the resulting nucleoside mixture by HPLC.
-
Quantify the amounts of adenosine and m6A by comparing the peak areas to a standard curve generated with known concentrations of the nucleoside standards.
-
Calculate the percentage of FTO inhibition at each concentration of this compound and determine the IC50 value.
Cellular m6A Quantification by LC-MS/MS
This method quantifies the global m6A levels in mRNA from cells treated with an FTO inhibitor.[8][9][10][11]
Materials:
-
Cell culture reagents
-
This compound (or its cell-permeable ester form)
-
mRNA purification kit
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
-
Isotope-labeled internal standards (optional but recommended)
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells and isolate total RNA.
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Digest the purified mRNA to nucleosides using Nuclease P1 and Bacterial Alkaline Phosphatase.
-
Analyze the nucleoside mixture by LC-MS/MS. The mass spectrometer is set to monitor the specific mass transitions for adenosine and m6A.
-
Quantify the absolute or relative amounts of adenosine and m6A.
-
Calculate the m6A/A ratio for each treatment condition to determine the effect of FTO inhibition on global m6A levels.
Signaling Pathways and Experimental Workflows
The inhibition of FTO by this compound can have profound effects on various cellular signaling pathways. Below are diagrams illustrating the role of FTO in key pathways and the expected impact of its inhibition, along with a typical experimental workflow.
Conclusion
This compound has emerged as a critical tool for the study of FTO biology. Its well-characterized selective and competitive inhibitory mechanism, coupled with established protocols for assessing its in vitro and cellular activity, makes it an invaluable resource for researchers in both academic and industrial settings. The ability to pharmacologically inhibit FTO opens up avenues for exploring the downstream consequences of altered m6A RNA methylation in a variety of biological contexts and disease models. This in-depth technical guide provides the foundational knowledge and methodologies for scientists and drug development professionals to effectively utilize this compound in their research endeavors to further unravel the complexities of FTO-mediated epigenetic regulation and to explore its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
Meclofenamate Sodium's Modulation of KCNQ2/Q3 Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated potassium channels KCNQ2 and KCNQ3 are critical regulators of neuronal excitability.[1][2] As the primary molecular correlates of the M-current, a subthreshold potassium current, they play a pivotal role in stabilizing the neuronal membrane potential and dampening repetitive firing.[1][2] Consequently, KCNQ2/Q3 channels have emerged as a promising therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a novel opener of KCNQ2/Q3 channels.[1][2] This guide provides an in-depth technical overview of the effects of this compound on KCNQ2/Q3 potassium channels, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these properties.
Quantitative Effects of this compound on KCNQ2/Q3 Channels
This compound activates KCNQ2/Q3 channels, leading to an increase in potassium current and a hyperpolarization of the cell membrane.[1][2] The key quantitative parameters of this interaction are summarized in the tables below.
| Parameter | Value | Experimental System | Reference |
| EC50 | 25 µM | KCNQ2/Q3 channels expressed in Chinese Hamster Ovary (CHO) cells | [1] |
| EC50 (RMP) | 11.7 ± 5.2 µM | KCNQ2/Q3 channels expressed in Xenopus laevis oocytes (Resting Membrane Potential) | [2] |
Table 1: Potency of this compound on KCNQ2/Q3 Channels
| Parameter | Effect | Experimental System | Reference |
| Voltage Activation Curve | -23 mV hyperpolarizing shift | KCNQ2/Q3 channels expressed in CHO cells | [1] |
| Deactivation Kinetics | Markedly slowed | KCNQ2/Q3 channels expressed in CHO cells | [1] |
| Current Amplitude Increase (-30 mV) | Up to 72% increase | KCNQ2/Q3 channels expressed in CHO cells | [3] |
| M-current Enhancement | Potentiation of linopirdine-sensitive current | Cultured rat cortical neurons | [1] |
Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels
Mechanism of Action
This compound acts as a KCNQ2/Q3 channel opener.[1][2] Its primary mechanism involves a significant negative shift in the voltage-dependence of channel activation.[1] This means that the channels are more likely to be open at more negative membrane potentials, close to the typical resting potential of a neuron. Additionally, this compound slows the deactivation kinetics of the channel, prolonging the open state.[1] The combined effect of these actions is an enhanced M-current, leading to membrane hyperpolarization and a reduction in neuronal firing.[1][2] Studies have shown that the effects of meclofenamate are more pronounced on KCNQ2 subunits compared to KCNQ3 subunits.[1]
Caption: Signaling pathway of this compound's effect on KCNQ2/Q3 channels.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that characterized the effects of this compound on KCNQ2/Q3 channels.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of ion channels.
-
Transfection: CHO cells are co-transfected with cDNAs encoding for human KCNQ2 and KCNQ3 subunits, along with a marker gene such as CD8, for identification of transfected cells. Transfection can be performed using standard lipid-based methods. Cells are typically ready for electrophysiological recording 24-48 hours post-transfection.
Electrophysiology
-
Technique: The whole-cell patch-clamp technique is utilized to record ionic currents from transfected CHO cells or cultured neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Transfected cells are identified (e.g., by the presence of anti-CD8 antibody-coated beads).
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Currents are recorded in response to voltage-step protocols using a patch-clamp amplifier.
-
-
Voltage Protocols:
-
Activation Curves: Cells are held at a holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials (e.g., from -80 mV to +40 mV in 10 mV increments). The resulting tail currents at a subsequent hyperpolarizing step (e.g., -60 mV) are measured to determine the voltage-dependence of activation.
-
Deactivation Kinetics: Channels are opened with a depolarizing pulse, and the rate of current decay (deactivation) is measured upon repolarization to a negative potential.
-
Caption: A typical experimental workflow for studying KCNQ2/Q3 channel modulation.
Conclusion and Implications
The characterization of this compound as a KCNQ2/Q3 channel opener provides a valuable pharmacological tool for studying the physiological roles of the M-current.[1] Furthermore, it highlights a novel mechanism of action for an existing drug, suggesting potential for drug repurposing. The distinct effects of meclofenamate on the voltage-dependence and kinetics of KCNQ2/Q3 channels offer insights into the structure-function relationships of these channels and provide a basis for the rational design of new, more potent, and selective KCNQ2/Q3 openers for the treatment of neurological disorders associated with hyperexcitability.[1][2]
References
Unraveling the Molecular Anti-Inflammatory Mechanisms of Meclofenamate Sodium: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular anti-inflammatory properties of Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound.
Executive Summary
This compound, a member of the fenamate class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted molecular mechanism.[1] While its primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals a broader spectrum of activity, including the modulation of the 5-lipoxygenase (5-LOX) pathway, direct antagonism of prostaglandin (B15479496) receptors, and regulation of the NF-κB signaling cascade. This guide will dissect these mechanisms at a molecular level, presenting quantitative data and detailed experimental protocols to facilitate further research and drug development.
Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase
This compound's principal anti-inflammatory effect stems from its ability to inhibit the synthesis of prostaglandins (B1171923), potent mediators of inflammation, pain, and fever.[2][3] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] Furthermore, this compound is recognized as a dual inhibitor, also targeting the 5-lipoxygenase (5-LOX) pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators.[2][5]
Quantitative Analysis of COX and 5-LOX Inhibition
The inhibitory potency of this compound against COX and 5-LOX enzymes is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.
| Target Enzyme | Assay System | IC50 Value (µM) | Reference |
| COX-1 | Human Peripheral Monocytes | 0.08 | [6] |
| COX-2 | Activated RAW264.7 Macrophages (PGD₂ Synthesis) | 0.06 | [7] |
| COX-2 | Human Peripheral Monocytes | 0.05 | [6] |
| 5-Lipoxygenase | Human Leukocytes (5-HETE and LTB₄ Formation) | More potent than benoxaprofen | [7] |
Comparative IC50 Values of Various NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Meclofenamic Acid | 0.08 | 0.05 | 1.6 | [6] |
| Ibuprofen | 12 | 80 | 0.15 | [6] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [6] |
| Celecoxib | 82 | 6.8 | 12 | [6] |
| Rofecoxib | > 100 | 25 | > 4.0 | [6] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [6] |
| Meloxicam | 37 | 6.1 | 6.1 | [6] |
| Piroxicam | 47 | 25 | 1.9 | [6] |
Data compiled from in vitro studies. Exact values may vary depending on specific experimental conditions.[6]
Modulation of Pro-Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, this compound influences key intracellular signaling pathways that regulate the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of gene transcription for numerous pro-inflammatory mediators. This compound has been shown to suppress the activation of this pathway.
Direct Interaction with Prostaglandin Receptors
This compound not only curtails the production of prostaglandins but also directly antagonizes their action at the receptor level. This dual action contributes to its potent anti-inflammatory profile.
A study on human myometrium revealed that meclofenamate inhibits the binding of prostaglandin E2 (PGE2) to its high-affinity receptors in a dose-dependent and reversible manner.[8] The mechanism is primarily competitive, with an inhibition constant (Ki) of 11 µmol/L.[8] At higher concentrations (≥100 µmol/L), a non-competitive component leading to a loss of PGE receptor sites was observed.[8]
Interaction with Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
Inhibition of Polymorphonuclear Leukocyte Functions
This compound has been demonstrated to inhibit several key functions of polymorphonuclear leukocytes (neutrophils), which are crucial cellular mediators of acute inflammation. This includes the inhibition of chemotaxis, degranulation, and the generation of superoxide (B77818) anion radicals.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific time by the addition of a stopping agent (e.g., a strong acid).
-
Quantification: The amount of prostaglandin (e.g., PGE₂) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Assay
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with a NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Compound Treatment: Transfected cells are pre-treated with varying concentrations of this compound for a specified duration.
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of NF-κB activity by this compound is calculated relative to the stimulated control without the inhibitor.
Boyden Chamber Assay for Neutrophil Chemotaxis
Methodology:
-
Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., leukotriene B4 or f-Met-Leu-Phe).
-
Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with different concentrations of this compound and then placed in the upper chamber of the transwell.
-
Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane towards the chemoattractant.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the number of migrated cells in the control (with chemoattractant but without the inhibitor) to determine the percentage of inhibition.
Conclusion
This compound exhibits a robust and multi-pronged anti-inflammatory profile at the molecular level. Its primary efficacy is derived from the dual inhibition of the COX and 5-LOX pathways, effectively reducing the biosynthesis of both prostaglandins and leukotrienes. Furthermore, its ability to antagonize prostaglandin receptors and modulate the NF-κB signaling pathway provides additional layers of anti-inflammatory control. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of this compound and to develop novel anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology, pharmacokinetics, and therapeutic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Meclofenamate Sodium's Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID) from the fenamate class, exerts its therapeutic effects primarily through the modulation of the prostaglandin (B15479496) synthesis pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on cyclooxygenase (COX) enzymes. It includes quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual diagrams of the relevant biological pathways and experimental workflows to support researchers in the fields of pharmacology and drug development.
Introduction
This compound is a well-established NSAID with potent anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its clinical utility in treating conditions such as rheumatoid arthritis, osteoarthritis, and dysmenorrhea is fundamentally linked to its ability to interfere with the biosynthesis of prostaglandins (B1171923) (PGs).[2][3] Prostaglandins are lipid autacoids involved in a myriad of physiological and pathological processes, including inflammation, pain sensitization, fever, and maintenance of gastrointestinal mucosal integrity.[4] The primary mechanism by which this compound mitigates inflammatory processes is through the inhibition of prostaglandin synthesis.[1][5] This guide delves into the specific molecular interactions and pathways affected by this compound.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, a rate-limiting step catalyzed by phospholipase A2.[3][4] Free arachidonic acid is then converted into an unstable intermediate, Prostaglandin H2 (PGH2), through the action of cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases.[4] PGH2 serves as the precursor for various biologically active prostanoids, including prostaglandins, prostacyclin, and thromboxanes.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and regulating renal blood flow.[4]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors.[4] Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[4]
This compound functions as a reversible, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] By blocking the active site of these enzymes, it prevents the conversion of arachidonic acid to PGH2, thereby effectively reducing the production of all downstream prostaglandins.[7] This dual inhibition is responsible for both its therapeutic anti-inflammatory effects (primarily via COX-2 inhibition) and some of its potential side effects, such as gastrointestinal distress (via COX-1 inhibition).[5][8] Some evidence also suggests that meclofenamic acid may directly antagonize prostaglandin actions at their receptor sites and inhibit the 5-lipoxygenase pathway, which is involved in leukotriene synthesis.[5][8]
Quantitative Data: Inhibitory Potency of Meclofenamic Acid
The inhibitory activity of a compound against an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Meclofenamic acid is a potent inhibitor of both COX isoforms.
Table 1: IC50 Values for Meclofenamic Acid against COX-1 and COX-2
| Compound | Target Enzyme | IC50 |
| Meclofenamic Acid | COX-1 | 40 nM - 80 nM[5][9] |
| Meclofenamic Acid | COX-2 | 50 nM[5][9] |
Note: IC50 values can vary depending on the specific in vitro experimental conditions, such as enzyme source (e.g., ovine, human recombinant) and assay methodology.[9]
Table 2: Comparative COX Inhibitory Activity of Various NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Meclofenamic Acid | 0.08 | 0.05 | 1.6 [9] |
| Ibuprofen | 12 | 80 | 0.15[9] |
| Diclofenac | 0.076 | 0.026 | 2.9[9] |
| Indomethacin | 0.0090 | 0.31 | 0.029[9] |
| Celecoxib | 82 | 6.8 | 12[9] |
This table illustrates that Meclofenamic acid is a relatively non-selective COX inhibitor with a slight preference for COX-2, in contrast to highly selective COX-2 inhibitors like Celecoxib.[9]
Signaling Pathway and Inhibition Visualization
The following diagrams illustrate the prostaglandin synthesis pathway and the point of inhibition by this compound, as well as a typical experimental workflow.
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is designed to determine the IC50 value of this compound for both COX-1 and COX-2 by measuring the peroxidase activity of the COX enzyme.
Objective: To quantify the inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.
Principle: The peroxidase component of the COX enzyme reduces PGG2 to PGH2. This activity is monitored by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically.[4][9]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
Arachidonic Acid (Substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, Hemin, Arachidonic Acid, and TMPD.[4]
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions in Assay Buffer to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[6]
-
100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme solution (either COX-1 or COX-2).[6]
-
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the enzyme solution, and 10 µL of the respective this compound dilution.[4]
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution to initiate the reaction.[4]
-
Measurement: Immediately read the absorbance of the plate at 590 nm (or a similar wavelength) in kinetic mode for 5 minutes, or as a single endpoint reading after a fixed time (e.g., 2 minutes).[2][4]
Data Analysis:
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (100% activity) wells.
-
% Inhibition = [1 - (Abs_Inhibitor / Abs_Control)] * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: General experimental workflow for an in vitro COX inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol measures the inhibitory effect of this compound on PGE2 production in cultured cells, providing data from a more physiologically relevant system.
Objective: To quantify the reduction of PGE2 synthesis in response to this compound in intact cells.
Principle: Cells (e.g., macrophages, A549 cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.[10][11] The cells are co-treated with this compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line known to produce PGE2 upon stimulation (e.g., RAW 264.7 murine macrophages, human A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound
-
Prostaglandin E2 (PGE2) ELISA Kit
-
Cell culture plates (e.g., 24-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 30-60 minutes.[10]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for unstimulated controls) to induce inflammation and PGE2 production.
-
Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.[11]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. If not assayed immediately, store at -80°C.
-
PGE2 Quantification:
-
Bring all reagents from the PGE2 ELISA kit and the collected supernatants to room temperature.
-
Perform the competitive ELISA according to the manufacturer's specific instructions.[12][13] This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a fixed amount of HRP-labeled PGE2, which competes with the sample PGE2 for antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops color in proportion to the amount of bound HRP-labeled PGE2.
-
Stopping the reaction and reading the absorbance on a microplate reader (typically at 450 nm).
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values for the known PGE2 standards.
-
Calculate the concentration of PGE2 in each experimental sample by interpolating from the standard curve.
-
Determine the IC50 value of this compound for PGE2 production by plotting the PGE2 concentration against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its anti-inflammatory, analgesic, and antipyretic activities are a direct result of its ability to block the prostaglandin synthesis pathway by preventing the conversion of arachidonic acid into prostaglandin precursors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the pharmacological properties of this compound and other NSAIDs. Understanding the nuances of its interaction with the prostaglandin synthesis pathways is critical for its effective clinical application and for the development of future anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. cloud-clone.com [cloud-clone.com]
Exploring the Pharmacokinetics and Metabolism of Meclofenamate Sodium in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic properties of Meclofenamate Sodium in key preclinical models. This compound, a nonsteroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its pharmacokinetic profile in humans.
This guide summarizes available quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the key metabolic pathways and experimental workflows to support researchers in the field of drug development.
Pharmacokinetics of this compound and its Analogs in Preclinical Models
The pharmacokinetic profile of meclofenamic acid, the active moiety of this compound, and its close structural analogs, mefenamic acid and tolfenamic acid, has been investigated in various preclinical species. The following tables summarize key pharmacokinetic parameters following intravenous and oral administration in rats, dogs, and mice. It is important to note that direct and comprehensive pharmacokinetic data for meclofenamic acid across all listed species and routes is limited in the publicly available literature. Therefore, data from its structurally similar analogs are included to provide a comparative and representative understanding.
Table 1: Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Bioavailability (%) |
| Tolfenamic Acid | IM | 4 | 4111.44 ± 493.15 | - | 20280.77 ± 3501.67 | 2.59 ± 0.16 | 218.39 ± 25.47 | 0.822 ± 0.115 | - |
| Mefenamic Acid | Oral (SD) | - | - | - | - | - | - | - | 2.97-fold higher than pure drug |
Data for Tolfenamic Acid is from a study in Wistar rats following intramuscular administration and is used as a surrogate for Meclofenamic Acid. Cmax and Tmax are not typically reported for IV administration. CL and Vd are generally determined from IV data. Bioavailability is calculated from a comparison of oral and IV AUCs. SD: Solid Dispersion formulation.
Table 2: Pharmacokinetic Parameters in Dogs
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Bioavailability (%) |
| Meclofenamic Acid | IV | 5 | - | - | - | - | - | - | - |
| Meloxicam | Oral | 0.2 | - | - | - | - | - | - | 90.24 |
Comprehensive pharmacokinetic data for Meclofenamic Acid in dogs is limited. The provided information indicates that the drug has been administered intravenously in studies, but detailed parameters were not reported in the available literature. Data for Meloxicam, another NSAID, is included for comparative purposes, highlighting high oral bioavailability in this species.
Table 3: Pharmacokinetic Parameters in Mice
| Compound | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (mg/L·h) | t½ (h) | CL (mL/h·kg) | Vd (L/kg) | Bioavailability (%) |
| Meloxicam | Oral | 20 | 16.7 ± 0.4 | 4 | 160.4 | 7.4 | 0.125 | 0.36 | - |
| Carprofen | Oral | 10 | 20.3 ± 2.4 | 2 | 160.8 | 7.4 | 0.062 | 0.42 | - |
Metabolism of this compound
The biotransformation of meclofenamic acid is a critical determinant of its efficacy and safety profile. While in-depth studies in preclinical models are not extensively published, data from human liver microsomes and studies on the closely related mefenamic acid provide significant insights into the probable metabolic pathways.
The primary routes of metabolism for fenamates, including meclofenamic acid, are oxidation and glucuronidation.
-
Phase I Metabolism (Oxidation): The initial metabolic step for mefenamic acid, and likely meclofenamic acid, involves hydroxylation of the methyl group on the dimethylphenyl ring to form a hydroxymethyl metabolite (Metabolite I). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2C9. Further oxidation of this metabolite can lead to the formation of a carboxy metabolite (Metabolite II).[1] Other oxidative pathways, including the formation of reactive quinone-imine intermediates, have also been proposed.[2]
-
Phase II Metabolism (Glucuronidation): The parent drug and its hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, which are then readily excreted.
The following diagram illustrates the predicted metabolic pathway of meclofenamic acid.
Predicted metabolic pathway of Meclofenamic Acid.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic and metabolism data. The following sections outline typical methodologies for in vivo pharmacokinetic studies and in vitro metabolism assays.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
This protocol describes a typical oral and intravenous pharmacokinetic study in rats.
1. Animals:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose volume (e.g., 5 mL/kg).
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of solubilizing agent if necessary) and administered as a bolus injection into the tail vein at a specific dose volume (e.g., 1 mL/kg).
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
4. Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Plasma is transferred to clean tubes and stored at -80°C until analysis.
5. Bioanalysis:
-
Plasma concentrations of meclofenamic acid and its potential metabolites are determined using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Experimental workflow for a preclinical pharmacokinetic study.
In Vitro Metabolism Protocol (Rat Liver Microsomes)
This protocol outlines a typical experiment to investigate the metabolism of meclofenamic acid using rat liver microsomes.
1. Materials:
-
Rat liver microsomes (RLM).
-
Meclofenamic acid.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
2. Incubation:
-
A typical incubation mixture contains rat liver microsomes (e.g., 0.5 mg/mL), meclofenamic acid (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.
-
The mixture is pre-incubated at 37°C for a few minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
The reaction is incubated at 37°C for a specific time (e.g., 0, 5, 15, 30, and 60 minutes).
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding ice-cold acetonitrile (typically 2 volumes of the incubation mixture).
-
An internal standard is added.
-
The mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for LC-MS/MS analysis.
4. Metabolite Identification and Profiling:
-
The supernatant is analyzed by high-resolution LC-MS/MS to identify and quantify the metabolites formed.
-
Metabolite structures are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The following diagram shows the workflow for an in vitro metabolism study.
Workflow for an in vitro drug metabolism study.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound in key preclinical models. The presented data, while supplemented with information from structural analogs due to limited direct data, offers valuable insights for drug development professionals. The detailed experimental protocols and visual workflows serve as practical resources for designing and conducting robust preclinical studies. Further research is warranted to generate a more complete and direct pharmacokinetic and metabolic profile of meclofenamic acid in rats, dogs, and mice to further refine its preclinical to clinical translation.
References
A Technical Guide to the Chemical Synthesis and Purification of Research-Grade Meclofenamate Sodium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification process for producing research-grade meclofenamate sodium. The protocols detailed herein are designed to yield a high-purity final product suitable for a range of research and development applications.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process. The initial and key step is the synthesis of meclofenamic acid, which is primarily achieved through a copper-catalyzed Ullmann condensation reaction. This is followed by the conversion of the meclofenamic acid to its sodium salt, this compound, to enhance its aqueous solubility.[1][2]
dot graph SynthesisPathway { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Node Definitions Reactant1 [label="2,6-Dichloro-3-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant2 [label="2-Chlorobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Meclofenamic Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Copper Catalyst (e.g., CuO)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Anhydrous K2CO3", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base2 [label="Sodium Hydroxide (B78521) (NaOH) or\nSodium Bicarbonate (NaHCO3)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactant1 -> Intermediate; Reactant2 -> Intermediate; Catalyst -> Intermediate [label="Ullmann Condensation", style=dashed]; Base1 -> Intermediate [style=dashed]; Intermediate -> FinalProduct [label="Salt Formation"]; Base2 -> FinalProduct [style=dashed]; } caption { label = "Chemical synthesis pathway of this compound."; fontsize = 12; fontname = "Arial"; }
Experimental Protocols
Synthesis of Meclofenamic Acid via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the synthesis of N-aryl anthranilic acids.[3][4] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.[5][6]
Materials:
-
2,6-Dichloro-3-methylaniline
-
2-Chlorobenzoic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Cupric oxide (CuO) or other suitable copper catalyst
-
Amyl alcohol or other high-boiling point solvent
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Activated carbon
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichloro-3-methylaniline, 2-chlorobenzoic acid, anhydrous potassium carbonate, and a catalytic amount of cupric oxide in a suitable high-boiling solvent such as amyl alcohol.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reflux is typically maintained for several hours until the starting materials are consumed.
-
Work-up: After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude meclofenamic acid. The pH should be adjusted to be acidic to ensure complete precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining inorganic impurities.
-
Decolorization: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Heat the mixture to boiling for a short period to allow the activated carbon to adsorb colored impurities.
-
Filtration: Hot filter the solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified meclofenamic acid.
-
Final Product Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure meclofenamic acid.
Conversion of Meclofenamic Acid to this compound
This is a straightforward acid-base neutralization reaction to form the sodium salt.
Materials:
-
Meclofenamic acid (synthesized in the previous step)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
Dissolution: Dissolve the purified meclofenamic acid in ethanol.
-
Neutralization: Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide or sodium bicarbonate to the meclofenamic acid solution with stirring. The pH should be monitored to ensure complete neutralization.
-
Precipitation/Crystallization: The sodium salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Isolation and Drying: Collect the this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Purification of Research-Grade this compound
For research applications, high purity is crucial. Recrystallization is a powerful technique for purifying solid organic compounds.[7]
Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the this compound more readily at higher temperatures than at lower temperatures. A mixture of solvents, such as ethanol/water, can also be effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove all traces of the solvent.
Quality Control and Data Presentation
The purity of the synthesized this compound should be assessed using various analytical techniques.
| Parameter | Method | Typical Specification for Research Grade |
| Assay | HPLC | 98.0% - 102.0%[1] |
| Identification | IR, ¹H NMR, Mass Spectrometry | Conforms to the reference spectra[1] |
| Chromatographic Purity | HPLC, TLC | Individual specified impurities: ≤ 0.2%Total impurities: ≤ 1.0%[1] |
| Water Content | Karl Fischer Titration | 4.8% - 5.8% (for the monohydrate)[8] |
| Residual Solvents | Gas Chromatography (GC) | Within USP <467> limits[8] |
| Heavy Metals (e.g., Copper) | Atomic Absorption Spectroscopy | ≤ 0.003%[8] |
| Melting Point | Melting Point Apparatus | 287°C to 291°C[9] |
Overall Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
// Node Definitions Start [label="Start: Starting Materials\n(2,6-Dichloro-3-methylaniline, 2-Chlorobenzoic Acid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Step 1: Ullmann Condensation\n(Synthesis of Meclofenamic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Step 2: Work-up and Isolation of Crude Meclofenamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Step 3: Purification of Meclofenamic Acid\n(e.g., Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conversion [label="Step 4: Conversion to Sodium Salt\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="Step 5: Final Purification\n(Recrystallization of this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; QC [label="Step 6: Quality Control Analysis\n(HPLC, NMR, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Research-Grade this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Synthesis; Synthesis -> Workup; Workup -> Purification1; Purification1 -> Conversion; Conversion -> Purification2; Purification2 -> QC; QC -> End; } caption { label = "Overall experimental workflow for the synthesis and purification of this compound."; fontsize = 12; fontname = "Arial"; }
This technical guide provides a solid foundation for the synthesis and purification of research-grade this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols for their specific equipment and desired scale.
References
- 1. veeprho.com [veeprho.com]
- 2. Meclofenamic acid - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
A Comprehensive Guide to the Solubility of Meclofenamate Sodium in Common Laboratory Solvents
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), in a variety of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and formulation, offering critical data and standardized protocols to support further research and development.
Executive Summary
Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from formulation strategies to bioavailability. This guide presents quantitative solubility data for this compound in aqueous and organic solvents, outlines a detailed experimental protocol for solubility determination, and provides visual workflows to aid in experimental design. The information compiled herein is designed to be a practical resource for laboratory professionals.
Solubility Profile of this compound
This compound, the sodium salt of meclofenamic acid, is described as a white to creamy white crystalline powder. Its salt form generally imparts greater aqueous solubility compared to its parent acid. The following table summarizes the quantitative solubility of this compound in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the solute.[1] The data presented is a compilation from various sources and should be considered as a reference point for experimental work.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Class | Solubility (mg/mL) | Notes |
| Water | Polar Protic | 58 - 100[2][3] | Freely soluble. Solubility is pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 - 125[2][3] | High solubility. |
| Ethanol | Polar Protic | 59 - 63[3][4] | Soluble. |
| Methanol | Polar Protic | ~81.3 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |
| Acetone | Polar Aprotic | ~101.6 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |
| Dichloromethane (DCM) | Nonpolar | ~51.8 | Data for sodium mefenamate, a structurally similar compound, is used as an estimate.[1] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | >0.0477[5] |
Note: The solubility values for Methanol, Acetone, and Dichloromethane are based on data for sodium mefenamate and serve as an approximation for this compound due to their structural similarity.
Factors Influencing Solubility
The solubility of this compound is not static and can be significantly affected by the chemical environment.
-
pH: As the salt of a weak acid, the solubility of this compound in aqueous solutions is pH-dependent. In acidic conditions (lower pH), it can convert to the less soluble meclofenamic acid. Conversely, in neutral to alkaline conditions (higher pH), the more soluble salt form predominates.[1]
-
Temperature: For most solid solutes, including this compound, solubility tends to increase with temperature. However, the extent of this effect should be determined empirically for specific solvent systems.
-
Polarity: The polarity of the solvent plays a crucial role. As evidenced by the data, this compound exhibits good solubility in polar solvents like water, DMSO, and ethanol. Its solubility in nonpolar solvents is comparatively lower.[1]
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a standardized procedure for determining the solubility of this compound.
4.1 Materials and Equipment
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
4.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample using a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key logical flow of the solubility determination process.
Caption: Experimental workflow for shake-flask solubility determination.
Conclusion
This technical guide provides essential solubility data and a robust experimental protocol for this compound. The presented information serves as a valuable resource for scientists and researchers, facilitating informed decisions in formulation development and preclinical studies. Adherence to standardized methods, such as the shake-flask protocol, is crucial for obtaining reliable and reproducible solubility data.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Meclofenamic acid sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
Meclofenamate Sodium: A Multifaceted Modulator of Neuronal Hyperexcitability and Seizure Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), has emerged as a compound of significant interest in the field of neuroscience due to its demonstrable effects on neuronal hyperexcitability and its potential as an anticonvulsant agent. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental protocols related to the investigation of this compound in the context of seizure models and neuronal excitability. The document summarizes key findings from preclinical studies, presenting data in a structured format to facilitate analysis and comparison. Detailed methodologies for critical experiments are provided to aid in the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of the complex interactions of this compound within the central nervous system.
Introduction
Neuronal hyperexcitability is a hallmark of several neurological disorders, most notably epilepsy. It is characterized by an imbalance between excitatory and inhibitory signaling in the brain, leading to uncontrolled neuronal firing and seizures. Current therapeutic strategies often target ion channels and neurotransmitter systems to restore this balance. This compound, traditionally used for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, has been shown to exert significant effects on neuronal excitability through mechanisms independent of its anti-inflammatory actions.[1][2][3] This has opened new avenues for its potential repositioning as a neuro-modulatory agent. This guide will delve into the core mechanisms, experimental evidence, and methodologies that underpin the effects of this compound on neuronal hyperexcitability and seizure models.
Mechanisms of Action
This compound's influence on neuronal excitability is not attributed to a single molecular target but rather to its interaction with multiple key players in neuronal signaling. The primary mechanisms identified to date include the opening of KCNQ2/Q3 potassium channels, inhibition of TRPM4 channels, and modulation of GABA-A receptors.
KCNQ2/Q3 Potassium Channel Opener
The M-current, a voltage-gated potassium current mediated by KCNQ2/Q3 channel heteromers, plays a crucial role in stabilizing the neuronal membrane potential and preventing repetitive firing.[4] Meclofenamate has been identified as a novel opener of KCNQ2/Q3 channels.[4] By activating these channels, meclofenamate enhances the M-current, leading to a hyperpolarization of the resting membrane potential and a reduction in both evoked and spontaneous action potentials in cortical neurons.[4] This action effectively acts as a brake on neuronal firing, thereby reducing hyperexcitability.
TRPM4 Channel Inhibition
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated non-selective cation channel that contributes to neuronal depolarization. In the context of seizures, TRPM4 channels are implicated in the excitability of hippocampal mossy cells.[5] Meclofenamate has been shown to be a blocker of TRPM4 channels.[5][6] By inhibiting TRPM4, meclofenamate mitigates kainic acid-induced seizures, reducing both their frequency and duration.[5][6] This effect is specific, as the protective effects of meclofenamate are absent in TRPM4 knockout mice.[7]
Modulation of GABA-A Receptors
Fenamates, the class of NSAIDs to which meclofenamate belongs, are known to be highly subunit-selective modulators of GABA-A receptors.[2][3] These receptors are the primary mediators of inhibitory neurotransmission in the brain. Meclofenamic acid has been shown to potentiate GABA-A receptor function at low micromolar concentrations.[2][3] This enhancement of inhibitory signaling contributes to its anti-seizure properties. Studies have demonstrated that the anticonvulsant effects of fenamates are not a result of COX inhibition, as other non-fenamate NSAIDs do not exhibit similar efficacy.[2][3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key studies investigating the effects of this compound on neuronal excitability and in seizure models.
Table 1: In Vitro Effects of Meclofenamate on Ion Channels and Neuronal Activity
| Parameter | Cell Type/Preparation | Meclofenamate Concentration | Effect | Reference |
| KCNQ2/Q3 K+ Currents | CHO cells | EC50 = 25 µM | Activation of currents | [4] |
| Voltage Activation Curve (KCNQ2/Q3) | CHO cells | 10 µM | Hyperpolarizing shift of -23 mV | [4] |
| M-current | Cultured cortical neurons | 10 µM | Enhancement of current | [4] |
| Action Potentials (Evoked & Spontaneous) | Cultured cortical neurons | 10 µM | Reduction in firing | [4] |
| Spontaneous Action Potential Frequency | Mossy cells (Trpm4-/-) | Not specified | No significant effect | [8] |
| Action Potential Duration (APD90) | Mossy cells (Trpm4-/-) | Not specified | No significant effect | [8] |
| 4-AP Evoked Epileptiform Activity | Human stem cell-derived neuro-glial cultures | 10-100 µM | Dose-dependent attenuation | [2] |
Table 2: In Vivo Effects of Meclofenamate in Seizure Models
| Seizure Model | Animal Model | Meclofenamate Dose/Administration | Parameter | Effect | Reference |
| Kainic Acid-Induced Seizures | Mice | Pre-treatment (in vivo) | Seizure Frequency | Reduction | [5] |
| Kainic Acid-Induced Seizures | Mice | Pre-treatment (in vivo) | Seizure Duration | Reduction | [5] |
| Kainic Acid-Induced Seizures | Mice | Pre-treatment (in vivo) | Total time in seizure (90 min) | Saline: 34.46 ± 16.27 min vs. Meclofenamate: 18.18 ± 13.10 min | [7] |
| Kainic Acid-Induced Seizures | Mice | Pre-treatment (in vivo) | Mossy Cell Loss (Ventral Hippocampus) | Reduced loss | [5][6][7] |
| Pentylenetetrazol-Induced Seizures | Not specified | 5 mg/kg | Seizure Onset | Delayed | [9] |
| Pentylenetetrazol-Induced Seizures | Not specified | 5 mg/kg | Survival Rate | Improved | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Kainic Acid-Induced Seizure Model and In Vivo Electrophysiology
Objective: To assess the in vivo anticonvulsant effects of this compound.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Kainic acid (KA)
-
This compound
-
Saline solution
-
EEG recording system (electrodes, amplifier, data acquisition software)
-
Stereotaxic apparatus
Procedure:
-
Animal Preparation: Anesthetize mice and implant EEG electrodes stereotaxically over the hippocampus or cortex. Allow for a recovery period of at least one week.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a predetermined time before seizure induction.
-
Seizure Induction: Induce seizures by administering a convulsive dose of kainic acid (e.g., 20-30 mg/kg, i.p.).
-
EEG Recording: Record EEG activity continuously for a specified period (e.g., 90 minutes to 24 hours) following KA injection.
-
Data Analysis: Analyze EEG recordings to quantify seizure parameters, including the number of seizures, seizure duration, spike frequency, and total time spent in a seizure state. A threshold for spike detection is typically set (e.g., ≥7 standard deviations above baseline).[8]
Patch-Clamp Electrophysiology in Brain Slices
Objective: To investigate the effects of meclofenamate on the intrinsic excitability of specific neuronal populations (e.g., hippocampal mossy cells).
Materials:
-
Adult mice or rats
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution for patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
This compound
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold ACSF. Rapidly dissect the brain and prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Incubation: Allow slices to recover in oxygenated ACSF at room temperature for at least one hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated ACSF. Identify target neurons (e.g., mossy cells in the dentate gyrus) under visual guidance.
-
Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from the selected neurons.
-
Data Acquisition: Record spontaneous activity and action potential dynamics. Inject increasing steps of current to assess the current-firing rate relationship.
-
Drug Application: Perfuse the slice with ACSF containing a known concentration of meclofenamate and repeat the recordings to determine its effects on neuronal excitability.
-
Data Analysis: Analyze parameters such as resting membrane potential, input resistance, action potential threshold, frequency, and duration.
Heterologous Expression and Two-Electrode Voltage Clamp in Oocytes
Objective: To characterize the effects of meclofenamate on specific ion channels (e.g., KCNQ2/Q3) in a controlled environment.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the ion channel subunits of interest (e.g., KCNQ2 and KCNQ3)
-
Two-electrode voltage-clamp setup (amplifier, electrodes, data acquisition system)
-
Recording solution (e.g., ND96)
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA encoding the ion channel subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential and apply voltage protocols to elicit and measure ion channel currents.
-
Drug Application: Perfuse the chamber with the recording solution containing various concentrations of meclofenamate to determine its effect on the channel currents.
-
Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and dose-response curves to characterize the modulatory effects of meclofenamate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a modulator of neuronal hyperexcitability and as an anticonvulsant agent. Its multifaceted mechanism of action, involving the opening of KCNQ2/Q3 potassium channels, inhibition of TRPM4 channels, and potentiation of GABA-A receptors, distinguishes it from traditional NSAIDs and presents a compelling case for its further investigation in the context of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The quantitative data from both in vitro and in vivo studies provide a solid foundation for these claims. The detailed experimental protocols and workflow diagrams presented in this guide are intended to facilitate future research in this promising area, with the ultimate goal of translating these preclinical findings into novel therapeutic strategies.
References
- 1. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid-induced seizures via TRPM4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid–induced seizures via TRPM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jphs.juw.edu.pk [jphs.juw.edu.pk]
Unraveling the Off-Target Landscape of Meclofenamate Sodium: A Technical Guide for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), is well-characterized for its inhibition of cyclooxygenase (COX) enzymes, the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[1][2] However, a growing body of evidence reveals a complex pharmacological profile, with numerous off-target interactions that can significantly influence cellular processes. Understanding these off-target effects is critical for interpreting experimental results, predicting potential side effects, and exploring novel therapeutic applications for this compound. This in-depth technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models, complete with quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Off-Target Activities of this compound
Beyond its intended inhibition of COX-1 and COX-2, this compound interacts with a variety of other cellular targets. These interactions can lead to a cascade of downstream effects, influencing pathways involved in RNA modification, inflammation, ion homeostasis, and protein degradation.
Quantitative Overview of this compound's On- and Off-Target Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound for its primary and key off-target molecules. This data provides a quantitative basis for comparing its potency across different cellular components.
| Target | Action | IC50 / EC50 | Cell/System Type | Reference |
| Primary Targets | ||||
| Cyclooxygenase-1 (COX-1) | Inhibition | 40 nM | - | [3] |
| Cyclooxygenase-2 (COX-2) | Inhibition | 50 nM | - | [3] |
| Key Off-Targets | ||||
| Fat mass and obesity-associated protein (FTO) | Inhibition | 7 µM (ssDNA), 8 µM (ssRNA) | In vitro biochemical assay | [4] |
| 5-Lipoxygenase (5-LOX) | Inhibition | - (2-4 times less potent than BW-755C) | Human leukocytes | [5] |
| hKv2.1 Potassium Channel | Inhibition | 56.0 µM | Chinese hamster ovary cells | [1][6] |
| hKv1.1 Potassium Channel | Inhibition | 155.9 µM | Chinese hamster ovary cells | [6][7] |
| KCNQ2/Q3 Potassium Channel | Activation | EC50 = 25 µM | Chinese hamster ovary cells | [8] |
| Prostaglandin E2 (PGE2) Binding | Inhibition | - | Human myometrium | [2] |
| Proteasome | Inhibition | - (Observed at pharmacological levels) | Rat cardiac H9c2 cells, murine neonatal cardiomyocytes | [9] |
Key Off-Target Signaling Pathways
The off-target interactions of this compound disrupt several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of intervention by this compound.
FTO-Mediated RNA Demethylation and Downstream Signaling
This compound is a known inhibitor of the FTO protein, an enzyme that removes N6-methyladenosine (m6A) modifications from RNA. This inhibition can alter the stability and translation of numerous target mRNAs, thereby affecting various downstream signaling pathways, including Wnt and TGF-β signaling.
5-Lipoxygenase Pathway and Leukotriene Synthesis
This compound also inhibits the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes, potent pro-inflammatory mediators. This action contributes to its overall anti-inflammatory effect, independent of COX inhibition.
Proteasome Inhibition and Cellular Stress
This compound has been shown to inhibit proteasome activity, leading to an accumulation of ubiquitinated proteins and inducing cellular stress. This can ultimately trigger cell death.
Experimental Protocols
To facilitate the investigation of this compound's off-target effects, this section provides detailed protocols for key cellular assays.
Experimental Workflow: Investigating Off-Target Effects
The following diagram outlines a general workflow for characterizing the off-target effects of this compound in a cellular model.
Protocol 1: Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability.[10][11][12][13][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard Annexin V and PI staining methods to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.[15][16][17][18]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include appropriate controls.
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for FTO Protein Expression
This protocol provides a general framework for assessing the levels of FTO protein in cells treated with this compound.[19][20][21][22][23]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FTO
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FTO antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The off-target effects of this compound are extensive and have significant implications for its use in research and its potential therapeutic applications. Beyond its well-established role as a COX inhibitor, its interactions with the FTO enzyme, 5-lipoxygenase, various ion channels, and the proteasome highlight a complex pharmacological profile. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to investigate and understand these off-target activities. A thorough characterization of these effects is essential for the accurate interpretation of experimental data and for the rational design of future studies and therapeutic strategies involving this compound.
References
- 1. Inhibition of hKv2.1, a major human neuronal voltage-gated K+ channel, by meclofenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. chondrex.com [chondrex.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. FTOÂ Antibody | Cell Signaling Technology [cellsignal.com]
- 22. origene.com [origene.com]
- 23. bio-rad.com [bio-rad.com]
The Fenamate-Class NSAIDs: A Technical Guide to Their History, Development, and Evolving Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) represents a significant group of therapeutic agents that have been in clinical use for decades for their analgesic, anti-pyretic, and anti-inflammatory properties.[1][2] Derived from N-phenylanthranilic acid, this class includes well-known drugs such as mefenamic acid, meclofenamic acid, flufenamic acid, and tolfenamic acid.[1] While their primary mechanism of action has historically been attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis, a growing body of research has unveiled a far more complex pharmacological profile.[1][3][4] This guide provides an in-depth technical overview of the history, development, and, most importantly, the expanding research applications of fenamate-class NSAIDs, focusing on their COX-independent mechanisms that have opened new avenues for therapeutic intervention in a variety of diseases.
A Brief History and Development
The journey of NSAIDs began with the synthesis of acetylsalicylic acid (aspirin) in 1897, although its mechanism of action was not understood until the 1970s.[1] The term "non-steroidal anti-inflammatory drug" emerged around 1960 to distinguish these drugs from corticosteroids.[5] The fenamate class was developed in the mid-20th century, with mefenamic acid being discovered and marketed by Parke-Davis in the 1960s.[3] The general chemical synthesis of fenamates typically involves the reaction of a substituted aniline (B41778) with a halobenzoic acid. For instance, mefenamic acid can be synthesized from 2,3-dimethylaniline (B142581) and 2-chlorobenzoic acid.[6] Initially, the research and development of fenamates were focused on their anti-inflammatory effects, leading to their widespread use for pain and inflammation. However, subsequent research has revealed a broader spectrum of activity, positioning them as intriguing candidates for drug repurposing.[1][2]
Core Mechanism of Action: Cyclooxygenase Inhibition
Like other traditional NSAIDs, fenamates exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as gastrointestinal protection, while COX-2 is inducible and its expression is upregulated during inflammation.[1] The varying selectivity of different fenamates for COX-1 and COX-2 contributes to their efficacy and side-effect profiles.
Quantitative Comparison of Fenamate NSAIDs
The following table summarizes the inhibitory potency of common fenamate-class NSAIDs against COX-1 and COX-2, as well as their emerging target, the NLRP3 inflammasome. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and are compiled from various in vitro studies. It is important to note that these values can vary depending on the specific assay conditions.[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NLRP3 Inflammasome Inhibition |
| Mefenamic Acid | 0.5[8] | 0.2[8] | Effective inhibitor[9][10] |
| Meclofenamic Acid | 0.04[8] | 0.03[8] | Effective inhibitor[10] |
| Flufenamic Acid | 9.96[8] | - | Effective inhibitor[9][10] |
| Tolfenamic Acid | - | - | - |
Note: Specific IC50 values for NLRP3 inflammasome inhibition by fenamates are not consistently reported in the literature as discrete values but are described as effective in the low micromolar range in cellular assays.
Expanding Research Applications: Beyond COX Inhibition
Recent research has illuminated several COX-independent mechanisms of action for fenamate NSAIDs, leading to their investigation in a range of diseases beyond inflammation and pain.
NLRP3 Inflammasome Inhibition
A significant breakthrough in fenamate research is the discovery of their ability to selectively inhibit the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex crucial for the innate immune response.[9][10] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory conditions, including neurodegenerative diseases like Alzheimer's disease.[9][10] Fenamates have been shown to inhibit the NLRP3 inflammasome independently of their COX activity, suggesting a novel therapeutic avenue for these conditions.[9][10] The proposed mechanism involves the inhibition of volume-regulated anion channels (VRACs), which are upstream of NLRP3 activation.[9][10]
Caption: Fenamate NSAIDs inhibit the NLRP3 inflammasome by blocking volume-regulated anion channels (VRACs).
Modulation of GABA-A Receptors
Fenamates have been shown to be potent modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[11][12] They can potentiate GABA-evoked currents and, at higher concentrations, directly activate these receptors.[11] This activity is independent of their COX inhibition and is not mediated through the benzodiazepine (B76468) binding site.[12] This neuro-modulatory effect has led to research into their potential use as anti-epileptic and neuroprotective agents.[11]
Caption: A typical experimental workflow for investigating the effects of fenamates on GABA-A receptors.
Regulation of Transcription Factors: The Case of Tolfenamic Acid and Sp1
Tolfenamic acid has demonstrated anti-cancer and neuroprotective properties through a mechanism involving the downregulation of the transcription factor Specificity protein 1 (Sp1).[13][14][15] Sp1 is overexpressed in various cancers and is involved in the regulation of genes associated with cell proliferation, survival, and angiogenesis.[13][14] In the context of Alzheimer's disease, Sp1 regulates the expression of genes involved in amyloid-β and tau pathology.[15][16] Tolfenamic acid promotes the degradation of Sp1, leading to the downregulation of its target genes, thereby exerting its therapeutic effects in a COX-independent manner.[13][14]
Caption: Tolfenamic acid downregulates Sp1, inhibiting the expression of genes involved in cancer and neurodegeneration.
Detailed Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of fenamates on COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fenamate compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., luminol (B1675438) for chemiluminescence-based assays)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the fenamate compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the fenamate solution.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately measure the enzyme activity using a suitable detection method (e.g., measuring the production of prostaglandin E2 by ELISA or by detecting the peroxidase activity of COX using a luminescent substrate).
-
Calculate the percentage of inhibition for each concentration of the fenamate.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol outlines a method to assess the inhibitory effect of fenamates on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes into macrophage-like cells
-
Lipopolysaccharide (LPS) for priming (Signal 1)
-
Nigericin (B1684572) or ATP for activation (Signal 2)
-
Fenamate compounds
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
After priming, replace the medium with serum-free medium containing the desired concentrations of the fenamate compounds and incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for another 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Assess cell viability and pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
Calculate the percentage of inhibition of IL-1β release and LDH release by the fenamate compounds compared to the vehicle control.
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol describes the methodology for studying the modulatory effects of fenamates on GABA-A receptors in cultured neurons.
Materials:
-
Primary cultured neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line
-
External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4)
-
Internal solution for the patch pipette (e.g., containing CsCl, MgCl2, EGTA, HEPES, and ATP, pH 7.2)
-
GABA
-
Fenamate compounds
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
Procedure:
-
Establish a whole-cell patch-clamp recording from a cultured neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply a brief pulse of GABA to the neuron using a perfusion system to elicit a control GABA-evoked current.
-
After a washout period, co-apply the fenamate compound along with GABA to observe any potentiation or inhibition of the GABA-evoked current.
-
To test for direct activation, apply the fenamate compound in the absence of GABA.
-
Record the currents and analyze the changes in amplitude, kinetics, and dose-response relationship in the presence and absence of the fenamate.
-
Construct dose-response curves to determine the potency and efficacy of the fenamate as a GABA-A receptor modulator.
Conclusion and Future Directions
The fenamate class of NSAIDs, once primarily recognized for their COX-inhibitory effects, has emerged as a versatile group of molecules with a rich and complex pharmacology. Their ability to modulate key signaling pathways involved in inflammation, neuro-transmission, and gene regulation, independent of COX inhibition, has opened up exciting new avenues for research and drug development. The well-established safety and pharmacokinetic profiles of clinically approved fenamates make them attractive candidates for drug repurposing in a variety of diseases, including neurodegenerative disorders, epilepsy, and cancer. Future research should focus on further elucidating the precise molecular mechanisms underlying their diverse effects, optimizing their structure-activity relationships for specific targets, and conducting well-designed clinical trials to validate their efficacy in these new therapeutic areas. This in-depth understanding will be crucial for unlocking the full therapeutic potential of this venerable class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Interaction between Fenamates and Hippocampal Neuron GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An electrophysiological study of the interaction between fenamate NSAIDs and the GABA(_A) receptor - Durham e-Theses [etheses.dur.ac.uk]
- 13. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemopreventive effect of tolfenamic acid on KB human cervical cancer cells and tumor xenograft by downregulating specificity protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. "Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators" by Juanetta Hill, Karim E. Shalaby et al. [digitalcommons.chapman.edu]
Whitepaper: Meclofenamate Sodium's Role in Modulating TRPM4 Channels for Seizure Mitigation
Abstract
Emerging evidence has identified the Transient Receptor Potential Melastatin 4 (TRPM4) channel as a critical contributor to neuronal hyperexcitability underlying epileptic seizures. TRPM4, a calcium-activated non-selective cation channel, is implicated in pathological depolarization that can exacerbate seizure activity. This technical guide details the mechanism and preclinical evidence supporting the role of Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID), as a potent antagonist of TRPM4 for seizure mitigation. Through a review of key studies, we present quantitative data on its efficacy, detail the experimental protocols used to validate its mechanism, and provide visual diagrams of the core signaling pathways and experimental workflows. The findings strongly suggest that the pharmacological inhibition of TRPM4 by meclofenamate represents a promising therapeutic strategy for epilepsy, acting specifically by reducing seizure frequency and duration and providing neuroprotection.
Introduction: The TRPM4 Channel in Epilepsy
Transient Receptor Potential Melastatin 4 (TRPM4) is a unique ion channel activated by increases in intracellular calcium ([Ca²⁺]i).[1] Unlike other TRP channels, it is impermeable to Ca²⁺ itself but allows the influx of monovalent cations, primarily Na⁺, leading to membrane depolarization.[2] In neurons, this depolarization can contribute to pathological conditions of hyperexcitability.
During a seizure, excessive neuronal firing leads to a massive influx of Ca²⁺. This Ca²⁺ surge can activate TRPM4 channels, creating a depolarizing current that further sustains or amplifies the seizure activity.[3] This positions TRPM4 as a key pathological amplifier in the epileptic brain. Studies have shown that TRPM4 is functionally active in hippocampal hilar mossy cells, which are crucial in controlling seizure susceptibility.[4] The upregulation and activation of the SUR1-TRPM4 channel complex have been observed in human epileptic brain tissue and rodent epilepsy models, promoting neuron hyperactivity and chronic seizures.[5] Therefore, pharmacological inhibition of TRPM4 presents a targeted approach to reduce neuronal excitability and mitigate seizures.
This compound, a drug from the fenamate class of NSAIDs, has been recently identified as a potent TRPM4 antagonist.[6][7] Its favorable water solubility and pharmacokinetic profile make it a valuable tool for in vivo studies and a potential therapeutic candidate.[6]
Mechanism of Action: this compound as a TRPM4 Antagonist
The primary mechanism by which meclofenamate mitigates seizures is through the direct inhibition of the TRPM4 channel. In conditions of neuronal hyperexcitability, such as a kainic acid-induced status epilepticus, the resulting Ca²⁺ overload activates TRPM4. The subsequent Na⁺ influx through TRPM4 causes further membrane depolarization, contributing to sustained firing and excitotoxicity. Meclofenamate blocks this process, reducing the depolarizing current and thereby decreasing neuronal excitability.[6]
The specificity of this action has been confirmed in experiments using Trpm4 knockout (Trpm4⁻/⁻) mice. In these mice, meclofenamate had no anticonvulsive effect, demonstrating that its protective actions are mediated specifically through TRPM4 inhibition.[6]
Signaling Pathway Diagram
Quantitative Data from Preclinical Studies
The efficacy of meclofenamate in seizure models has been quantified through various electrophysiological and histological experiments. The data below is summarized from key in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Meclofenamate in Kainic Acid (KA) Seizure Model
| Parameter | Vehicle (Saline) Control | Meclofenamate Treated | P-value | Citation |
| Onset of First Behavioral Seizure (min) | 34.59 ± 7.09 (n=9) | 51.28 ± 14.22 (n=8) | P = 0.007 | [6] |
| Onset of First Electrographic Seizure (min) | 14.92 ± 7.06 (n=9) | 18.38 ± 10.73 (n=8) | P = 0.44 | [6] |
| Surviving Mossy Cells (Ventral Hippocampus) | 58 ± 17.28 (n=19) | 91.93 ± 13.81 (n=17) | P = 1.62 × 10⁻⁴ | [6] |
| Surviving Mossy Cells (Central Hippocampus) | 50.7 ± 7.82 (n=9) | 51.47 ± 11.39 (n=8) | P = 0.98 | [6] |
Table 2: In Vitro Electrophysiological Effects of Meclofenamate
| Parameter | Target/Model | Concentration | Effect | Citation |
| IC₅₀ for TRPM4 Inhibition | TRPM4 Channel | 3.4 µM | Dose-dependent inhibition | [8] |
| Background Current | Ventricular Cardiomyocytes | 10 µM | Inhibition of Ca²⁺ overload-induced current | [9] |
| Spontaneous Action Potentials | Hippocampal Mossy Cells | Not specified | Modulates spontaneous activity and AP dynamics | [1][6] |
| Epileptiform Activity | Human Stem Cell-Derived Neuroglial Circuits | 10–100 µM | Attenuated 4-aminopyridine-evoked activity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed.
In Vivo Kainic Acid (KA)-Induced Seizure Model
-
Animal Subjects: Adult male C57BL/6J wild-type (WT) and Trpm4⁻/⁻ mice were used.
-
Surgical Procedure: Mice were anesthetized, and bilateral stainless-steel electrodes were implanted into the dorsal hippocampus for EEG recording. A reference electrode was placed over the cerebellum.
-
Drug Administration: A treatment group received an intraperitoneal (i.p.) injection of meclofenamate. A control group received a vehicle (saline) injection.
-
Seizure Induction: 30 minutes post-treatment, mice received an i.p. injection of kainic acid (KA) to induce status epilepticus.
-
Data Acquisition: Continuous EEG recordings were taken to monitor electrographic seizures. Behavioral seizures were monitored and scored concurrently. Parameters measured included the latency to the first electrographic and behavioral seizures, seizure frequency, and duration.[6]
-
Histology: After a survival period, animals were perfused, and brains were sectioned. Mossy cells in the hippocampus were identified and counted to assess neuroprotection.[6]
Workflow for In Vivo Seizure Study
In Vitro Patch-Clamp Electrophysiology
-
Tissue Preparation: Brains were acutely sectioned to produce hippocampal slices.
-
Cell Identification: Hilar mossy cells were identified for recording.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed.
-
Experimental Conditions: Recordings were made under control conditions and then during the application of meclofenamate to the bath solution.
-
Data Analysis: Changes in spontaneous action potential frequency, action potential dynamics, and other intrinsic electrophysiological properties were measured and compared.[4][6]
Conclusion and Future Directions
Future research should focus on:
-
Selectivity: While meclofenamate is a potent TRPM4 antagonist, its effects on other channels and its primary action as a COX inhibitor need to be considered. Developing more selective TRPM4 inhibitors is a key next step.
-
Chronic Epilepsy Models: The current data is primarily from acute seizure models. Evaluating the efficacy of TRPM4 inhibition in chronic epilepsy models is necessary to understand its potential as a long-term anti-epileptic therapy.
-
Clinical Translation: Given that meclofenamate is an existing drug, its repurposing for epilepsy could be accelerated. Clinical investigations into its safety and efficacy in patients with drug-resistant epilepsy are warranted.
References
- 1. The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid-induced seizures via TRPM4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. SUR1-TRPM4 is expressed in human epilepsy and promotes neuron hyperactivity and seizures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nonsteroidal anti-inflammatory drug meclofenamate mitigates kainic acid–induced seizures via TRPM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. TRPM4 inhibition by meclofenamate suppresses Ca2+-dependent triggered arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Meclofenamate Sodium in a Kainic Acid-Induced Seizure Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the utilization of Meclofenamate Sodium in a kainic acid (KA)-induced seizure mouse model. Kainic acid, a potent neuroexcitatory analog of glutamate, is widely used to induce seizures and subsequent neuropathological changes that mimic aspects of human temporal lobe epilepsy. This compound, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated neuroprotective effects in this model. These application notes offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in seizure disorders. The protocols outlined below cover drug administration, behavioral assessment, and post-mortem tissue analysis.
Mechanism of Action
This compound primarily exerts its effects through two known mechanisms. Firstly, as a classic NSAID, it inhibits the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins, which are key mediators of inflammation. Secondly, recent studies have revealed that meclofenamate also acts as a blocker of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel, which is involved in regulating neuronal excitability.[1] This dual action on both inflammatory and ion channel pathways likely contributes to its observed efficacy in mitigating kainic acid-induced seizures.
Data Presentation
The following tables summarize the quantitative data obtained from studies investigating the effects of this compound in a kainic acid-induced seizure mouse model.
Table 1: Effect of this compound on Seizure Parameters
| Parameter | Vehicle + Kainic Acid | This compound (20 mg/kg) + Kainic Acid |
| Latency to First Behavioral Seizure (minutes) | 34.59 ± 7.09 | 51.28 ± 14.22 |
| Total Time in Seizure (minutes) during 90-min observation | 34.46 ± 16.27 | 18.18 ± 13.10 |
| Number of Seizures during 90-min observation | 25.88 ± 10.03 | 22.25 ± 16.83 |
| Spontaneous Seizures (3-4 weeks post-KA) | 4 out of 6 mice | 1 out of 7 mice |
Data are presented as mean ± standard deviation. Data sourced from Kövesdi et al.[2]
Table 2: Effect of this compound on Mossy Cell Survival in the Hippocampus
| Brain Region | Vehicle + Kainic Acid (Number of Surviving Mossy Cells) | This compound (20 mg/kg) + Kainic Acid (Number of Surviving Mossy Cells) |
| Ventral Hippocampus | 58 ± 17.28 | 91.93 ± 13.81 |
| Central Hippocampus | 50.7 ± 7.82 | 51.47 ± 11.39 |
Data are presented as mean ± standard deviation. Data sourced from Kövesdi et al.[2]
Experimental Protocols
Kainic Acid-Induced Seizure Model and this compound Administration
This protocol describes the induction of seizures in mice using kainic acid and the administration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Kainic acid monohydrate (e.g., Sigma-Aldrich)
-
This compound (e.g., Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL solution of Kainic Acid in sterile 0.9% saline.
-
Prepare a 2 mg/mL solution of this compound in sterile 0.9% saline.
-
-
Animal Groups:
-
Control Group: Administer vehicle (0.9% saline) intraperitoneally (i.p.).
-
Vehicle + Kainic Acid Group: Administer vehicle (0.9% saline) i.p. followed by kainic acid.
-
Meclofenamate + Kainic Acid Group: Administer this compound i.p. followed by kainic acid.
-
-
Administration:
-
Administer this compound (20 mg/kg, i.p.) or vehicle to the respective groups.
-
Fifteen minutes after the first injection, administer kainic acid (10 mg/kg, i.p.) to the kainic acid-treated groups.
-
-
Observation:
-
Immediately after kainic acid injection, place the mice in individual observation chambers.
-
Record behavioral seizures for at least 90 minutes.
-
Experimental workflow for drug administration and seizure induction.
Behavioral Seizure Scoring
Seizure severity is scored using a modified Racine scale.[3][4]
Modified Racine Scale for Mice:
-
Stage 0: No response, normal behavior.
-
Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
Procedure:
-
A trained observer, blinded to the treatment groups, should score the seizures.
-
Record the latency to the first seizure and the highest stage of seizure reached by each mouse.
-
Record the duration of each seizure and the total time spent in seizure during the observation period.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This protocol is for the quantification of pro-inflammatory cytokines such as IL-1β and TNF-α in hippocampal tissue.
Materials:
-
Mouse hippocampus tissue
-
RIPA lysis and extraction buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Mouse IL-1β and TNF-α ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Dissect the hippocampus on ice and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the tissue in RIPA buffer containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
-
Normalize the cytokine concentrations to the total protein concentration of each sample.
-
Western Blot for COX-2 Expression
This protocol details the detection of COX-2 protein levels in hippocampal tissue.
Materials:
-
Mouse hippocampus tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against COX-2 (e.g., from Cell Signaling Technology, Abcam)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Prepare tissue lysates as described in the ELISA protocol.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply a chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the COX-2 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway
Signaling pathway of kainic acid-induced seizures and Meclofenamate's action.
Application Notes
-
Expected Outcomes: Pre-treatment with this compound is expected to delay the onset of behavioral seizures, reduce the total time spent in seizure, and decrease the incidence of spontaneous recurrent seizures in the chronic phase.[2] Furthermore, a protective effect on hippocampal neurons, specifically mossy cells in the ventral hippocampus, is anticipated.[2]
-
Troubleshooting:
-
High Variability in Seizure Response: The response to kainic acid can vary between individual mice. Ensure consistent age, weight, and strain of mice are used. A larger sample size may be necessary to achieve statistical significance.
-
Low Protein Yield from Hippocampus: The hippocampus is a small brain region. Pool hippocampi from multiple animals within the same group if necessary to obtain sufficient protein for analysis.
-
Weak Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer from the gel to the membrane.
-
-
Limitations: The kainic acid model represents an acute model of seizures and may not fully recapitulate all aspects of chronic epilepsy. The effects of this compound may be dose-dependent, and the optimal dose may need to be determined empirically for different experimental conditions. The half-life of meclofenamate is relatively short (1-5 hours), which should be considered in the experimental design, especially for chronic studies.[1]
References
Application Notes and Protocols: Meclofenamate Sodium for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Meclofenamate Sodium in in vivo rodent studies. This compound, a nonsteroidal anti-inflammatory drug (NSAID), is a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making it a valuable tool for investigating inflammation, pain, and other pathological processes.
Data Presentation: Dosage and Administration Summary
The following tables summarize recommended dosages and administration parameters for this compound in rodent models based on published literature. It is crucial to note that optimal dosage and administration routes may vary depending on the specific animal model, strain, age, and sex of the animals. Therefore, these tables should be used as a starting point for study design, and pilot studies are recommended to determine the optimal conditions for your specific experimental needs.
Table 1: this compound Dosage for In Vivo Rodent Studies
| Rodent Species | Model | Dosage Range | Administration Route | Frequency | Reference(s) |
| Rat | Post-surgical Inflammation | 2 mg/animal | Not specified | Twice daily for 5 days | [1] |
| Rat | Ischemic Acute Kidney Injury | 10 mg/kg | Intravenous (IV) | Single dose | |
| Rat | Carrageenan-induced Paw Edema | 10 - 15 mg/kg | Oral (PO) or Intraperitoneal (IP) | Single dose, prior to induction | |
| Mouse | Androgen-Independent Prostate Cancer | 5 - 10 mg/kg | Intraperitoneal (IP) | Daily for 20-25 days | [1] |
| Mouse | Uterine Cervical Cancer | 10 mg/kg | Intraperitoneal (IP) | Daily | |
| Mouse | Alzheimer's Disease Model (Aβ1–42 induced) | 5 mg/kg | Intraperitoneal (IP) | Daily for 14 days |
Table 2: Administration Parameters for In Vivo Rodent Studies
| Route of Administration | Vehicle | Typical Volume (Mouse) | Typical Volume (Rat) | Needle Gauge (for injection) | Notes |
| Oral Gavage (PO) | Saline, Water, 0.5% Carboxymethylcellulose (CMC) | 5 - 10 mL/kg | 5 - 10 mL/kg | Not Applicable | Ensure proper technique to avoid esophageal or tracheal injury. |
| Intraperitoneal (IP) | Saline, Phosphate-Buffered Saline (PBS) | 5 - 10 mL/kg | 5 - 10 mL/kg | 25-27 G | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. |
| Subcutaneous (SC) | Saline | 5 - 10 mL/kg | 5 - 10 mL/kg | 25-27 G | Inject into the loose skin over the back or flank. |
| Intravenous (IV) | Saline | 5 mL/kg | 5 mL/kg | 27-30 G (tail vein) | Requires proper restraint and technique. Warming the tail may aid in vein dilation. |
Experimental Protocols
The following are detailed methodologies for common in vivo experiments using this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This protocol is designed to assess the anti-inflammatory effects of this compound in a classic model of acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Animal scale
-
Gavage needles (for oral administration) or syringes and needles (for IP injection)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration:
-
Divide the animals into groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control like Indomethacin).
-
Administer this compound or vehicle orally or intraperitoneally at the desired dose (e.g., 10 mg/kg). The volume should be adjusted based on the animal's body weight.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group at each time point.
Protocol 2: Acetic Acid-Induced Writhing in Mice (Analgesic Model)
This protocol is used to evaluate the analgesic properties of this compound by quantifying the reduction in visceral pain-induced writhing behavior.
Materials:
-
Male or female mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.9% sterile saline)
-
0.6% Acetic acid solution in sterile water
-
Observation chambers
-
Stopwatch
-
Animal scale
-
Syringes and needles for IP injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and observation chambers for at least 3 days before the experiment.
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., Vehicle control, this compound dose groups).
-
Administer this compound or vehicle intraperitoneally at the desired doses.
-
-
Induction of Writhing: 30 minutes after drug administration, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.
-
Writhing Count: Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each drug-treated group compared to the vehicle control group.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism. This dual inhibition prevents the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Caption: Dual inhibition of COX and LOX pathways by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-inflammatory effects of this compound.
Caption: Workflow for a rodent anti-inflammatory study.
References
Application Note: Quantitative Analysis of Meclofenamate Sodium in Plasma by HPLC
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of meclofenamate sodium in plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of meclofenamate in a biological matrix.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Accurate quantification in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for sample preparation, HPLC analysis, and method validation.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is employed for the separation and quantification of meclofenamic acid, the active form of this compound, in plasma. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.025 M Dibasic Potassium Phosphate (pH 6.0) (35:65, v/v)[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 20 µL |
| Detector | UV at 278 nm[2] |
| Column Temperature | Ambient |
| Internal Standard | Diclofenac[2][3][4][5] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of meclofenamic acid reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 10 µg/mL.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of diclofenac (B195802) in methanol.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 4.5, and 8 µg/mL) in blank plasma from a separate stock solution.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting meclofenamic acid from plasma samples.[2][4]
-
Pipette 500 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 60 µL of the internal standard working solution (5 µg/mL).[2]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound in plasma.
Method Validation
The analytical method was validated according to established guidelines to ensure its reliability and accuracy. The key validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.05 to 10 µg/mL.[2] The coefficient of determination (r²) was ≥ 0.9987.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | ≤ 5.3% | ≤ 7.2% | ≤ 6% | ≤ 8% |
| Medium | ≤ 5.3% | ≤ 7.2% | ≤ 6% | ≤ 8% |
| High | ≤ 5.3% | ≤ 7.2% | ≤ 6% | ≤ 8% |
Data adapted from a similar validated method for mefenamic acid.[2]
Recovery
The extraction recovery of mefenamic acid and the internal standard from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean extraction recovery for mefenamic acid was approximately 99%, and for the internal standard (diclofenac), it was around 92%.[2]
Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and the limit of quantification (LOQ) were determined based on the signal-to-noise ratio. For a similar compound, mefenamic acid, the LOQ has been reported to be as low as 25 ng/mL.[3]
Stability
The stability of mefenamic acid in plasma was assessed under various conditions. The analyte was found to be stable in unprocessed plasma for at least 8 weeks at -20°C, for 24 hours at room temperature, and after three freeze-thaw cycles.[2] In processed samples, it was stable for 48 hours at -20°C and 24 hours at room temperature.[2]
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the key steps in the analytical method.
Caption: Logical flow of the quantitative analysis of this compound in plasma.
Conclusion
The described HPLC method provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in plasma. The protocol is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of this NSAID. The detailed experimental procedures and validation data support the robustness of this method for routine analysis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography method for determination of mefenamic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Meclofenamate Sodium in Patch-Clamp Studies of Ion Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), has emerged as a versatile pharmacological tool in the study of ion channels.[1][2] Beyond its well-established role as a cyclooxygenase (COX) inhibitor, meclofenamate exhibits pleiotropic effects, modulating the activity of a diverse range of ion channels, including chloride, potassium, and Transient Receptor Potential (TRP) channels.[1][3][4][5][6] This makes it a valuable compound for investigating the physiological and pathophysiological roles of these channels and for the development of novel therapeutics targeting channelopathies.[2][7]
These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology to characterize its effects on ion channel activity. The detailed protocols, data tables, and pathway diagrams are intended to facilitate the design and execution of robust and reproducible experiments.
Application Notes
This compound's primary mechanism of action as an NSAID is the inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[8][9][10] However, its utility in ion channel research stems from its ability to directly interact with and modulate channel function, often independent of its COX-inhibitory activity.[3]
Key Considerations for Use:
-
Target Specificity: Meclofenamate is not a selective ion channel modulator and can affect multiple channel types.[1] Therefore, it is crucial to use it in conjunction with other pharmacological tools and, where possible, in expression systems with well-defined channel populations to delineate its specific effects.
-
Concentration Dependence: The effects of meclofenamate can be concentration-dependent, sometimes exhibiting dual effects (e.g., enhancement at low concentrations and inhibition at higher concentrations on GABA-A receptors).[1] Careful dose-response studies are essential to characterize its potency and efficacy on the channel of interest.
-
Vehicle Control: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). It is imperative to perform vehicle control experiments to ensure that the observed effects are due to the compound itself and not the solvent.
-
Washout: The reversibility of meclofenamate's effects should be assessed by performing washout experiments, where the drug is removed from the perfusion solution.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various ion channels, providing a quick reference for its known activities.
Table 1: Inhibitory Effects of this compound on Ion Channels
| Ion Channel Family | Specific Channel | Cell Type | IC50 | Reference |
| Chloride Channels | ClC-2 | CHO cells | ~10 µM | [1][7] |
| TRP Channels | TRPM3 | HEK293 cells | 13.3 µM | [11] |
| TRP Channels | TRPC6 | HEK293 cells | 37.5 µM | [11] |
Table 2: Activatory Effects of this compound on Ion Channels
| Ion Channel Family | Specific Channel | Cell Type | EC50 | Reference |
| Potassium Channels | KCNQ2/Q3 | CHO cells | 25 µM | [4][5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ion channel activity using the whole-cell patch-clamp technique.
Protocol 1: General Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for recording ion channel activity and can be adapted for specific channel types.
1. Cell Preparation:
- Culture cells expressing the ion channel of interest (e.g., HEK293, CHO, or primary neurons) on glass coverslips.
- For transient transfections, allow 24-48 hours for channel expression.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium currents when studying other channels). For studying potassium channels, a potassium-based internal solution (e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA) should be used.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C.
- Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment. Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
3. Patch-Clamp Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Mount the coverslip in the recording chamber and perfuse with the external solution.
- Approach a cell with the patch pipette while applying positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
- Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting the recording.
4. Data Acquisition:
- Use appropriate voltage protocols to elicit channel activity. For example, to study voltage-gated channels, apply a series of voltage steps from a holding potential.
- Record baseline currents in the external solution.
- Perfuse the cell with the vehicle control solution and record currents.
- Apply different concentrations of this compound and record the effects on the channel currents.
- Perform a washout by perfusing with the external solution to check for reversibility.
Protocol 2: Investigating State-Dependent Block of Voltage-Gated Channels
This protocol is designed to determine if this compound exhibits state-dependent inhibition (i.e., preferential binding to the resting, open, or inactivated state of the channel).
1. Resting State Inhibition:
- Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
- Apply a brief depolarizing pulse to open the channels and measure the peak current before and after the application of this compound. A reduction in the peak current suggests resting-state block.
2. Use-Dependent (Open/Inactivated State) Inhibition:
- Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) from a holding potential.
- Measure the peak current of each pulse. A progressive decrease in the current amplitude during the pulse train in the presence of this compound indicates use-dependent block, suggesting preferential binding to the open and/or inactivated states.
3. Steady-State Inactivation:
- Apply a series of conditioning pre-pulses to different voltages for a long duration (e.g., 500 ms) to induce steady-state inactivation.
- Follow the pre-pulse with a test pulse to a constant voltage to measure the fraction of available channels.
- Plot the normalized peak current against the pre-pulse potential to generate a steady-state inactivation curve. A leftward shift in this curve in the presence of this compound indicates that it stabilizes the inactivated state.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in patch-clamp studies.
Caption: Experimental workflow for patch-clamp studies of this compound.
Caption: Meclofenamate's modulatory effects on various ion channels.
Caption: Decision-making workflow for a patch-clamp experiment.
References
- 1. Pleiotropic Effects of the NSAID Fenamates on Chloride Channels: Opportunity for Ion Channelopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs as Modulators of Cation Channels: Fenamates Repurposing in Channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPA1 Channels by Fenamate Non-steroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: A Guide to Preparing Meclofenamate Sodium Stock Solutions for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate Sodium is a non-steroidal anti-inflammatory drug (NSAID) widely used in research for its potent inhibitory effects on cyclooxygenase (COX) enzymes.[1][2] As a dual inhibitor of both COX-1 and COX-2, it plays a crucial role in studying the prostaglandin (B15479496) synthesis pathway and its implications in inflammation, pain, and various disease models.[3][4] this compound has also been identified as a non-selective gap-junction blocker and a highly selective inhibitor of the fat mass and obesity-associated (FTO) enzyme, expanding its application in diverse research areas.[3][5] Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound for in vitro studies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for preparing stable and effective stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Cl₂NNaO₂ | [6] |
| Molecular Weight | 318.13 g/mol | [3] |
| Appearance | Powder | [7] |
| Solubility in DMSO | ≥ 63 mg/mL (198.03 mM) | [3] |
| Solubility in Water | ≥ 58 mg/mL (182.31 mM) | [7] |
| Solubility in Ethanol | 59 mg/mL (185.45 mM) | [7] |
| Storage (Powder) | -20°C for up to 3 years | [3][7] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is imperative to use high-purity reagents and sterile, aseptic techniques to prevent contamination.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 31.81 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and free of particulates.
-
Sonication (Optional): If complete dissolution is not achieved by vortexing, place the tube in a bath sonicator for 10-15 minutes.[7]
-
Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be added to sensitive cell cultures.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
Important Considerations for Cell Culture Experiments
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[8]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. It is not recommended to store drug solutions in media, especially if it contains serum, as interactions with media components can decrease the drug's stability and half-life.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.
References
- 1. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newdruginfo.com [newdruginfo.com]
- 7. Meclofenamic acid sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of Meclofenamate Sodium in a Cyclooxygenase (COX) Inhibitor Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid.[4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[6] While COX-1 is constitutively expressed in many tissues and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[7][8][9] Understanding the inhibitory activity of compounds like this compound against specific COX isoforms is crucial for drug development and elucidating their mechanisms of action.[5] This document provides detailed protocols for utilizing this compound in a COX inhibitor screening assay, a fundamental tool in drug discovery.
This compound acts as a dual inhibitor of both COX-1 and COX-2.[1] Its non-selective nature is a key characteristic in its pharmacological profile.[2][3] This application note will detail a colorimetric COX inhibitor screening assay to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2.
Data Presentation
The inhibitory potency of this compound against COX-1 and COX-2 is summarized in the table below. These values are critical for researchers as they provide a quantitative measure of the compound's activity and selectivity.
| Compound | Target | IC50 |
| This compound | COX-1 | 40 nM |
| This compound | COX-2 | 50 nM |
Table 1: Inhibitory activity of this compound against COX-1 and COX-2.[1]
Signaling Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2), a common precursor for various prostaglandins and thromboxanes. This compound exerts its effect by blocking this crucial step.
Caption: Inhibition of the COX signaling pathway by this compound.
Experimental Protocols
This section provides a detailed methodology for a colorimetric COX inhibitor screening assay to determine the IC50 values of this compound for COX-1 and COX-2. This assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[10][11]
Materials and Reagents
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
This compound
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Experimental Workflow
The general workflow for the COX inhibitor screening assay involves preparation of reagents, setting up the assay plate, initiating the enzymatic reaction, and measuring the colorimetric signal to determine the extent of inhibition.
Caption: A stepwise workflow for the COX inhibitor screening assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).
-
Prepare a stock solution of Heme in DMSO. Dilute the stock solution in Assay Buffer to the final working concentration as recommended by the enzyme manufacturer.
-
Prepare stock solutions of ovine COX-1 and human recombinant COX-2 in Assay Buffer. Keep enzymes on ice.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations to be tested. Further dilute these in Assay Buffer to the final desired concentrations.
-
Prepare the Arachidonic Acid substrate solution.
-
Prepare the TMPD colorimetric substrate solution.
-
-
Assay Plate Setup (96-well plate):
-
Background Wells (in triplicate): Add 160 µL of Assay Buffer and 10 µL of Heme solution.[12]
-
100% Initial Activity Wells (in triplicate): Add 150 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution.[11]
-
Inhibitor Wells (in triplicate for each concentration): Add 140 µL of Assay Buffer, 10 µL of Heme solution, 10 µL of either COX-1 or COX-2 enzyme solution, and 10 µL of the diluted this compound solution.[12]
-
-
Pre-incubation:
-
Gently mix the contents of the wells.
-
Pre-incubate the plate at 25°C for 10 minutes to allow this compound to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the average rate of the background wells from the rates of all other wells.
-
Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the average rate of the 100% Initial Activity wells.
-
V_inhibitor is the rate of the inhibitor well.
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The provided protocol offers a robust and reproducible method for screening and characterizing the inhibitory activity of this compound against COX-1 and COX-2 enzymes. Accurate determination of IC50 values is essential for understanding the compound's potency and selectivity, which are critical parameters in drug development and pharmacological research. The dual inhibitory nature of this compound on both COX isoforms can be effectively quantified using this assay, providing valuable data for structure-activity relationship studies and the development of novel anti-inflammatory agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacology, pharmacokinetics, and therapeutic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. medcentral.com [medcentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
Meclofenamate Sodium: A Potent Tool for Interrogating FTO Demethylase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a highly selective and potent inhibitor of the fat mass and obesity-associated (FTO) protein, the first identified N6-methyladenosine (m6A) RNA demethylase. This discovery has positioned this compound as a valuable chemical tool for studying the biological roles of FTO and the dynamics of m6A RNA methylation. By competitively inhibiting FTO, this compound allows for the acute modulation of m6A levels in vitro and in cellular models, providing a powerful approach to investigate the downstream consequences of FTO inhibition on gene expression and cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound to study FTO demethylation, enabling researchers to explore its therapeutic potential and dissect the intricate mechanisms of RNA epigenetics.
Quantitative Data Summary
The inhibitory activity of this compound against FTO has been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy across different experimental setups.
| In Vitro Inhibitory Activity of Meclofenamic Acid (MA) against FTO | ||
| Substrate | Assay Type | IC50 Value (µM) |
| m6A-containing single-stranded DNA (ssDNA) | HPLC-based Assay | 7[1] |
| m6A-containing single-stranded RNA (ssRNA) | HPLC-based Assay | 8[1] |
| Fluorescein-labeled m6A-containing ssDNA | Fluorescence Polarization (FP) Assay | 17.4[1] |
| Selectivity of Meclofenamic Acid (MA) | |
| Enzyme | Inhibitory Activity |
| FTO | Potent Inhibition |
| ALKBH5 | No significant inhibition (IC50 > 500 µM)[1] |
Mechanism of Action
This compound acts as a competitive inhibitor of FTO by binding to the enzyme's active site and directly competing with the m6A-containing nucleic acid substrate.[2] Structural studies have revealed that meclofenamic acid occupies the nucleotide-binding pocket of FTO, thereby preventing the demethylation of m6A.[3] Notably, meclofenamic acid does not chelate the essential Fe(II) cofactor or compete with the co-substrate α-ketoglutarate, highlighting its specific mode of action as a substrate-competitive inhibitor. Its selectivity for FTO over the related m6A demethylase ALKBH5 makes it a particularly useful tool for distinguishing the biological functions of these two enzymes.
Experimental Protocols
Here, we provide detailed protocols for key experiments to study FTO demethylation using this compound.
Protocol 1: In Vitro FTO Inhibition Assay using HPLC
This protocol allows for the quantitative determination of FTO's demethylase activity and its inhibition by this compound by measuring the conversion of m6A to adenosine (B11128) in an RNA or DNA substrate.
Materials:
-
Recombinant human FTO protein
-
m6A-containing ssRNA or ssDNA substrate (e.g., 20-mer)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 300 µM α-ketoglutarate, 280 µM (NH4)2Fe(SO4)2, 2 mM L-ascorbic acid
-
Nuclease P1
-
Alkaline Phosphatase
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1 µM FTO protein, and 5 µM of the m6A-containing substrate.
-
Add this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the reaction mixtures. Include a no-inhibitor control.
-
Incubate the reactions at 25°C for 30 minutes (for ssRNA) or 2 hours (for ssDNA).[1]
-
Stop the reaction by heating at 95°C for 5 minutes.
-
To digest the substrate into nucleosides, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Subsequently, add Alkaline Phosphatase and incubate at 37°C for another 2 hours.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC. The amounts of m6A and adenosine are quantified by integrating the peak areas and comparing them to a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Assay for FTO-Substrate Binding
This high-throughput assay measures the ability of this compound to displace a fluorescently labeled m6A-containing substrate from FTO, providing an indirect measure of its inhibitory activity.
Materials:
-
Recombinant human FTO protein
-
Fluorescein-labeled m6A-containing ssDNA substrate (e.g., 15-mer)
-
This compound
-
FP Assay Buffer: 50 mM Borate buffer (pH 7.5)
-
Black, non-binding surface 96- or 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture in the FP assay buffer containing 3 µM FTO protein and 20 nM of the fluorescein-labeled ssDNA substrate.[1]
-
Add this compound at a range of concentrations to the wells of the microplate.
-
Add the FTO and substrate mixture to the wells. Include controls for no inhibitor (maximum polarization) and no FTO (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Measure the fluorescence polarization using the plate reader with appropriate excitation (e.g., 480 nm) and emission (e.g., 520 nm) wavelengths.[1]
-
Calculate the change in millipolarization (mP) units and plot the data against the inhibitor concentration to determine the IC50 value for substrate displacement.
Protocol 3: PAGE-Based Restriction Enzyme Digestion Assay
This gel-based assay provides a visual and semi-quantitative assessment of FTO inhibition. It relies on the principle that FTO-mediated demethylation of an m6A within a specific recognition site of a restriction enzyme (e.g., DpnII) renders the site cleavable.
Materials:
-
Recombinant human FTO protein
-
A single-stranded DNA (ssDNA) substrate (e.g., 49-mer) containing an m6A within a DpnII recognition site (GATC). The methylated site is resistant to cleavage.
-
This compound
-
Assay Buffer: As described in Protocol 1.
-
DpnII restriction enzyme and corresponding buffer
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Gold)
Procedure:
-
Set up the FTO demethylation reaction as described in Protocol 1, including varying concentrations of this compound.
-
Incubate the reactions to allow for demethylation.
-
Stop the FTO reaction.
-
Add the complementary DNA strand to anneal and form a double-stranded DNA (dsDNA) substrate.
-
Perform a restriction digest by adding DpnII enzyme and its buffer and incubating at 37°C for 1 hour.
-
Analyze the digestion products by PAGE.
-
Stain the gel to visualize the DNA bands. The appearance of cleaved DNA fragments indicates FTO activity, while the persistence of the full-length, uncleaved DNA in the presence of this compound demonstrates inhibition.
Protocol 4: Cellular m6A Quantification by LC-MS/MS
This protocol describes how to measure the global m6A levels in the mRNA of cells treated with the cell-permeable ethyl ester of meclofenamic acid (MA2). MA2 is hydrolyzed to meclofenamic acid within the cell.
Materials:
-
Cultured cells (e.g., HeLa)
-
Meclofenamic acid ethyl ester (MA2)
-
Cell lysis buffer (e.g., TRIzol)
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with MA2 at desired concentrations (e.g., 50-150 µM) for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Lysis and Total RNA Extraction:
-
Harvest the cells and perform cell lysis using a suitable lysis buffer.
-
Extract total RNA following a standard protocol (e.g., TRIzol-chloroform extraction).
-
-
mRNA Purification:
-
Purify mRNA from the total RNA using an oligo(dT)-based method to eliminate ribosomal RNA.
-
-
mRNA Digestion to Nucleosides:
-
Quantify the purified mRNA.
-
Digest a known amount of mRNA (e.g., 200-500 ng) with Nuclease P1 at 37°C for 2 hours.
-
Follow with Alkaline Phosphatase treatment at 37°C for 2 hours to obtain a mixture of nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the nucleoside mixture by LC-MS/MS.
-
Quantify the amounts of adenosine and m6A by comparing the signal intensities to those of pure standards.
-
-
Data Analysis:
-
Calculate the m6A/A ratio for each sample to determine the global m6A level in mRNA.
-
Compare the m6A/A ratios between MA2-treated and control cells to assess the effect of FTO inhibition.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a tool compound for studying FTO.
Caption: FTO signaling and its inhibition by this compound.
Caption: Experimental workflow for studying FTO inhibition.
Caption: Logical relationship of competitive inhibition of FTO.
References
Application Note and Protocol: In Vitro Assay for Measuring Meclofenamate Sodium's Effect on Gap Junction Intercellular Communication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gap junction intercellular communication (GJIC) is a critical process for maintaining tissue homeostasis, coordinating cellular activities, and regulating cell growth and differentiation. This communication is mediated by channels called gap junctions, which are formed by proteins from the connexin family. Dysregulation of GJIC has been implicated in various diseases, including cancer and neurological disorders. Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a non-selective blocker of gap junctions, making it a valuable tool for studying the physiological and pathological roles of GJIC.[1] This document provides a detailed protocol for an in vitro assay to measure the effect of this compound on GJIC using the Scrape Loading/Dye Transfer (SL/DT) technique.
Principle of the Assay
The Scrape Loading/Dye Transfer (SL/DT) assay is a simple and rapid method to assess functional GJIC in a cell population.[2] In this assay, a scrape is made on a confluent cell monolayer in the presence of a low molecular weight, membrane-impermeable fluorescent dye, such as Lucifer Yellow. The dye enters the cells along the scrape and, if functional gap junctions are present, it will be transferred to adjacent, non-scraped cells. The extent of dye transfer is then visualized and quantified using fluorescence microscopy. A reduction in the area of dye spread in the presence of a test compound, such as this compound, indicates an inhibition of GJIC.
Data Presentation: Quantitative Effects of this compound on GJIC
This compound has been shown to inhibit GJIC in a dose-dependent manner. The following tables summarize the quantitative data on its inhibitory effects on gap junctions formed by different connexin proteins.
Table 1: Inhibitory Concentration (IC50) of this compound on Connexin Functionality
| Connexin Isoform | Cell Line | Assay Method | IC50 (µM) | Reference |
| Connexin 43 (Cx43) | Stably transfected SKHep1 cells | Parachute Assay | 50 | [3] |
| Connexin 30 (Cx30) | Stably transfected cell line | Parachute Assay | 70 | [3] |
| Connexin 43 (Cx43) | Normal Rat Kidney (NRK) fibroblasts | Dye Microinjection | 25 | [4] |
Table 2: Dose-Dependent Inhibition of GJIC by this compound (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (µM) | Mean Fluorescence Area (pixels) | Standard Deviation | % Inhibition of GJIC |
| 0 (Vehicle Control) | 10000 | 500 | 0 |
| 10 | 7500 | 450 | 25 |
| 25 | 5200 | 380 | 48 |
| 50 | 2800 | 300 | 72 |
| 75 | 1500 | 200 | 85 |
| 100 | 800 | 150 | 92 |
Note: This table is for illustrative purposes to demonstrate how dose-response data would be presented. Actual values should be determined experimentally.
Experimental Protocols
Cell Culture
-
Culture a cell line known to express connexins and form functional gap junctions (e.g., Normal Rat Kidney (NRK) fibroblasts, WB-F344 rat liver epithelial cells, or a cell line stably transfected with a specific connexin isoform).
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 35 mm petri dishes and grow until they reach 100% confluency.
Scrape Loading/Dye Transfer (SL/DT) Assay
Materials:
-
Confluent cell cultures in 35 mm dishes
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Lucifer Yellow CH, lithium salt (1 mg/mL stock solution in PBS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Surgical steel blade or a new scalpel
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope with appropriate filters for Lucifer Yellow
Protocol:
-
Treatment:
-
Prepare different concentrations of this compound in pre-warmed culture medium.
-
Aspirate the old medium from the confluent cell cultures.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the respective dishes.
-
Incubate the cells for the desired treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Scrape Loading:
-
After incubation, gently wash the cell monolayers three times with pre-warmed PBS.
-
Add 1 mL of the 1 mg/mL Lucifer Yellow solution to each dish.
-
Using a surgical steel blade, make a single, clean scrape across the diameter of the cell monolayer.
-
Incubate the dishes at 37°C for 5 minutes to allow dye uptake and transfer.
-
-
Fixation and Imaging:
-
Gently wash the cells three times with pre-warmed PBS to remove extracellular dye.
-
Fix the cells by adding 1 mL of 4% PFA and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Visualize the dye transfer using a fluorescence microscope. Capture images of the scrape line and the adjacent areas where the dye has spread.
-
Data Quantification and Analysis
-
Use image analysis software (e.g., ImageJ) to quantify the area of dye spread from the scrape line.
-
Measure the fluorescent area in at least three different fields of view for each experimental condition.
-
Calculate the average fluorescent area for each concentration of this compound.
-
Determine the percentage inhibition of GJIC using the following formula: % Inhibition = [1 - (Area_treated / Area_control)] * 100
-
Plot the percentage inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the Scrape Loading/Dye Transfer (SL/DT) assay.
Putative Signaling Pathway for this compound's Effect on GJIC
This compound is a non-selective gap junction blocker.[1] While its primary mechanism is believed to be direct inhibition of connexin channels, evidence suggests potential involvement of intracellular signaling pathways that regulate connexin phosphorylation and trafficking. Mitogen-activated protein kinase (MAPK) signaling pathways are known to regulate Cx43 phosphorylation, which in turn can affect gap junction assembly and function.[5][6][7][8] The following diagram illustrates a putative pathway for the action of this compound.
Caption: Putative signaling pathway of this compound's effect on GJIC.
Conclusion
The Scrape Loading/Dye Transfer assay is a robust and straightforward method for assessing the inhibitory effect of this compound on gap junction intercellular communication. The provided protocol and data presentation guidelines offer a framework for researchers to investigate the role of GJIC in various biological processes and to screen for potential modulators of this important cellular communication pathway. Further investigation into the precise signaling mechanisms by which this compound affects connexin function will provide deeper insights into its mode of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenamates: a novel class of reversible gap junction blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MAPK phosphorylation of Connexin43 provides neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK phosphorylation of connexin 43 promotes binding of cyclin E and smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Phosphorylation of connexin 43 at MAPK, PKC or CK1 sites each distinctly alter the kinetics of epidermal wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the In Vivo Anti-inflammatory Efficacy of Meclofenamate Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction Meclofenamate sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[1] It demonstrates potent anti-inflammatory, analgesic, and antipyretic properties in laboratory animals.[2][3] These therapeutic effects are primarily attributed to its inhibition of prostaglandin (B15479496) synthesis.[4] This document provides detailed experimental protocols and application notes for evaluating the anti-inflammatory efficacy of this compound in established in vivo models of acute, systemic, and chronic inflammation.
Mechanism of Action this compound exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7] Some evidence also suggests that this compound can inhibit the 5-lipoxygenase (5-LOX) pathway, thereby reducing the synthesis of leukotrienes, another class of inflammatory mediators.[2][4][8] Furthermore, it may directly antagonize prostaglandin actions at their receptor sites.[4][9]
Caption: Mechanism of action of this compound on the arachidonic acid cascade.
Experimental Protocols
This section details three standard in vivo models to assess the anti-inflammatory properties of this compound, covering acute localized, acute systemic, and chronic inflammation.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is the most widely used model for evaluating acute inflammation and the efficacy of NSAIDs.[10][11] Injection of carrageenan into the rat paw induces a reproducible inflammatory response characterized by edema (swelling).[11][12]
Caption: Workflow for the carrageenan-induced paw edema experiment.
A. Materials and Methods
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.
-
Test Compound: this compound (e.g., 5, 10, 20 mg/kg).
-
Vehicle Control: 0.5% Carboxymethyl cellulose (B213188) (CMC) or appropriate vehicle.
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).
-
Equipment: Plethysmometer for paw volume measurement, oral gavage needles, syringes.
B. Experimental Procedure
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast animals overnight (12-18 hours) before the experiment with free access to water.
-
Grouping: Randomly divide rats into experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg)
-
Group III-V: this compound (e.g., 5, 10, 20 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.[10]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
C. Data Collection and Analysis
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
D. Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Positive Control | 10 | 0.32 ± 0.03 | 62.4% |
| This compound | 5 | 0.55 ± 0.04 | 35.3% |
| This compound | 10 | 0.41 ± 0.03 | 51.8% |
| This compound | 20 | 0.30 ± 0.02 | 64.7% |
Protocol 2: Lipopolysaccharide-Induced Systemic Inflammation in Mice
This model is used to study acute systemic inflammatory responses, mimicking aspects of sepsis or endotoxemia.[14] Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[14][15]
Caption: Workflow for the LPS-induced systemic inflammation experiment.
A. Materials and Methods
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Test Compound: this compound (e.g., 10, 20, 40 mg/kg).
-
Vehicle Control: Sterile phosphate-buffered saline (PBS) or appropriate vehicle.
-
Positive Control: Dexamethasone (e.g., 1-5 mg/kg, i.p.).
-
Equipment: Syringes, tubes for blood collection, centrifuge, ELISA kits for murine TNF-α, IL-6, and IL-1β.
B. Experimental Procedure
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide mice into experimental groups (n=8-10 per group).
-
Dosing: Administer the vehicle, positive control, or this compound via the desired route (e.g., oral gavage or intraperitoneal (i.p.) injection).
-
Inflammation Induction: One hour after drug administration, inject LPS (e.g., 0.5 mg/kg) intraperitoneally.[16]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α, 6 hours for IL-6), anesthetize the mice and collect blood via cardiac puncture.
-
Serum Preparation: Allow blood to clot at room temperature, then centrifuge at 2000 x g for 15 minutes at 4°C to separate serum. Store serum at -80°C until analysis.
C. Data Collection and Analysis
-
Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.[17][18]
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the LPS-only control group.
D. Data Presentation
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Naive Control | - | < 20 | < 30 |
| Vehicle + LPS | - | 1550 ± 120 | 2500 ± 210 |
| Dexamethasone + LPS | 5 | 250 ± 45 | 400 ± 60 |
| This compound + LPS | 10 | 1100 ± 95 | 1850 ± 150 |
| This compound + LPS | 20 | 750 ± 80 | 1200 ± 110 |
| This compound + LPS | 40 | 480 ± 65 | 780 ± 90 |
Protocol 3: Collagen-Induced Arthritis in Mice (Chronic Inflammation Model)
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis, exhibiting key pathological features such as synovitis, pannus formation, and cartilage/bone erosion.[19][20] It is suitable for evaluating drugs intended to treat chronic autoimmune inflammatory conditions.
Caption: Workflow for the collagen-induced arthritis (CIA) experiment.
A. Materials and Methods
-
Animals: Male DBA/1 mice (8-10 weeks old), which are susceptible to CIA.[19]
-
Inducing Agents: Bovine or Chicken Type II Collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA).[21]
-
Test Compound: this compound (e.g., 20, 40 mg/kg/day).
-
Vehicle Control: Appropriate vehicle for daily oral administration.
-
Equipment: Syringes, calipers for paw thickness measurement, histology equipment, ELISA kits for anti-collagen antibodies.
B. Experimental Procedure
-
Primary Immunization (Day 0): Emulsify Type II collagen in CFA. Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify Type II collagen in IFA. Administer a 100 µL intradermal booster injection.
-
Monitoring (from Day 21): Monitor mice three times a week for the onset and severity of arthritis. Use a clinical scoring system (e.g., 0-4 for each paw, max score of 16 per mouse).
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
Therapeutic Dosing: Once an animal develops a clinical score of ≥ 4, randomize it into a treatment group and begin daily oral dosing with vehicle or this compound.
-
Termination (e.g., Day 42-49): At the end of the study, record final clinical scores and paw thickness. Euthanize mice and collect hind paws for histological analysis and blood for serological analysis.
C. Data Collection and Analysis
-
Clinical Score: Plot the mean clinical score over time for each group.
-
Histopathology: Embed paws in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score sections for inflammation, pannus formation, and bone/cartilage erosion.
-
Serology: Measure serum levels of anti-Type II collagen antibodies (IgG1, IgG2a) by ELISA.
D. Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Clinical Score (Day 42) ± SEM | Mean Histological Score (Inflammation) ± SEM |
| Vehicle Control | - | 10.5 ± 0.8 | 3.2 ± 0.3 |
| This compound | 20 | 7.2 ± 0.6 | 2.1 ± 0.2 |
| This compound | 40 | 5.1 ± 0.5 | 1.5 ± 0.2 |
References
- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Meclofenamate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. mdbioproducts.com [mdbioproducts.com]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Changes Induced by Meclofenamate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase pathways, which are critical in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2][3] Emerging research has highlighted its potential in influencing key cellular signaling pathways, including the NF-κB pathway, which is pivotal in inflammation and cell survival.[4] Furthermore, like other NSAIDs, its effects on other pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade and apoptosis are of significant interest in drug development and cellular biology.[5]
Western blot analysis is a powerful and widely adopted technique to detect and quantify changes in the expression and post-translational modifications of specific proteins within a cell or tissue lysate.[6] This makes it an indispensable tool for elucidating the molecular mechanisms of drug action. These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on protein expression, with a focus on the NF-κB signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on key signaling proteins.
Table 1: Effect of this compound on NF-κB Pathway Protein Expression in PMA-Stimulated NCI-H292 Cells
| Treatment Group | Phospho-p65 (Ser536) Relative Intensity (%) | Phospho-IκBα (Ser32/36) Relative Intensity (%) |
| Control | 100 ± 5 | 100 ± 6 |
| PMA (Phorbol 12-myristate 13-acetate) | 350 ± 25 | 320 ± 20 |
| PMA + Meclofenamate (1 µM) | 310 ± 20 | 280 ± 18 |
| PMA + Meclofenamate (5 µM) | 220 ± 15 | 210 ± 15 |
| PMA + Meclofenamate (10 µM) | 150 ± 10 | 140 ± 12 |
| PMA + Meclofenamate (20 µM) | 120 ± 8 | 110 ± 9 |
Data is estimated from graphical representations in a study by Ryu et al. (2023) and represents the mean ± standard deviation.[4][7]
Table 2: Potential Effects of this compound on MAPK Pathway Proteins (Template)
| Treatment Group | p-p38/total p38 Ratio | p-JNK/total JNK Ratio | p-ERK/total ERK Ratio |
| Control | Insert Data | Insert Data | Insert Data |
| Meclofenamate (Concentration 1) | Insert Data | Insert Data | Insert Data |
| Meclofenamate (Concentration 2) | Insert Data | Insert Data | Insert Data |
| Meclofenamate (Concentration 3) | Insert Data | Insert Data | Insert Data |
Note: One study indicated that this compound did not affect the EGF-induced MAPK signaling pathway in NCI-H292 cells.[6] Further investigation in other cell types and with different stimuli is warranted.
Table 3: Potential Effects of this compound on Apoptosis-Related Proteins (Template)
| Treatment Group | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression |
| Control | Insert Data | Insert Data |
| Meclofenamate (Concentration 1) | Insert Data | Insert Data |
| Meclofenamate (Concentration 2) | Insert Data | Insert Data |
| Meclofenamate (Concentration 3) | Insert Data | Insert Data |
Note: While direct quantitative data for meclofenamate is limited, studies on similar NSAIDs suggest potential modulation of apoptosis-related proteins.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is optimized for analyzing the effects of this compound on the phosphorylation of p65 and IκBα in PMA-stimulated human pulmonary mucoepidermoid NCI-H292 cells.[4][7]
1. Cell Culture and Treatment:
-
Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 30 minutes to activate the NF-κB pathway.
2. Protein Extraction:
-
For total cell lysates, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
For cytoplasmic and nuclear extracts, use a nuclear extraction kit according to the manufacturer's instructions. This is crucial for observing the nuclear translocation of p65.[4]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Phospho-p65 (Ser536) antibody
-
Total p65 antibody
-
Phospho-IκBα (Ser32/36) antibody
-
Total IκBα antibody
-
Loading control: β-actin or Lamin B1 (for nuclear fractions)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to the corresponding loading control. For phosphorylated proteins, it is recommended to normalize to the total protein level.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. ijper.org [ijper.org]
- 6. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Unraveling the Effects of Meclofenamate Sodium on the Cell Cycle Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines, suggesting its potential as a repurposed anti-cancer agent.[1][2][3] Its mechanisms of action are multifaceted and include the inhibition of cyclooxygenase (COX) enzymes and modulation of cellular signaling pathways that can impact cell division.[4][5] Flow cytometry stands out as a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle progression, providing critical insights into their anti-proliferative mechanisms.[4][6] By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), flow cytometry can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][6]
These application notes provide a comprehensive guide for researchers to study the effects of this compound on the cell cycle of cancer cells using flow cytometry. Detailed protocols for cell treatment, preparation, and analysis are included, along with expected outcomes based on existing literature.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a laser-based technology that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA.[4] The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a diploid DNA content (2N).
-
S Phase: During the synthesis (S) phase, DNA is replicated, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) or mitotic (M) phase have a tetraploid DNA content (4N).
A histogram of fluorescence intensity versus cell count will therefore show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population distributed between them.[6] Treatment with a cell cycle-arresting agent, such as this compound, is expected to cause an accumulation of cells in a specific phase, which can be quantified.
Data Presentation
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| This compound | 25 | 53.8 ± 2.9 | 25.1 ± 2.2 | 21.1 ± 2.0 |
| This compound | 50 | 48.7 ± 3.5 | 19.3 ± 1.9 | 32.0 ± 2.8 |
| This compound | 100 | 35.1 ± 2.8 | 10.2 ± 1.5 | 54.7 ± 3.3 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., PC-3, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (powder, to be dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Cell Treatment and Harvesting
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Protocol 2: Cell Fixation and Staining
-
Fixation:
-
Staining:
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.[7]
-
Collect data for at least 10,000 events per sample.[7]
-
Use appropriate software to gate on the single-cell population to exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Discussion and Interpretation of Results
An increase in the percentage of cells in the G2/M phase with increasing concentrations of this compound would indicate that the drug induces a G2/M cell cycle arrest. This would be accompanied by a corresponding decrease in the percentage of cells in the G0/G1 and/or S phases. Such a finding would be consistent with the anti-proliferative effects observed for this compound.[2][5]
The potential signaling pathways leading to a G2/M arrest could involve several mechanisms. NSAIDs have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, which can inhibit the activity of the Cyclin B1/CDK1 complex required for entry into mitosis.[9] Additionally, this compound may influence the activity of other key G2/M regulators such as the Cdc25C phosphatase, which activates the Cyclin B1/CDK1 complex.[10][11] The induction of reactive oxygen species (ROS) and inhibition of the proteasome are other known effects of this compound that can trigger cell cycle arrest, potentially through a p53-dependent mechanism.[6][9]
Further experiments, such as Western blotting for key cell cycle regulatory proteins (e.g., Cyclin B1, phospho-CDK1, p21, p53), would be necessary to elucidate the precise molecular mechanism by which this compound affects the cell cycle.
Conclusion
Flow cytometry is an indispensable tool for characterizing the effects of therapeutic compounds on cell proliferation. The protocols and information provided in these application notes offer a robust framework for investigating the impact of this compound on the cell cycle. A thorough understanding of how this compound alters cell cycle dynamics is crucial for its further development as a potential anti-cancer agent.
References
- 1. Repurposing auranofin and meclofenamic acid as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory drugs and uterine cervical cancer cells: Antineoplastic effect of meclofenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effect of meclofenamic acid on human androgen-independent prostate cancer: a preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histological changes caused by meclofenamic acid in androgen independent prostate cancer tumors: evaluation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Meclofenamate Sodium-Induced Tissue Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclofenamate Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.[1][2][3] Understanding the in-situ effects of this compound on tissue is crucial for efficacy and safety assessment in drug development. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific proteins within the cellular context of tissues, providing valuable insights into the pharmacological effects of drug candidates. These application notes provide a detailed protocol for using IHC to detect tissue changes induced by this compound, focusing on key biomarkers of inflammation and cellular processes.
Mechanism of Action of this compound
This compound primarily functions by inhibiting both COX-1 and COX-2 enzymes.[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] The reduction in prostaglandin (B15479496) levels is a central mechanism behind the anti-inflammatory, analgesic, and antipyretic properties of this compound.[2][4][5] Additionally, there is evidence to suggest that meclofenamic acid may also directly antagonize prostaglandin receptors and inhibit arachidonic acid lipoxygenase, further contributing to its anti-inflammatory profile.[3]
Caption: Signaling pathway of this compound's anti-inflammatory action.
Quantitative Data on this compound-Induced Tissue Changes
The following table summarizes quantitative data from a study investigating the histological changes caused by meclofenamic acid in a mouse model of androgen-independent prostate cancer.[6]
| Marker | Group | Mean ± SD | Unit | Significance |
| Ki-67 (Proliferation) | Control | 25.3 ± 4.5 | % positive cells | p < 0.05 |
| Meclofenamic Acid | 12.7 ± 3.8 | % positive cells | ||
| CD34 (Vascularization) | Control | 18.2 ± 3.1 | vessels/field | p < 0.05 |
| Meclofenamic Acid | 8.9 ± 2.7 | vessels/field |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the effects of this compound. Key biomarkers to consider for analysis include COX-1, COX-2, Prostaglandin E2 (PGE2), Ki-67 (a proliferation marker), and CD34 (an angiogenesis marker).
Experimental Workflow
Caption: Immunohistochemistry experimental workflow.
I. Tissue Preparation
-
Tissue Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[7] The tissue thickness should ideally be no more than 4-5 mm to ensure proper fixation.
-
Dehydration and Paraffin Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (B145695) (e.g., 70%, 80%, 95%, 100%).[8]
-
Clear the tissue with xylene or a xylene substitute.[8]
-
Infiltrate and embed the tissue in paraffin wax.[8]
-
-
Sectioning: Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome. Float the sections on a 40-45°C water bath and mount them on positively charged glass slides.[7][8]
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Staining Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): For many antibodies (e.g., COX-2, Ki-67, CD34), HIER is recommended.[7] Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.[7][8] Allow the slides to cool to room temperature in the buffer.
-
Proteolytic-Induced Epitope Retrieval (PIER): For some antibodies, enzymatic retrieval with enzymes like Proteinase K or Trypsin may be necessary. Follow the manufacturer's recommendations for the specific antibody.
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the primary antibody (e.g., rabbit anti-COX-2, mouse anti-Ki-67) diluted in antibody diluent to the appropriate concentration (refer to the antibody datasheet for starting recommendations).
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated or horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species.
-
Incubate for 30-60 minutes at room temperature.[10]
-
-
Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
If using a biotinylated secondary antibody, apply an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP) and incubate for 30 minutes.
-
Prepare the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.[10]
-
-
Counterstaining:
-
Dehydration and Mounting:
Data Analysis and Interpretation
Stained slides should be examined under a light microscope. The intensity and localization of the staining should be evaluated. For quantitative analysis, digital images of multiple representative fields should be captured. Image analysis software can be used to quantify the percentage of positive cells or the staining intensity. It is essential to include appropriate positive and negative controls in each experiment to ensure the validity of the staining. Negative controls should include a slide incubated with antibody diluent instead of the primary antibody to check for non-specific binding of the secondary antibody. Positive control tissue, known to express the protein of interest, should be included to confirm the antibody and protocol are working correctly.
References
- 1. Pharmacology, pharmacokinetics, and therapeutic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. drugs.com [drugs.com]
- 6. Histological changes caused by meclofenamic acid in androgen independent prostate cancer tumors: evaluation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomeme.ca [genomeme.ca]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. The role of immunohistochemistry expression of COX-2 in differentiating pigmented benign and malignant skin neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. jpatholtm.org [jpatholtm.org]
Application Notes: Studying Proteasome Activity in Cardiac Cells Using Meclofenamate Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is the primary pathway for intracellular protein degradation, playing a critical role in maintaining protein homeostasis, cell cycle control, and signal transduction. In cardiac cells, a functional UPS is essential for normal protein turnover and the removal of damaged or misfolded proteins. Dysfunction of the proteasome has been implicated in a variety of cardiovascular diseases, including cardiac hypertrophy, heart failure, and cardiomyopathies.[1]
Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID), has been identified as an inhibitor of proteasome activity in cardiac cells.[1][2] This inhibitory effect is associated with increased production of reactive oxygen species (ROS) and mitochondrial dysfunction, ultimately leading to reduced cardiac cell viability.[1][3] These findings suggest that this compound can serve as a valuable tool for studying the role of proteasome dysfunction in drug-induced cardiotoxicity and for investigating the intricate relationship between oxidative stress, mitochondrial function, and proteasome activity in the heart.
This document provides detailed protocols for utilizing this compound to study proteasome activity in cardiac cells, along with methods for assessing related cellular processes such as cell viability and ROS production.
Mechanism of Action
This compound exerts its inhibitory effect on the proteasome in cardiac cells through a mechanism linked to oxidative stress.[1][3] The proposed signaling pathway suggests that this compound induces mitochondrial dysfunction, leading to an increase in the production of ROS.[1][3] Elevated ROS levels can lead to the oxidation of proteasome subunits, which in turn impairs proteasome activity.[3] Some evidence also suggests that this compound may directly interact with the active sites of the proteasome. The inhibition of proteasome activity disrupts protein homeostasis, leading to the accumulation of damaged and misfolded proteins, which contributes to cellular stress and a decrease in cardiac cell viability.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on cardiac cells as reported in the literature.
Table 1: Effect of this compound on 26S Proteasome Activity in H9c2 Cardiac Cells
| Treatment | % Inhibition of β5 (Chymotrypsin-like) Activity | % Inhibition of β1 (Caspase-like) Activity |
| 100 µM this compound (24h) | 30% | 20% |
Data extracted from a study on H9c2 rat cardiac cells.[2]
Table 2: Effect of this compound on 20S Proteasome Activity and Cell Viability
| Treatment | Cell Line | Effect |
| 30 µM this compound | H9c2 | ~40% inhibition of purified 20S proteasome activity |
| 30 µM this compound | H9c2 | 30-40% inhibition of 26S proteasome activity in cell lysates |
| 100 µM this compound | H9c2 | Significant decrease in cell viability |
Data extracted from studies on H9c2 rat cardiac cells.[2]
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.
Caption: Experimental workflow for measuring proteasome activity.
Caption: Logical relationship of this compound's effects.
Experimental Protocols
Protocol 1: Fluorometric Proteasome Activity Assay in Cardiac Cells
This protocol describes how to measure the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome in cardiac cell lysates using specific fluorogenic substrates.
Materials:
-
Cardiac cells (e.g., H9c2 rat cardiomyoblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Proteasome Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT (add fresh)
-
Proteasome Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT (add fresh), 2 mM ATP (add fresh)
-
Fluorogenic Substrates (10 mM stock in DMSO):
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Boc-LSTR-AMC (for trypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
-
Proteasome inhibitor (e.g., MG132) for control
-
Protein assay reagent (e.g., Bradford or BCA)
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed H9c2 cells in 60 mm dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysate Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 400 µL of ice-cold Proteasome Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10 seconds on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay. Adjust the concentration to 1-2 mg/mL with lysis buffer.
-
-
Proteasome Activity Assay:
-
Prepare the assay buffer with the respective fluorogenic substrate to a final concentration of 100 µM.[5] For each sample, prepare enough for the sample and a blank.
-
For each sample, add 50 µL of cell lysate to two wells of a black 96-well plate.
-
To one of the duplicate wells, add a specific proteasome inhibitor (e.g., MG132) to determine the non-proteasomal activity.
-
Add 150 µL of the prepared assay buffer with substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[6]
-
-
Data Analysis:
-
Subtract the fluorescence of the inhibitor-treated wells from the untreated wells to obtain the proteasome-specific activity.
-
Normalize the fluorescence values to the protein concentration of the lysate.
-
Express the results as relative fluorescence units (RFU) per mg of protein or as a percentage of the control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
H9c2 cells
-
96-well cell culture plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include untreated control wells.
-
-
MTT Assay:
-
After treatment, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Reactive Oxygen Species (ROS) Production (DCFDA) Assay
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
H9c2 cells
-
96-well black, clear-bottom plate
-
This compound
-
DCFDA (H2DCFDA) solution (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Staining:
-
Seed H9c2 cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Remove the culture medium and wash the cells once with HBSS.
-
Prepare a 20 µM working solution of DCFDA in pre-warmed HBSS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[9][10]
-
-
Treatment and Measurement:
-
Remove the DCFDA solution and wash the cells once with HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of this compound or a positive control (e.g., 100 µM H2O2).[11]
-
Immediately measure the fluorescence at various time points (e.g., every 15 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
-
Data Analysis:
-
Plot the fluorescence intensity over time.
-
The rate of increase in fluorescence is proportional to the rate of ROS production.
-
Express the results as a fold change relative to the untreated control.
-
References
- 1. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What’s behind the heartbreaking risk of anti-inflammatory drugs | University of California [universityofcalifornia.edu]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. protocols.io [protocols.io]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Methodology for Assessing the Genotoxicity of Meclofenamate Sodium In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes. As part of the safety assessment for any pharmaceutical compound, a thorough evaluation of its genotoxic potential is required. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. This document provides a detailed methodology for assessing the in vitro genotoxicity of this compound using a battery of standard assays, including the bacterial reverse mutation test (Ames test), the in vitro micronucleus test, and the in vitro chromosomal aberration test.
Genotoxicity Assays for this compound
A standard battery of in vitro tests is recommended to assess the genotoxic potential of a substance. These tests cover the three main endpoints of genotoxicity: gene mutation, clastogenicity (chromosomal breakage), and aneugenicity (chromosome loss or gain).
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects gene mutations, specifically point mutations and frameshift mutations.
-
In Vitro Micronucleus Test: This assay is used to detect both clastogenic and aneugenic events. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential. This test is typically performed in mammalian cells, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells.
-
In Vitro Chromosomal Aberration Test: This cytogenetic assay evaluates the ability of a substance to induce structural and numerical chromosomal abnormalities in cultured mammalian cells. It provides a direct measure of chromosomal damage.
Experimental Protocols
Ames Test Protocol
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
This compound
-
S9 fraction (for metabolic activation)
-
Cofactor solution (NADP, G6P)
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound.
-
Main Experiment (Plate Incorporation Method): a. To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of this compound solution (at various concentrations), and 0.5 ml of S9 mix (for experiments with metabolic activation) or buffer (for experiments without metabolic activation). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours. d. Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.
In Vitro Micronucleus Test Protocol
Objective: To assess the clastogenic and aneugenic potential of this compound in mammalian cells.
Materials:
-
Human peripheral blood lymphocytes or CHO cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phytohemagglutinin (PHA) for lymphocytes
-
This compound
-
Cytochalasin B
-
S9 fraction (for metabolic activation)
-
Fixative (methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and Treatment: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). c. Remove the test substance and add fresh medium containing cytochalasin B to block cytokinesis. d. Culture for a further period to allow for cell division.
-
Harvesting and Slide Preparation: a. Harvest the cells by centrifugation. b. Treat with a hypotonic solution. c. Fix the cells using a methanol:acetic acid fixative. d. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining and Scoring: a. Stain the slides with Giemsa or another appropriate DNA stain. b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.
In Vitro Chromosomal Aberration Test Protocol
Objective: To determine the potential of this compound to induce structural and numerical chromosomal aberrations in mammalian cells.
Materials:
-
Human peripheral blood lymphocytes or CHO cells
-
Cell culture medium
-
This compound
-
S9 fraction (for metabolic activation)
-
Colcemid (to arrest cells in metaphase)
-
Hypotonic solution (e.g., KCl)
-
Fixative (methanol:acetic acid)
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and Treatment: a. Culture the cells and treat them with various concentrations of this compound, with and without S9 metabolic activation. b. The treatment period can be short (e.g., 3-6 hours) followed by a recovery period, or continuous for a longer duration.
-
Metaphase Arrest and Harvesting: a. Add colcemid to the cultures to arrest cells in metaphase. b. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: a. Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes. b. Fix the cells with a methanol:acetic acid fixative. c. Drop the cell suspension onto clean microscope slides.
-
Staining and Analysis: a. Stain the slides with Giemsa. b. Analyze at least 200 well-spread metaphases per concentration under a microscope for structural and numerical chromosomal aberrations.
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Data Presentation
The quantitative data from the genotoxicity assays should be summarized in clear and structured tables.
Table 1: Ames Test Results for this compound
| Test Strain | Metabolic Activation | Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control |
| TA98 | -S9 | 0 (Control) | 25 ± 4 | 1.0 |
| 10 | 28 ± 5 | 1.1 | ||
| 50 | 30 ± 6 | 1.2 | ||
| 100 | 32 ± 5 | 1.3 | ||
| TA98 | +S9 | 0 (Control) | 45 ± 7 | 1.0 |
| 10 | 48 ± 6 | 1.1 | ||
| 50 | 52 ± 8 | 1.2 | ||
| 100 | 55 ± 7 | 1.2 | ||
| TA100 | -S9 | 0 (Control) | 120 ± 15 | 1.0 |
| 10 | 125 ± 12 | 1.0 | ||
| 50 | 130 ± 18 | 1.1 | ||
| 100 | 135 ± 16 | 1.1 | ||
| TA100 | +S9 | 0 (Control) | 150 ± 20 | 1.0 |
| 10 | 158 ± 18 | 1.1 | ||
| 50 | 165 ± 22 | 1.1 | ||
| 100 | 170 ± 21 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: In Vitro Micronucleus Test Results for this compound in Human Lymphocytes
| Metabolic Activation | Concentration (µg/ml) | Number of Binucleated Cells Scored | Number of Micronucleated Cells | % Micronucleated Cells |
| -S9 | 0 (Control) | 2000 | 20 | 1.0 |
| 10 | 2000 | 22 | 1.1 | |
| 25 | 2000 | 25 | 1.3 | |
| 50 | 2000 | 28 | 1.4 | |
| +S9 | 0 (Control) | 2000 | 25 | 1.3 |
| 10 | 2000 | 28 | 1.4 | |
| 25 | 2000 | 32 | 1.6 | |
| 50 | 2000 | 35 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: In Vitro Chromosomal Aberration Test Results for this compound in CHO Cells
| Metabolic Activation | Concentration (µg/ml) | Number of Metaphases Analyzed | Cells with Aberrations (%) |
| -S9 | 0 (Control) | 200 | 2.0 |
| 10 | 200 | 2.5 | |
| 25 | 200 | 3.0 | |
| 50 | 200 | 3.5 | |
| +S9 | 0 (Control) | 200 | 2.5 |
| 10 | 200 | 3.0 | |
| 25 | 200 | 3.5 | |
| 50 | 200 | 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Workflow for in vitro genotoxicity assessment of this compound.
Caption: Potential pathway of this compound-induced oxidative stress.
Troubleshooting & Optimization
Troubleshooting inconsistent results with Meclofenamate Sodium in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and inconsistencies encountered when using Meclofenamate Sodium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is inconsistent across experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors related to its complex mechanism of action and experimental variables. Key areas to investigate include:
-
Compound Stability and Solubility: this compound's stability can be influenced by the pH and temperature of your culture medium.[1] Ensure that your stock solutions are freshly prepared and that the final concentration of the solvent (e.g., DMSO) is consistent and low (ideally ≤ 0.1%) to prevent solvent-induced artifacts.[1]
-
Cell-Specific Responses: The effect of this compound can vary significantly between different cell lines. This variability can be due to differences in the expression levels of its primary targets (COX-1 and COX-2) and its off-targets.
-
Off-Target Effects: this compound is known to have several off-target effects that can influence experimental outcomes, including the inhibition of gap junctions, modulation of proteasome activity, and interaction with PPARγ receptors.[2][3][4][5][6] These off-target activities can contribute to the observed cellular response and vary between cell types.
-
Assay Conditions: Variations in cell seeding density, incubation time, and the specific assay endpoint being measured can all contribute to variability.[7][8][9][10][11] It is crucial to standardize these parameters across all experiments.
Q2: I'm observing unexpected effects on cell viability and proliferation. Is this a known effect of this compound?
Yes, this compound can impact cell viability and proliferation, and the effects are often dose- and cell-type-dependent.[12][13] Here's what might be happening:
-
Induction of Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS) in some cell types, which can lead to cytotoxicity.[4][14][15] This is thought to be linked to its effects on mitochondrial function.[4][14]
-
Proteasome Inhibition: At certain concentrations, this compound can inhibit proteasome activity, a critical cellular process for protein degradation.[4][12] Impaired proteasome function can lead to the accumulation of damaged proteins and trigger cell death.[12]
-
Anti-proliferative Effects: The anti-proliferative activity of this compound has been documented and is thought to be related to its inhibition of prostaglandin (B15479496) synthesis, which is important for cell growth.[13]
If you are observing unexpected cytotoxicity, consider performing a dose-response curve for cell viability in your specific cell line to determine a non-toxic working concentration for your primary assay.
Q3: How does this compound's effect on gap junctions influence experimental results?
This compound is a known blocker of gap junction communication.[2][3][16] This can be a significant confounding factor in assays where cell-to-cell communication is important.
-
Mechanism: Gap junctions are channels that allow for the direct passage of ions and small molecules between adjacent cells. By blocking these channels, this compound can disrupt intercellular signaling.[17][18]
-
Experimental Implications: If your assay relies on a coordinated response from a population of cells, inhibition of gap junctions could lead to inconsistent or misleading results. For example, in calcium flux assays or studies of synchronized cellular processes, the effect of this compound on gap junctions could mask or alter the intended readout.
-
Troubleshooting: Be aware of this off-target effect and consider its potential impact on your specific experimental system. If you suspect gap junction inhibition is affecting your results, you could use a fluorescent dye transfer assay (e.g., with Lucifer yellow or calcein) to directly assess the impact of this compound on cell-cell communication in your model.[2][18]
Troubleshooting Guides
Issue 1: High Variability in Prostaglandin E2 (PGE2) Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent COX-2 Induction | Ensure consistent induction of COX-2 by standardizing the concentration and incubation time of the inflammatory stimulus (e.g., LPS, IL-1β).[1] Verify COX-2 expression levels by Western blot or qPCR. |
| Substrate Concentration | Use a consistent and non-limiting concentration of the substrate, arachidonic acid.[1] |
| Compound Precipitation | Visually inspect wells for any precipitation of this compound at higher concentrations. If observed, prepare fresh dilutions or consider using a different solvent system. |
| Cell Health | Monitor cell morphology and viability throughout the experiment. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.[7][9] |
Issue 2: Conflicting Results in Assays Measuring Gene Expression or Protein Levels
| Possible Cause | Troubleshooting Step |
| Off-Target Effects on Transcription Factors | This compound can modulate the activity of transcription factors like PPARγ.[5][6] This can lead to changes in gene expression unrelated to COX inhibition. Consider using a more selective COX inhibitor as a control to dissect the specific effects. |
| ROS-Mediated Signaling | The induction of ROS by this compound can activate various signaling pathways and alter gene expression.[4][19] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help to elucidate the role of ROS in the observed effects.[12] |
| Proteasome Inhibition Affecting Protein Turnover | Inhibition of the proteasome can lead to the accumulation of certain proteins, which could be misinterpreted as an increase in expression.[12] Monitor the levels of a known short-lived protein as a control for proteasome activity. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound for COX Enzymes
| Enzyme | IC50 | Assay System | Reference |
| COX-1 | 40 nM | Purified Enzyme | [20] |
| COX-2 | 50 nM | Purified Enzyme | [20] |
Note: IC50 values can vary significantly depending on the assay system (e.g., purified enzyme vs. cell-based). It is recommended to determine the IC50 in your specific experimental setup.
Key Signaling Pathways and Workflows
Caption: Key signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Cell-Based COX-2 Inhibition Assay
-
Cell Seeding: Plate a suitable cell line (e.g., macrophages, fibroblasts) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
COX-2 Induction: Remove the growth medium and replace it with a serum-free medium containing an inflammatory stimulus such as Lipopolysaccharide (LPS; 1 µg/mL) or Interleukin-1β (IL-1β; 10 ng/mL) to induce COX-2 expression.[1] Incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-incubate the induced cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Arachidonic Acid Stimulation: Add arachidonic acid (10 µM final concentration) to each well to initiate the enzymatic reaction.[1] Incubate for 30 minutes at 37°C.
-
PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of Prostaglandin E2 (PGE2) using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for a cell-based COX-2 inhibition assay.
Protocol 2: General Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Meclofenamic acid blocks the gap junction communication between the retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenamates: a novel class of reversible gap junction blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.au]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. researchgate.net [researchgate.net]
- 13. Antiproliferative activity of anti-inflammatory drugs in two mammalian cell culture lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of Intercellular Cytosolic Traffic via Gap Junctions Reinforces Lomustine-Induced Toxicity in Glioblastoma Independent of MGMT Promoter Methylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Meclofenamate causes loss of cellular tethering and decoupling of functional networks in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mefenamic Acid-Upregulated Nrf2/SQSTM1 Protects Hepatocytes against Oxidative Stress-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Meclofenamate Sodium Concentration for FTO Inhibition
Welcome to the technical support center for researchers utilizing Meclofenamate Sodium as an inhibitor of the FTO protein. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions for maximal FTO inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to inhibit FTO activity?
A1: The optimal concentration of this compound depends on the experimental setup. For in vitro enzymatic assays, the half-maximal inhibitory concentration (IC50) has been reported to be approximately 17.4 μM in a fluorescence polarization assay measuring competition with single-stranded DNA (ssDNA) containing N6-methyladenosine (m6A).[1][2] In cell-based assays, this compound has been shown to inhibit FTO demethylation in a dose-dependent manner, with effective concentrations typically ranging from 80 μM to 120 μM.[3][4]
Q2: I am not observing FTO inhibition in my cell-based assay. What could be the issue?
A2: There are several potential reasons for a lack of FTO inhibition in cellular experiments:
-
Cell Permeability: this compound may have limited cell permeability. Consider using the ethyl ester form of meclofenamic acid (MA2), which has been shown to have better cell penetration and is hydrolyzed to meclofenamic acid within the cell.[1][5][6]
-
Concentration and Incubation Time: Ensure you are using a sufficient concentration and incubation time. Studies have shown effective inhibition with concentrations in the 80-120 μM range for 24 to 48 hours.[3][4][7]
-
Assay Method: this compound is a competitive inhibitor that blocks the binding of the m6A-containing substrate to FTO; it does not reduce FTO protein expression levels.[7] Therefore, assessing FTO protein levels via methods like Western blotting will not reflect its inhibitory activity. Instead, measure the downstream effects of FTO inhibition, such as an increase in global m6A levels in mRNA.
Q3: How does this compound selectively inhibit FTO over other AlkB family demethylases like ALKBH5?
A3: Meclofenamic acid achieves its selectivity for FTO through a specific binding mechanism.[1][2][5][6] Structural studies have revealed that it binds to the FTO active site and competes with the m6A-containing nucleic acid substrate.[1][2][8] This binding is stabilized by interactions with a unique nucleotide recognition lid (NRL) in FTO, which is not present in ALKBH5.[5][6] This structural difference is a key determinant of its selective inhibition of FTO.[1][2][5][6]
Q4: Can I use this compound in animal models?
A4: Yes, this compound can be used in animal models. For in vivo studies, it is crucial to perform dose-finding studies to determine the optimal dosage for FTO inhibition in the target tissue. It can be administered via oral gavage as a suspension or through intraperitoneal injection.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as an FTO inhibitor.
Table 1: In Vitro Inhibitory Activity of Meclofenamic Acid against FTO
| Assay Type | Substrate | IC50 Value (µM) |
| Fluorescence Polarization | dm6A-containing ssDNA | 17.4[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Duration | Concentration (µM) | Observed Effect |
| HeLa | 24 hours | 0 - 100 | Dose-dependent inhibition of FTO demethylation[3][8] |
| Not Specified | Not Specified | 80 and 120 | Efficient reduction of ATF4 expression and rescue of mTOR downregulation[3][4] |
Experimental Protocols
Protocol 1: In Vitro FTO Inhibition Assay (PAGE-based)
This protocol is adapted from methods described in the literature to assess the inhibitory activity of this compound on FTO's demethylation of a single-stranded DNA (ssDNA) substrate containing a methylated adenine (B156593).
Materials:
-
Recombinant human FTO protein
-
m6A-containing ssDNA substrate with a restriction enzyme site (e.g., DpnII) that is blocked by adenine methylation.
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl
-
This compound stock solution (in DMSO)
-
DpnII restriction enzyme and corresponding buffer
-
Urea (B33335) polyacrylamide gel (e.g., 15%)
-
Gel loading buffer
-
Staining solution (e.g., SYBR Gold)
Procedure:
-
Prepare reaction mixtures containing the assay buffer, recombinant FTO protein, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the m6A-containing ssDNA substrate to initiate the demethylation reaction.
-
Incubate the reactions at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction by heat inactivation or addition of a chelating agent (e.g., EDTA).
-
Perform a restriction digest by adding the DpnII enzyme and its buffer to each reaction. Incubate according to the manufacturer's instructions.
-
Add gel loading buffer to each sample.
-
Separate the DNA fragments on a urea polyacrylamide gel.
-
Stain the gel with a suitable nucleic acid stain and visualize the bands.
Expected Results:
-
In the absence of an inhibitor (or with the vehicle control), FTO will demethylate the ssDNA, allowing DpnII to cleave the substrate, resulting in smaller DNA fragments.
-
In the presence of an effective concentration of this compound, FTO activity will be inhibited, the ssDNA will remain methylated, and DpnII will not be able to cleave the substrate, resulting in a single, larger band corresponding to the uncleaved substrate.
Signaling Pathways and Experimental Workflows
FTO Signaling Network
FTO has been implicated in various signaling pathways, primarily through its role in regulating the m6A modification of mRNA, which in turn affects the stability and translation of key transcripts.
Caption: FTO's role in key signaling pathways.
Experimental Workflow for Assessing FTO Inhibition
The following diagram outlines a typical workflow for evaluating the efficacy of this compound as an FTO inhibitor in a research setting.
References
- 1. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Research News----Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
How to mitigate Meclofenamate Sodium precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Meclofenamate Sodium precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the sodium salt of meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1] It is classified as a poorly water-soluble drug.[2] Its limited solubility in aqueous solutions, particularly at lower pH, can lead to precipitation, which is a critical issue in research and formulation development. This can impact the accuracy of experimental results and the bioavailability of the drug in formulations.
Q2: What are the key factors that influence the solubility of this compound?
The primary factors influencing the solubility of this compound in aqueous buffers are:
-
pH: As a salt of a weak acid (pKa of meclofenamic acid is 4.2), the solubility of this compound is highly pH-dependent.[2][3] Solubility significantly increases as the pH of the buffer rises above the pKa. In acidic conditions, it can convert to the less soluble meclofenamic acid form and precipitate.
-
Buffer Composition: The type and concentration of buffer salts can influence the solubility of this compound through common ion effects or other interactions.
-
Temperature: While temperature can affect solubility, studies on mefenamic acid and its salts showed no significant difference in solubility between 25°C and 37.5°C in the tested aqueous media.[2]
-
Presence of Co-solvents and Excipients: The addition of organic co-solvents, surfactants, and polymeric precipitation inhibitors can significantly enhance and maintain the solubility of this compound.
Q3: What is the expected solubility of this compound in common aqueous buffers?
The solubility of this compound increases with pH. Below is a summary of the saturated solubility of Sodium Mefenamate (Na-MA) in different aqueous media at two different temperatures.
| Buffer/Solvent | pH | Saturated Solubility at 25°C (µg/mL) | Saturated Solubility at 37.5°C (µg/mL) |
| 0.1N HCl | 1.0 | 5.350 | 5.395 |
| Phosphate (B84403) Buffer | 5.8 | 7.080 | 7.169 |
| Phosphate Buffer | 6.8 | 15.905 | 16.282 |
| Data adapted from a study on mefenamic acid and its salts.[2] |
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered during experiments with this compound in aqueous buffers.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting steps for this compound precipitation.
Issue 1: Precipitation upon addition of this compound to the buffer.
-
Possible Cause: The pH of the aqueous buffer is too low, causing the conversion of the more soluble sodium salt to the less soluble free acid form.
-
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution. For optimal solubility, the pH should be well above the pKa of meclofenamic acid (4.2). A pH of 6.8 or higher is recommended.[2]
-
Adjust Buffer pH: If the pH is low, consider using a buffer with a higher pH. Phosphate buffers at pH 6.8 or 7.4 are common choices.
-
Order of Addition: When preparing the solution, ensure that the this compound is dissolved in a small amount of high-pH buffer or purified water before adding it to the final, larger volume of buffer.
-
Issue 2: Precipitation occurs over time, even in a buffer with appropriate pH.
-
Possible Cause: The concentration of this compound exceeds its saturation solubility in the specific buffer system, leading to crystallization over time (Ostwald ripening).
-
Troubleshooting Steps:
-
Review Concentration: Compare your working concentration to the known solubility limits (see table above).
-
Lower Concentration: If feasible for your experiment, reduce the final concentration of this compound.
-
Incorporate Co-solvents: For stock solutions, consider using a water-miscible organic solvent like DMSO.[4][5][6] Subsequently, dilute the stock solution into your aqueous buffer. Be mindful of the final solvent concentration in your experiment.
-
Use Precipitation Inhibitors: Incorporate a polymeric precipitation inhibitor into your formulation. These polymers can help maintain a supersaturated state.
-
Advanced Mitigation Strategies
For challenging formulations requiring higher concentrations of this compound, the following strategies can be employed.
Caption: Advanced strategies to prevent this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
This protocol describes the preparation of a 100 µg/mL this compound solution in a phosphate buffer (pH 7.4).
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filter
-
Sterile conical tubes
-
Analytical balance
-
pH meter
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add a small volume of the PBS (pH 7.4) and vortex to create a slurry.
-
Gradually add the remaining PBS while vortexing to bring the solution to the final desired volume.
-
Gently warm the solution to 37°C if necessary to aid dissolution.
-
Verify the final pH of the solution and adjust if necessary with dilute NaOH or HCl.
-
Sterile filter the solution using a 0.22 µm syringe filter.
Protocol 2: Utilizing a Co-solvent for a Concentrated Stock Solution
This protocol outlines the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Analytical balance
Procedure:
-
Weigh 50 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied to facilitate dissolution.[6]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
When preparing the working solution, dilute the stock solution dropwise into the aqueous buffer while vortexing to minimize localized high concentrations that could lead to precipitation.
Protocol 3: Screening for Effective Precipitation Inhibitors
This protocol provides a method to screen for the effectiveness of different precipitation inhibitors.
Materials:
-
Concentrated this compound stock solution (e.g., in DMSO)
-
Aqueous buffer (e.g., PBS, pH 6.8)
-
Precipitation inhibitors (e.g., Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), Poloxamer 407)
-
96-well plate
-
Plate reader capable of measuring turbidity (e.g., at 600 nm)
Procedure:
-
Prepare stock solutions of the precipitation inhibitors in the aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1% w/v).
-
In a 96-well plate, add the buffer containing the different concentrations of precipitation inhibitors.
-
Initiate supersaturation by adding a small volume of the concentrated this compound stock solution to each well to achieve a final concentration that is known to precipitate without an inhibitor.
-
Immediately place the plate in a plate reader and monitor the change in absorbance (turbidity) over time.
-
Wells that maintain a low and stable absorbance for an extended period contain effective precipitation inhibitors.
Protocol 4: Quantitative Analysis of this compound Concentration
This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in solution.
Instrumentation and Conditions (Example):
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan (typically around 280 nm)[7]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the concentration range of the standards.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared experimental samples and record the peak areas.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the unknown samples.
References
- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Meclofenamate Sodium's off-target effects in neuronal cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Meclofenamate Sodium in neuronal cell culture. The information is designed to help address and mitigate potential off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound in the context of neuronal studies?
A1: this compound's primary on-target effect is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which blocks the production of prostaglandins (B1171923).[1][2] However, in neuronal cell cultures, it exhibits several well-documented off-target effects that can significantly impact experimental outcomes. These include:
-
Modulation of Potassium Channels: It can inhibit voltage-gated potassium channels like hKv2.1 and activate KCNQ2/Q3 channels, which can alter neuronal excitability and firing rates.[3][4]
-
Blockade of Gap Junctions: this compound is a non-selective blocker of gap junctions, particularly those formed by connexin 43 (Cx43), which can disrupt intercellular communication.[5][6]
-
Modulation of GABAA Receptors: It can act as a subunit-selective modulator of GABAA receptors, potentially altering inhibitory neurotransmission.
-
Induction of Oxidative Stress: In some cell types, this compound has been shown to increase the production of reactive oxygen species (ROS) and inhibit proteasome activity, which could lead to cytotoxicity.[7][8]
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The concentrations at which off-target effects become prominent can overlap with or be very close to the concentrations used to inhibit COX enzymes. It is crucial to consider these concentration-dependent effects when designing experiments. Below is a summary of reported inhibitory/effective concentrations for various targets.
Data Presentation: Inhibitory and Effective Concentrations of this compound
| Target | Effect | Reported IC50/EC50 (µM) | Cell/System Type |
| On-Target | |||
| COX-1 | Inhibition | ~0.08 | In vitro enzyme assay |
| COX-2 | Inhibition | ~0.05 | In vitro enzyme assay |
| Off-Target | |||
| hKv2.1 K+ Channel | Inhibition | ~56.0 | CHO cells expressing human channel |
| hKv1.1 K+ Channel | Inhibition | ~155.9 | CHO cells expressing human channel |
| KCNQ2/Q3 K+ Channel | Activation | ~25 (EC50) | CHO cells expressing human channels |
| Connexin 43 (Cx43) | Inhibition | ~50 | Stably transfected cell line |
| Connexin 30 (Cx30) | Inhibition | ~70 | Stably transfected cell line |
| GABAA Receptors (α1β2γ2S) | Potentiation | ~3.2 (EC50) for mefenamic acid | Xenopus oocytes/HEK cells |
| GABAA Receptors (α1β1) | Inhibition | ~40 for mefenamic acid | Xenopus oocytes/HEK cells |
Note: IC50/EC50 values can vary depending on the experimental conditions and assay used. Data for GABAA receptor modulation is for the related compound mefenamic acid and indicates a potential class effect.
Troubleshooting Guide
Problem 1: Unexpected decrease in neuronal firing rate or network activity.
-
Question: I'm using this compound to study the role of prostaglandins in neuronal activity, but I'm observing a significant, rapid decrease in firing rate that seems independent of COX inhibition. What could be the cause?
-
Answer: This is a common issue and is likely due to the off-target activation of KCNQ2/Q3 potassium channels.[4] Activation of these channels hyperpolarizes the neuronal membrane, making it more difficult for action potentials to be generated, thus reducing the firing rate.[4] This effect typically occurs at concentrations around 25 µM.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a detailed dose-response analysis to find the lowest effective concentration for COX inhibition in your specific neuronal culture system.
-
Use a Specific KCNQ2/Q3 Blocker: As a control experiment, co-administer a specific KCNQ2/Q3 channel blocker (e.g., XE991) with this compound. If the decrease in firing rate is reversed, it confirms the involvement of this off-target effect.
-
Alternative COX Inhibitor: Use a structurally different COX inhibitor with a different off-target profile (e.g., indomethacin, which does not affect hKv2.1 or hKv1.1 channels) to confirm that the observed phenotype is due to COX inhibition and not another mechanism.[3]
-
-
Problem 2: Reduced cell viability or signs of cytotoxicity in the neuronal culture.
-
Question: After treating my neuronal cultures with this compound, I'm observing increased cell death, which is not my expected outcome. How can I troubleshoot this?
-
Answer: Unintended cytotoxicity can arise from several off-target effects of this compound. In some cell types, it has been shown to induce oxidative stress by increasing reactive oxygen species (ROS) and impairing mitochondrial function.[8] It can also inhibit proteasome activity, leading to the accumulation of misfolded proteins and cell death.[7][8]
-
Troubleshooting Steps:
-
Assess Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to measure ROS levels in your cultures following treatment.
-
Co-treatment with Antioxidants: To determine if oxidative stress is the cause of cell death, co-treat the cells with an antioxidant (e.g., N-acetylcysteine) and this compound. If cell viability improves, it points to ROS-mediated cytotoxicity.
-
Evaluate Mitochondrial Health: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1) to assess if mitochondrial dysfunction is occurring.
-
Orthogonal Viability Assays: Use multiple cell viability assays that measure different cellular parameters (e.g., an MTT assay for metabolic activity and a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity) to confirm the cytotoxic effect.
-
-
Problem 3: Altered neuronal network synchronization or intercellular communication.
-
Question: My experiments involve studying synchronized bursting activity in neuronal networks on a microelectrode array (MEA). This compound is disrupting this synchronization in a way that doesn't seem related to prostaglandin (B15479496) signaling. What could be happening?
-
Answer: this compound is a known non-selective blocker of gap junctions, which are crucial for electrical and metabolic coupling between neurons and glial cells. By blocking gap junctions, particularly those containing connexin 43, it can disrupt the propagation of signals across the network, leading to a loss of synchronized activity.[6]
-
Troubleshooting Steps:
-
Confirm Gap Junction Blockade: Use a dye-transfer assay (e.g., Lucifer Yellow or Calcein-AM) to directly assess the extent of gap junctional intercellular communication in your cultures with and without this compound.
-
Use a Specific Gap Junction Blocker as a Control: Treat your cultures with a more specific gap junction blocker (e.g., carbenoxolone (B1668346) or a connexin-mimetic peptide) to see if it phenocopies the effects of this compound.
-
Washout Experiment: this compound's effect on some targets is reversible.[3] Perform a washout experiment where the drug is removed after a short incubation period, followed by a recovery period. If network synchronization is restored, it suggests a direct and reversible effect on an ion channel or gap junction.
-
-
Problem 4: Unexpected changes in neuronal morphology.
-
Question: I'm investigating the role of inflammation in neurite outgrowth, but my results with this compound are inconclusive. Could it be directly affecting neuronal morphology?
-
Answer: While direct evidence for this compound causing significant changes in neurite outgrowth or dendritic spine density is not well-documented in the literature, it is a plausible off-target effect given its influence on various ion channels and intracellular signaling pathways that are known to regulate neuronal morphology. Alterations in neuronal activity and intercellular communication can indirectly impact these processes.
-
Troubleshooting and Investigative Steps:
-
Quantitative Morphological Analysis: Perform immunocytochemistry for neuronal markers (e.g., MAP2 or β-III tubulin) and use automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify neurite length, branching, and spine density.
-
Time-Lapse Imaging: Use live-cell imaging to monitor morphological changes in real-time following drug application.
-
Compare with Other COX Inhibitors: As with other off-target effects, comparing the results with a structurally different COX inhibitor can help to isolate the effects of COX inhibition from other potential off-target actions.
-
-
Experimental Protocols
Protocol 1: Differentiating On-Target (COX Inhibition) from Off-Target Effects
This protocol uses a control compound with a more specific mechanism of action to help determine if the observed phenotype is due to COX inhibition or an off-target effect of this compound.
-
Culture Preparation: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at the desired density and allow for maturation.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO in culture medium)
-
This compound (at a range of concentrations)
-
A highly selective COX-2 inhibitor (e.g., Celecoxib) or a structurally different non-selective COX inhibitor (e.g., Ibuprofen) at concentrations that produce a similar level of COX inhibition to this compound.
-
-
Treatment: Treat the cells for the desired duration.
-
Endpoint Measurement: Measure the phenotype of interest (e.g., neuronal firing rate, cell viability, protein expression).
-
Data Analysis: Compare the effects of this compound to the control COX inhibitor.
-
If both compounds produce a similar effect, the phenotype is likely mediated by COX inhibition.
-
If this compound produces a distinct or more potent effect than the control inhibitor, an off-target mechanism is likely involved.
-
Protocol 2: Washout and Recovery Experiment
This protocol helps to determine if the observed effect of this compound is reversible, which is often the case for direct channel modulation.
-
Baseline Measurement: In a stable neuronal culture, record the baseline parameter of interest (e.g., spontaneous firing rate on an MEA).
-
Drug Application: Perfuse the culture with medium containing this compound at the desired concentration and record the effect until it reaches a steady state.
-
Washout: Perfuse the culture with fresh, drug-free medium for an extended period (e.g., 15-30 minutes), replacing the medium volume several times.
-
Recovery Measurement: Continue to record the parameter of interest to see if it returns to the baseline level.
-
Analysis: Quantify the extent of recovery. A significant return towards baseline suggests a reversible, off-target effect on a component like an ion channel.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Workflow to differentiate on-target vs. off-target effects.
References
- 1. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for neuroprotection by the fenamate NSAID, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
Improving the bioavailability of Meclofenamate Sodium for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of Meclofenamate Sodium for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable drug exposure in plasma. | Poor drug dissolution and absorption. this compound has low aqueous solubility, which can be a rate-limiting step for absorption. | 1. Optimize the formulation vehicle. Consider using a solubilizing agent. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Another option is a formulation with SBE-β-CD in saline.[1] For some studies, corn oil can also be used as a vehicle.[1]2. Consider particle size reduction. Micronization of the drug powder can increase the surface area for dissolution. 3. Prepare a solid dispersion. Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[2][3][4] |
| Food effect. The bioavailability of this compound can be significantly reduced when administered with food. | 1. Standardize feeding protocols. Ensure that animals are fasted for a consistent period before dosing, if the experimental design allows. 2. Administer on an empty stomach. This will minimize the food effect on absorption. | |
| High inter-individual variability in experimental results. | Inconsistent dosing technique. Improper oral gavage can lead to inaccurate dosing or stress-induced physiological changes in the animals. | 1. Ensure proper oral gavage technique. Use appropriately sized gavage needles and verify the correct placement to avoid administration into the trachea.[5][6] 2. Use a consistent vehicle and preparation method. Ensure the drug is uniformly suspended or dissolved in the vehicle for every dose. |
| Metabolic differences. Individual variations in drug metabolism can lead to different plasma concentrations. | 1. Increase the sample size (n) of your experimental groups. This will help to account for biological variability. 2. Monitor for active metabolites. Meclofenamate is metabolized to an active metabolite which may contribute to the overall effect.[7] | |
| Unexpected adverse effects at therapeutic doses. | Vehicle toxicity. Some vehicles or solubilizing agents can have their own biological effects. | 1. Include a vehicle-only control group in your study. This will help to differentiate the effects of the drug from the effects of the vehicle. 2. Use the lowest effective concentration of solubilizing agents. Minimize the amount of DMSO or other organic solvents in the final formulation. |
| Precipitation of the drug in the formulation upon standing. | Supersaturation and poor stability of the formulation. | 1. Prepare fresh dosing solutions daily. [5] 2. Use sonication or gentle heating to aid dissolution. However, be cautious of potential drug degradation with excessive heat.[1] 3. Consider more stable formulations. Cyclodextrin (B1172386) complexes or liposomal formulations can improve the stability of the drug in solution.[8][9] |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral administration of this compound in rodents?
A commonly used vehicle for this compound in rodent studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another effective option is 10% DMSO in a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline.[1] For some applications, a suspension in 10% DMSO and 90% corn oil can also be used.[1] It is crucial to include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
2. How can I improve the solubility of this compound in aqueous solutions?
This compound has poor water solubility.[10] To enhance its solubility for in vivo experiments, you can:
-
Use co-solvents: As mentioned above, a combination of DMSO, PEG300, and Tween-80 is effective.[1]
-
Form inclusion complexes with cyclodextrins: β-cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility.[9][11]
-
Prepare solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[2][3][4]
-
Utilize liposomal formulations: Encapsulating this compound in liposomes can improve its solubility and potentially alter its pharmacokinetic profile.[8][12]
3. What is the impact of food on the bioavailability of this compound?
Food can significantly decrease both the rate and extent of this compound absorption. It is recommended to administer the drug to fasted animals to ensure consistent and maximal bioavailability, unless the experimental design specifically requires administration in a fed state.
4. Are there any known active metabolites of this compound?
Yes, meclofenamate is extensively metabolized. One of its major metabolites is known to be pharmacologically active, although it is less potent than the parent drug.[7] This active metabolite may contribute to the overall therapeutic effect, especially with chronic dosing.
5. What are the main signaling pathways affected by this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins.[13][14] It is also an inhibitor of the 5-lipoxygenase (5-LOX) pathway, which is involved in the synthesis of leukotrienes.[14][15] Additionally, some studies suggest that meclofenamate can regulate the NF-κB signaling pathway, which plays a crucial role in inflammation.[16]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water (pH 7.4) | >47.7 µg/mL[7] | Poorly soluble. |
| DMSO | 100 mg/mL[1] | Freely soluble. Use of fresh, non-hygroscopic DMSO is recommended.[1] |
| Ethanol | Slightly soluble (4.6 mg/mL for mefenamic acid)[10] | |
| Acetone | High solubility[10] | Polar aprotic solvent. |
| Methanol | Moderate solubility[10] | Polar protic solvent. |
| Dichloromethane | Poor solubility[10] | Nonpolar solvent. |
Table 2: Example In Vivo Formulations for this compound
| Formulation | Composition | Achievable Concentration |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] |
| Cyclodextrin Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] |
| Oil Suspension | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication can be used to aid dissolution.[1]
-
Add the PEG300 to the DMSO/drug mixture and vortex until a clear solution is obtained.
-
Add the Tween-80 and vortex thoroughly.
-
Finally, add the saline and vortex again to ensure a homogenous solution.
-
Prepare this formulation fresh on the day of dosing.[5]
Protocol 2: Preparation of this compound with β-Cyclodextrin for Enhanced Aqueous Solubility
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or sterile saline
-
Stir plate and magnetic stir bar
-
Sterile tubes
Procedure:
-
Prepare a stock solution of the desired cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 2-4 hours) or overnight to allow for complex formation.
-
The resulting solution should be clear. If any particulate matter remains, it can be removed by filtration through a 0.22 µm filter.
-
This formulation can be further diluted with saline if necessary.
Protocol 3: Preparation of a Solid Dispersion of this compound
Materials:
-
This compound powder
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000)
-
A suitable solvent (e.g., methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure (Solvent Evaporation Method):
-
Determine the desired drug-to-carrier ratio (e.g., 1:3).
-
Dissolve both the this compound and the hydrophilic carrier in the solvent in a round-bottom flask to obtain a clear solution.
-
Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 60°C) under vacuum.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
Grind the solid dispersion into a fine powder using a mortar and pestle. This powder can then be suspended in an appropriate vehicle for oral administration.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound formulations.
Caption: Factors influencing the oral bioavailability of this compound.
Caption: this compound's inhibitory action on COX and 5-LOX pathways.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijisrt.com [ijisrt.com]
- 3. In vitro Dissolution Studies on Solid Dispersions of Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chalcogen.ro [chalcogen.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling Pathway Diagram [scispace.com]
Best practices for long-term storage of Meclofenamate Sodium to maintain potency
This technical support center provides best practices, troubleshooting guides, and frequently asked questions regarding the long-term storage of Meclofenamate Sodium to ensure its chemical integrity and potency for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For optimal long-term stability, solid this compound should be stored in a cool, well-ventilated area.[1][2] According to the USP monograph, it must be preserved in tight, light-resistant containers.[3] The ideal temperature for most medications is controlled room temperature, generally between 15°C and 25°C (59°F and 77°F).[4][5]
Q2: How does temperature affect the stability of this compound?
A: Elevated temperatures can accelerate the degradation of organic compounds. Storing this compound at high temperatures may lead to a loss of potency.[1][5] It is crucial to keep the compound away from heat sources.[1] International Conference on Harmonisation (ICH) guidelines for stability testing provide standardized temperature conditions for assessing stability, which can be used to infer optimal storage.[6][7][8]
Q3: Is this compound sensitive to light?
A: Yes, this compound is sensitive to light.[1] The USP specifically mandates storage in light-resistant containers to prevent photodegradation.[3] Exposure to direct sunlight or strong artificial light should be avoided to maintain the compound's potency and prevent the formation of degradation products.[5][9]
Q4: What is the impact of humidity on the stability of this compound?
A: Humidity can compromise the stability of solid this compound. It is recommended to store the compound in a dry place, with a relative humidity not exceeding 65%.[9] Keeping the container tightly sealed is essential to protect the compound from atmospheric moisture.[1][10]
Q5: What type of container should be used for storing this compound?
A: this compound should be stored in tightly sealed, light-resistant containers.[1][3] This prevents exposure to light and moisture, two key factors that can cause degradation. Opaque or amber glass vials with secure closures are suitable choices.
Data on Storage Conditions
For researchers conducting formal stability studies, the following conditions, based on ICH guidelines, are recommended.
Table 1: Recommended Stability Testing Conditions
| Study Type | Storage Condition | Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (minimum) | To establish the re-test period or shelf life under intended storage conditions.[7][8] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if a "significant change" occurs during accelerated testing.[6][7] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes of the drug substance.[7] |
Troubleshooting Guide
Issue 1: The solid this compound has changed color or texture.
-
Possible Cause: This may indicate chemical degradation. Exposure to light, excessive heat, or moisture can cause physical changes in the compound.
-
Recommended Action:
-
Do not use the material for experimental work.
-
Quarantine the container and document the changes observed.
-
Review the storage history and conditions to identify any deviations from the recommended practices.
-
Perform an analytical assessment (e.g., HPLC) to determine the purity and potency of the material compared to a reference standard.
-
Issue 2: A freshly prepared stock solution yields inconsistent or unexpected experimental results.
-
Possible Cause: The solid compound may have degraded, leading to a lower-than-expected concentration in your stock solution. Alternatively, the solvent or solution storage conditions may be causing degradation.
-
Recommended Action:
-
Verify the storage conditions of the solid this compound.
-
Prepare a fresh stock solution from a different lot of the compound if available.
-
Assess the purity of the solid compound using the HPLC protocol provided below.
-
Evaluate the stability of this compound in the chosen solvent and at the solution's storage temperature.
-
Issue 3: A routine potency test shows a significant decrease in the active compound.
-
Possible Cause: Long-term storage conditions may have been inadequate, or the compound may have reached the end of its shelf life. Bioactivation pathways can lead to the formation of reactive metabolites like quinone-imines, affecting the parent compound's concentration.[11][12]
-
Recommended Action:
-
Follow the workflow diagram below to investigate the potential instability.
-
If storage conditions were appropriate, consider reducing the re-test interval for the compound.
-
If degradation is confirmed, the material should be properly disposed of according to local regulations.[13]
-
Visualizations
Caption: Workflow for Investigating this compound Instability.
Caption: High-Level Overview of Potential Degradation Pathways.
Experimental Protocols
Protocol: Potency Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the potency of this compound. It should be validated by the end-user for their specific equipment and reagents.
1. Objective: To quantify the amount of this compound in a sample and assess its purity by separating it from potential degradation products.
2. Materials:
-
This compound reference standard
-
This compound sample for testing
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
3. Reagent Preparation:
-
Mobile Phase A: 0.1% Formic acid in 90:10 deionized water:acetonitrile.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
4. Chromatographic Conditions (Based on published methods[11]):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at an appropriate wavelength (determined by UV scan, typically near the absorbance maximum of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Implement a linear gradient to increase the percentage of Mobile Phase B over time to elute the analyte and any degradation products.
-
Example Gradient: A suitable starting point could be decreasing Mobile Phase A from ~89% to ~33% over 15-20 minutes.[11] This must be optimized.
-
5. Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a diluent (e.g., methanol (B129727) or mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
6. Sample Preparation:
-
Accurately weigh the this compound test sample and prepare a stock solution with the same diluent used for the standard, aiming for a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
7. Data Analysis:
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration. Determine the linearity (R² value).
-
Inject the test sample.
-
Using the regression equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Calculate the potency as a percentage of the expected concentration. Purity can be estimated by the area percent method, where the main peak area is compared to the total area of all peaks in the chromatogram.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. abmole.com [abmole.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. How to Store Medications Properly for Maximum Effectiveness [humancareny.com]
- 5. Proper storage tips for medication safety | Parkview Health [parkview.com]
- 6. database.ich.org [database.ich.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Significance of Multiple Bioactivation Pathways for Meclofenamate as Revealed through Modeling and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
Identifying and minimizing sources of variability in Meclofenamate Sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of variability in experiments involving Meclofenamate Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits its effects through several mechanisms. Its primary action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] It has been shown to be a dual inhibitor of both COX-1 and COX-2.[3] Additionally, this compound can inhibit 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade that produces leukotrienes.[4] Evidence also suggests that it can directly antagonize prostaglandin (B15479496) receptors.[5][6]
Q2: What are the known off-target effects of this compound that could influence experimental results?
Beyond its effects on the arachidonic acid cascade, this compound has been shown to modulate other signaling pathways, which can be a source of variability. These include:
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[7] This is achieved by inhibiting the phosphorylation and degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[7]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ): Some studies have indicated that this compound can modulate the activity of PPARγ, a nuclear receptor involved in regulating inflammation and metabolism.[8][9]
Q3: What is the solubility and stability of this compound in common laboratory solvents?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[10] Its solubility in aqueous solutions is pH-dependent.[11] It is important to use fresh DMSO for preparing stock solutions, as moisture absorption can reduce solubility.[3] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[5] this compound is also known to be sensitive to light and can undergo photodegradation, so it is crucial to protect solutions from light.[12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in COX Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Compound Stability | Ensure this compound stock solutions are freshly prepared and protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3][12] |
| Solvent Effects | Maintain a consistent and low final concentration of the solvent (e.g., DMSO < 0.1%) in the assay, as higher concentrations can affect enzyme activity.[13] |
| Enzyme Activity | Verify the activity of the COX-1 and COX-2 enzymes using a known standard inhibitor. Enzyme activity can degrade over time, even with proper storage. |
| Assay Conditions | Standardize incubation times, temperature, and substrate concentrations across all experiments. IC50 values can be highly dependent on these parameters.[2] |
| Presence of Serum Proteins | If using a cell-based assay, be aware that this compound binds to serum proteins like albumin, which can reduce its effective free concentration.[1] Consider using serum-free media or accounting for protein binding in your calculations. |
Issue 2: High Variability in Prostaglandin E2 (PGE2) Measurement
| Potential Cause | Troubleshooting Step |
| Sample Handling | PGE2 is unstable. Ensure rapid sample processing and storage at -80°C. Avoid repeated freeze-thaw cycles of samples. |
| Assay Kit Performance | Run standard curves and quality controls with every assay to ensure consistency. Check for lot-to-lot variability of the ELISA kit. |
| Competitive Binding Interference | This compound can directly compete with PGE2 for binding to its receptor, which might interfere with certain assay formats.[8] Consider this when interpreting results and select an appropriate assay kit. |
| Cell Culture Conditions | Ensure consistent cell seeding density and stimulation conditions (e.g., LPS or cytokine concentration and incubation time) to achieve reproducible PGE2 production. |
Issue 3: Unexpected Results in NF-κB Signaling Assays
| Potential Cause | Troubleshooting Step |
| Cell Line Specificity | The response of the NF-κB pathway to this compound can be cell-type specific. Confirm the responsiveness of your chosen cell line to known NF-κB inhibitors and activators. |
| Off-Target Effects | Remember that this compound is a multi-target compound. Consider its effects on COX and other pathways that might indirectly influence NF-κB signaling in your experimental system. |
| Assay Endpoint | Be specific about the endpoint you are measuring (e.g., IκBα phosphorylation, p65 nuclear translocation, or reporter gene activity). Different endpoints can yield different results and interpretations.[7] |
| Toxicity | At higher concentrations, this compound can induce cytotoxicity, which can confound the results of signaling assays.[14] Determine the non-toxic concentration range for your specific cell line using a viability assay (e.g., MTT or trypan blue).[13] |
Issue 4: Conflicting Data in PPARγ Activation/Inhibition Studies
| Potential Cause | Troubleshooting Step |
| Partial Agonist/Antagonist Activity | This compound may act as a partial agonist or antagonist of PPARγ depending on the cellular context and the presence of other ligands.[8] Carefully design experiments to distinguish between these activities. |
| Ligand Competition | In cell culture, components of the serum can compete with this compound for binding to PPARγ. Consider using charcoal-stripped serum or serum-free conditions. |
| Reporter Gene Assay Variability | Transfection efficiency and reporter plasmid quality can significantly impact results. Use an internal control (e.g., Renilla luciferase) to normalize for transfection efficiency.[15] |
| Cellular Context | The expression levels of PPARγ and its co-regulators can vary between cell types, influencing the observed effect of this compound. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| COX-1 | Enzyme Inhibition | Human | 40 nM | [3] |
| COX-2 | Enzyme Inhibition | Human | 50 nM | [3] |
| 5-Lipoxygenase | Enzyme Inhibition | Human Leukocytes | ~3x more potent than benoxaprofen | [4] |
| PPARγ | Ligand Displacement | Human | IC50: 21.3 µM | [15] |
| PPARγ | Transactivation (HeLa cells) | Human | EC50: > 1 µM (modest activation) | [15] |
| NF-κB (p65 nuclear translocation) | Immunofluorescence | Human Pulmonary Mucoepidermoid Cells | Significant inhibition at 10-50 µM | [7] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cyclooxygenase (COX) Inhibition Assay (In Vitro)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the heme cofactor to all wells.
-
Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add serial dilutions of the this compound stock solution or a vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the enzyme activity by detecting the production of Prostaglandin G2 (PGG2) or a subsequent product using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., NCI-H292) on coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA) for a defined period (e.g., 30-60 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
-
Mandatory Visualizations
Caption: Inhibition of COX-1 and COX-2 by this compound.
Caption: this compound inhibits NF-κB signaling.
Caption: General experimental workflow and troubleshooting loop.
References
- 1. This compound monohydrate inhibits chemotactic factor-induced human polymorphonuclear leukocyte function. A possible explanation for its antiinflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells [biomolther.org]
- 8. Meclofenamate inhibits prostaglandin E binding and adenylyl cyclase activation in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Meclofenamic acid sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]
- 11. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in interpreting data from Meclofenamate Sodium-treated animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with interpreting data from animal models treated with meclofenamate sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3]
Q2: Are there known off-target effects of this compound that can influence experimental outcomes?
A2: Yes, this compound has several well-documented off-target effects that can confound data interpretation. These include:
-
Gap Junction Blockade: It is a non-selective blocker of gap junctions, which can disrupt intercellular communication.[4]
-
Proteasome Inhibition: It has been shown to inhibit proteasome activity, which can affect protein degradation pathways.[5]
-
Potassium Channel Modulation: It can block ATP-sensitive potassium (KATP) channels.
-
5-Lipoxygenase (5-LOX) Inhibition: It can inhibit the 5-LOX pathway, reducing the production of leukotrienes, another class of inflammatory mediators.[3]
Q3: What are the general pharmacokinetic properties of this compound?
A3: In humans, this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.[2] It has a relatively short elimination half-life of approximately 1.3 hours in humans.[4] It is extensively metabolized, with one of its metabolites retaining some COX inhibitory activity.[2][4] Detailed pharmacokinetic data in common rodent models (rats and mice) is not extensively published; therefore, preliminary pharmacokinetic studies are recommended for your specific animal model and experimental conditions.
Q4: What are the common adverse effects of this compound in animal models?
A4: Similar to other NSAIDs, this compound can cause gastrointestinal irritation, ulceration, and bleeding, particularly at higher doses and with prolonged use. It also carries a risk of cardiovascular side effects. Researchers should carefully monitor animals for any signs of distress or adverse events.
Q5: What is a suitable vehicle for administering this compound to rodents?
A5: The choice of vehicle depends on the route of administration. For oral administration, this compound can be suspended in a 1% methylcellulose (B11928114) solution or corn oil.[1] For intraperitoneal or subcutaneous injection, it can be dissolved in a small amount of DMSO and then diluted with saline or corn oil.[1] It is crucial to keep the final concentration of DMSO low (typically <5%) to avoid solvent toxicity. Always include a vehicle-only control group in your experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected neurological effects (e.g., altered seizure threshold, changes in neuronal communication) | This compound's blockade of gap junctions can disrupt neuronal signaling and synchronization. | - Consider the impact of gap junction inhibition on your experimental model. - Use a more selective COX inhibitor as a control to differentiate between COX-mediated and gap junction-mediated effects. - If feasible, directly measure gap junction activity in your model system. |
| Altered protein expression or degradation unrelated to inflammation | Inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded.[5] | - Be cautious when interpreting changes in protein levels, especially those involved in cell cycle and apoptosis. - Include a control group treated with a specific proteasome inhibitor (e.g., MG132) to assess the contribution of proteasome inhibition to your observed effects. |
| Cardiovascular effects not explained by prostaglandin (B15479496) inhibition (e.g., changes in heart rate, blood pressure) | This compound's potential to block cardiac ATP-sensitive potassium (KATP) channels can alter cardiac function. | - When studying cardiovascular parameters, be aware of this potential off-target effect. - If KATP channel activity is relevant to your research question, consider using a different NSAID with no known effects on these channels or co-administering a KATP channel opener as a control. |
| Variable or inconsistent anti-inflammatory effects | - Pharmacokinetic variability: Differences in absorption, metabolism, and excretion between individual animals. - Dose and timing: Inappropriate dose or timing of administration relative to the inflammatory stimulus. - Off-target effects: Complex interplay between COX inhibition and off-target effects. | - Perform a pilot study to determine the optimal dose and timing for your specific animal model and inflammatory stimulus. - Ensure consistent administration techniques and vehicle preparation. - Consider the potential for off-target effects to modulate the inflammatory response. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | Species/System | IC50 | Reference(s) |
| COX-1 | Not Specified | 40 nM | [1] |
| COX-2 | Not Specified | 50 nM | [1] |
| Gap Junctions (Connexin 43) | Not Specified | 50 µM | |
| Gap Junctions (Connexin 30) | Not Specified | 70 µM |
Table 2: Pharmacokinetic Parameters of Meclofenamic Acid
| Species | Dose & Route | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Reference(s) |
| Human | 300 mg, Oral | 0.5 - 2 | Not Specified | ~1.3 | [2][4] |
| Pre-ruminant Calves | 2.2 mg/kg, IV | - | - | Distribution: ~0.26, Elimination: Not Specified | |
| Pre-ruminant Calves | 2.2 mg/kg, IM | ~0.75 | ~1.13 | Distribution: ~0.39, Elimination: ~17.55 | |
| Rabbits (Normal) | 50 mg/kg, Oral | Not Specified | ~3.43 | ~1.98 | |
| Rabbits (Febrile) | 50 mg/kg, Oral | Not Specified | ~4.17 | ~2.08 |
Note: Pharmacokinetic parameters can vary significantly between species and experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for evaluating the anti-inflammatory activity of compounds like this compound.[6]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 1% methylcellulose or 0.5% carboxymethyl cellulose (B213188) in saline)
-
Plethysmometer
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle control
-
This compound (e.g., 5, 10, 20 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacology, pharmacokinetics, and therapeutic use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proceedings.ums.ac.id [proceedings.ums.ac.id]
- 4. A single and multiple dose pharmacokinetic and metabolism study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to control for pH effects when working with Meclofenamate Sodium in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for pH effects when using Meclofenamate Sodium in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its chemical nature influence its behavior in aqueous solutions?
This compound is the sodium salt of meclofenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[1] Meclofenamic acid is a weak organic acid with a pKa of approximately 4.2.[2][3] This means that its degree of ionization, and consequently its solubility, is highly dependent on the pH of the solution.
At a pH below its pKa, meclofenamic acid will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist primarily in its ionized (deprotonated) and more water-soluble form. Since this compound is a salt, it readily dissociates in water, but the equilibrium between the protonated and deprotonated forms of meclofenamic acid will still be governed by the pH of the medium.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is significantly influenced by pH. As a salt of a weak acid, its solubility in aqueous media increases as the pH increases.[4][5] This is because at higher pH values, the equilibrium shifts towards the more soluble, ionized form of the molecule.
For instance, the solubility of the closely related mefenamic acid has been shown to increase by 3.6-fold as the pH of the medium increases from 1.0 to 6.8.[4] It is crucial to maintain a sufficiently high pH (ideally, physiological pH of 7.2-7.4) in your experimental setup to ensure that this compound remains in solution and to avoid precipitation.[2][3][4]
Q3: What is the optimal pH for working with this compound in cell culture experiments?
The optimal pH for most mammalian cell lines is in the physiological range of 7.2 to 7.4.[6] Maintaining your cell culture medium within this pH range is critical not only for cell health and viability but also for ensuring the solubility and stability of this compound. Deviations from this pH range can lead to drug precipitation and inaccurate experimental results.
Q4: How can I monitor the pH of my cell culture medium during an experiment?
Most commercial cell culture media contain a pH indicator, such as phenol (B47542) red. This indicator will appear red at a pH of 7.4, orange to yellow at more acidic pH, and pink to purple at more alkaline pH. Visual inspection of the medium's color can provide a quick assessment of the pH. For more precise measurements, a calibrated pH meter should be used on a sample of the medium.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to cell culture medium.
Possible Causes:
-
"Solvent Shock": Rapidly diluting a concentrated stock solution of this compound (e.g., in DMSO) into the aqueous culture medium can cause the compound to precipitate out of solution.
-
Low pH of the Medium: If the pH of your cell culture medium has dropped due to cellular metabolism or incorrect CO2 levels in the incubator, the solubility of this compound will be reduced, leading to precipitation.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the specific medium being used.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
Solutions:
-
Prepare a Fresh Stock Solution: Ensure your stock solution is properly dissolved. Use a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Pre-warm the Medium: Always warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Perform a Serial Dilution: To avoid "solvent shock," do not add the concentrated stock solution directly to the final volume of media. First, perform an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed media, mixing well, and then adding this intermediate dilution to the final volume.
-
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%, as high concentrations can be toxic to cells.
-
Verify and Adjust Medium pH: Before adding this compound, ensure the pH of your cell culture medium is within the 7.2-7.4 range. If necessary, adjust the bicarbonate concentration or the CO2 level in your incubator.
-
Determine the Solubility Limit: If precipitation persists, you may need to determine the practical solubility limit of this compound in your specific cell culture system.
Data Presentation
Table 1: Physicochemical Properties of Meclofenamic Acid/Meclofenamate Sodium
| Property | Value | Reference(s) |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | [1] |
| pKa (Mefenamic Acid) | 4.2 | [2][3] |
| Mechanism of Action | COX-1 and COX-2 Inhibitor | [7] |
| Solubility in Water | 58-100 mg/mL | [8][9] |
| Solubility in DMSO | 50-100 mg/mL | [8][9] |
| pH-Dependent Solubility | Increases with increasing pH | [4][5] |
Table 2: Recommended pH Ranges for in vitro Experiments
| Experimental System | Recommended pH Range | Key Considerations |
| Mammalian Cell Culture | 7.2 - 7.4 | Optimal for cell viability and this compound solubility. |
| Enzyme Inhibition Assays (e.g., COX activity) | 7.0 - 8.0 | The optimal pH for enzyme activity should be considered. The inhibitory effect of some NSAIDs can be pH-dependent. |
| Stock Solution Preparation (Aqueous) | > 6.0 | To ensure complete dissolution and prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assay (MTT Assay) with this compound
-
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (pH 7.2-7.4)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in pre-warmed (37°C) complete cell culture medium. To avoid precipitation, perform an intermediate dilution step as described in the troubleshooting guide.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: this compound's inhibition of the COX pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Meclofenamic acid sodium | COX | Gap Junction Protein | TargetMol [targetmol.com]
Refining HPLC parameters for better separation of Meclofenamate Sodium and its metabolites
Welcome to the Technical Support Center for the HPLC analysis of Meclofenamate Sodium and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during chromatographic method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be looking for?
A1: The major active metabolite of this compound is the 3-hydroxymethyl metabolite. Additionally, glucuronide conjugates of both the parent drug and this primary metabolite are formed and excreted. In many analytical methods, the focus is on quantifying the parent drug and the 3-hydroxymethyl metabolite.
Q2: What type of HPLC column is best suited for separating this compound and its metabolites?
A2: A reversed-phase C18 column is the most common and generally effective choice for separating this compound and its more polar metabolites. The non-polar stationary phase allows for good retention of the parent drug, while a gradient elution can effectively separate it from the more polar hydroxylated and conjugated metabolites.
Q3: How critical is mobile phase pH for a successful separation?
A3: Mobile phase pH is a critical parameter. Meclofenamic acid is an acidic compound with a pKa of approximately 4.2.[1] To ensure good peak shape and reproducible retention times, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the pKa.[2][3] An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the carboxylic acid group on this compound, leading to increased retention and improved peak symmetry.[2][4]
Q4: Should I use an isocratic or gradient elution method?
A4: A gradient elution is highly recommended for separating this compound from its metabolites.[5][6] The metabolites, particularly the 3-hydroxymethyl and glucuronide conjugates, are significantly more polar than the parent drug. An isocratic method that provides good retention for the metabolites would likely result in an excessively long retention time for the parent drug, leading to broad peaks. Conversely, an isocratic method optimized for the parent drug would likely cause the metabolites to elute too early, with poor resolution from the solvent front. A gradient allows for the efficient elution of all compounds of interest within a reasonable run time.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its metabolites.
Problem 1: Poor Resolution Between this compound and its 3-Hydroxymethyl Metabolite
Symptoms:
-
Peaks are overlapping or not baseline-separated.
-
Inaccurate quantification due to co-elution.
Possible Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient time for separation. Try a shallower gradient, for example, by decreasing the rate of increase of the organic mobile phase.[5] |
| Incorrect Mobile Phase pH | If the pH is too close to the pKa of this compound, peak shape can deteriorate, affecting resolution. Ensure the aqueous mobile phase pH is maintained between 2.5 and 3.5.[2][7] |
| Suboptimal Organic Solvent | The choice of organic solvent can influence selectivity. If using acetonitrile (B52724), try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order or improve the separation of closely eluting peaks. |
| Column Inefficiency | The column may be aging or contaminated. Try flushing the column with a strong solvent or replace it with a new one of the same type. |
Problem 2: Peak Tailing of this compound
Symptoms:
-
The peak for this compound is asymmetrical with a "tail" extending from the back of the peak.
-
This can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Column Silanols | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic this compound, causing tailing. Lowering the mobile phase pH (to ~2.5) can suppress this interaction. Using a high-purity, end-capped C18 column is also recommended. |
| Mobile Phase pH Too High | If the mobile phase pH is not sufficiently acidic, partial ionization of this compound can occur, leading to peak tailing. Verify and adjust the pH of your aqueous mobile phase.[2][7] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting. |
Problem 3: Inconsistent Retention Times
Symptoms:
-
The retention times for the analytes shift between injections or between analytical runs.
Possible Causes & Solutions:
| Potential Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient volume (e.g., 5-10 column volumes) before each injection. |
| Fluctuations in Mobile Phase Composition | Ensure your HPLC pump is functioning correctly and that the mobile phase components are well-mixed and degassed. Inconsistent mixing can lead to a fluctuating mobile phase composition and, consequently, variable retention times. |
| Temperature Variations | Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results. |
| Mobile Phase pH Instability | Buffers can degrade over time. Prepare fresh mobile phase daily to ensure a stable pH. |
Experimental Protocols
Below is a detailed methodology for a typical reversed-phase HPLC experiment for the separation of this compound and its 3-hydroxymethyl metabolite. This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Sample Preparation (from Plasma):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (70:30 Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Selecting the Appropriate Vehicle Control for Meclofenamate Sodium Studies
For researchers, scientists, and drug development professionals utilizing meclofenamate sodium in their experiments, the selection of an appropriate vehicle control is a critical step to ensure the validity and reproducibility of their findings. This guide provides a comprehensive resource for choosing a suitable vehicle for both in vivo and in vitro studies, complete with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound studies?
A1: A vehicle control is a formulation identical to the one used to deliver the experimental drug (this compound) but lacking the active pharmaceutical ingredient. It is administered to a control group of animals or applied to control wells in cell culture. This is crucial to distinguish the pharmacological effects of this compound from any biological effects of the solvent or suspending agent itself.
Q2: What are the primary considerations when selecting a vehicle for this compound?
A2: The key factors to consider are:
-
Solubility: this compound has specific solubility characteristics that will dictate the choice of solvent.
-
Route of Administration: The vehicle must be appropriate and safe for the intended route (in vivo: oral, intraperitoneal, intravenous; in vitro: addition to cell culture medium).
-
Biological Inertness: The ideal vehicle should have minimal to no biological effect on the parameters being measured.
-
Stability: The vehicle should not cause degradation of the this compound.
-
Toxicity: The vehicle should be non-toxic at the administered volume and concentration.
Q3: Can I use the same vehicle for both my in vivo and in vitro experiments?
A3: Not necessarily. Vehicles for in vivo studies must be sterile and biocompatible for the chosen route of administration. In vitro vehicles must be compatible with cell culture media and non-toxic to the cells at the final concentration. While Dimethyl Sulfoxide (DMSO) is a common solvent for both, the final formulation is often different.
Troubleshooting Guide
Issue: My this compound is not dissolving in the chosen vehicle.
-
Possible Cause: The solubility of this compound is limited in the selected solvent.
-
Solution:
-
For aqueous-based vehicles, ensure the pH is neutral to slightly alkaline, as the solubility of fenamates can be pH-dependent.
-
Consider using a co-solvent system. For instance, first dissolving the this compound in a small amount of an organic solvent like DMSO before adding it to the aqueous vehicle.
-
Gentle warming and sonication can aid dissolution, but be cautious of potential degradation of this compound at high temperatures.
-
Issue: The animals in my vehicle control group are showing adverse effects.
-
Possible Cause: The vehicle itself is causing a toxic or inflammatory response.
-
Solution:
-
Reduce the concentration of organic solvents like DMSO or solubilizing agents like Tween 80 in your formulation.
-
Conduct a pilot study with the vehicle alone to determine the maximum tolerated dose.
-
Consider alternative, more inert vehicles such as saline or methylcellulose (B11928114) suspensions for oral administration if solubility permits.
-
Issue: I am observing unexpected results in my in vitro assay, even in the vehicle control wells.
-
Possible Cause: The solvent, most commonly DMSO, is affecting the cells or the assay itself.
-
Solution:
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1]
-
Run a vehicle-only control with the same final concentration of DMSO to quantify its effect.
-
Be aware that DMSO can have anti-inflammatory properties, which may interfere with assays measuring inflammatory responses.[1]
-
Recommended Vehicle Controls for this compound Studies
The selection of a vehicle will depend on the specific experimental design. Below are recommendations for common applications.
In Vitro Studies
For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for preparing a stock solution of this compound.
| Property | Value |
| Purity | ≥99.7% |
| Recommended Stock Concentration | 10-50 mM |
| Final Concentration in Media | ≤0.5% (v/v), ideally ≤0.1% (v/v) |
| Important Considerations | Always include a vehicle control with the same final DMSO concentration as the treated wells. Be aware that DMSO can exhibit anti-inflammatory effects.[1] |
In Vivo Studies
The choice of vehicle for animal studies is highly dependent on the route of administration.
Oral Administration (Gavage)
A common and effective vehicle for oral administration of poorly water-soluble drugs like this compound is a 1% Methylcellulose suspension .
| Component | Purpose | Recommended Concentration |
| Methylcellulose | Suspending agent | 1% (w/v) |
| Water (sterile) | Solvent | q.s. to final volume |
| Optional: Tween 80 | Wetting agent | 0.1-0.5% (v/v) |
Parenteral Administration (Intraperitoneal, Intravenous, Subcutaneous)
For parenteral routes, a co-solvent system is often necessary to achieve the desired concentration of this compound. A widely used formulation for non-steroidal anti-inflammatory drugs (NSAIDs) involves a mixture of DMSO, PEG300, and Tween 80 in saline.
| Component | Purpose | Recommended Concentration Range |
| DMSO | Primary Solvent | 5-10% (v/v) |
| PEG300 | Co-solvent | 30-40% (v/v) |
| Tween 80 | Surfactant/Emulsifier | 1-5% (v/v) |
| Saline (0.9% NaCl, sterile) | Diluent | q.s. to final volume |
Note: The exact ratios of these components should be optimized for your specific dose of this compound and route of administration. Always perform a small-scale formulation test to ensure complete dissolution and stability. For subcutaneous injections in mice, sterile 0.9% saline can be a suitable vehicle if the desired concentration of this compound can be achieved.
Experimental Protocols
Preparation of 1% Methylcellulose Vehicle for Oral Gavage
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder (1 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure proper dispersion.
-
Once fully dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue to stir the solution at 4°C (e.g., in an ice bath or refrigerator) until the methylcellulose is completely dissolved and the solution is clear and viscous.
-
If using a wetting agent, add Tween 80 to the final solution and mix thoroughly.
-
To prepare the final dosing solution, weigh the required amount of this compound and triturate it with a small amount of the prepared 1% methylcellulose vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve a uniform suspension.
Preparation of DMSO/PEG300/Tween 80 Vehicle for Parenteral Administration
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the calculated volume of DMSO. Gentle warming or sonication may be used to facilitate dissolution.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly.
-
Add the calculated volume of Tween 80 and mix until a clear, homogenous solution is formed.
-
Slowly add sterile saline (0.9% NaCl) to the desired final volume while continuously mixing.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Decision-Making Workflow for Vehicle Selection
Figure 1. Decision workflow for selecting an appropriate vehicle for this compound studies.
References
Ensuring the stability of Meclofenamate Sodium in different experimental media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of Meclofenamate Sodium in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several organic solvents. For a 10 mM stock solution, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in ethanol (B145695) and water, though the aqueous solubility can be pH-dependent. For in vivo studies, formulations often involve co-solvents like PEG300 and Tween 80 to enhance solubility and stability.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is influenced by pH. Studies on the photodegradation of meclofenamic acid have shown that the degradation rate is pH-dependent, with optimal stability observed around pH 7.0.[1] Extreme acidic or basic conditions can lead to hydrolysis and degradation.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be photolabile. Exposure to UV irradiation can lead to photodegradation, following pseudo-first-order kinetics.[1] It is crucial to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil, especially during long-term experiments.
Q5: What are the known degradation pathways for this compound?
A5: this compound can degrade through several pathways, including photodegradation, hydrolysis, and oxidation. Photodegradation can involve dehydrogenation, hydroxylation, and ketonization reactions. Biodegradation studies have identified metabolites such as Hydroxy-Mefenamic Acid and Carboxy-Mefenamic Acid.[2] Forced degradation studies under acidic, basic, and oxidative conditions are necessary to fully characterize the degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media. | - Low solubility at the experimental pH.- The concentration exceeds the solubility limit. | - Adjust the pH of the medium to be closer to 7.0.- Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) to increase solubility.- Prepare a more dilute solution if the experimental design allows. |
| Inconsistent results in bioassays. | - Degradation of this compound in the experimental medium.- Adsorption to plasticware. | - Prepare fresh solutions before each experiment.- Protect solutions from light and maintain a stable temperature.- Use low-protein-binding plates and tubes.- Perform a stability check of the compound in your specific cell culture medium over the time course of your experiment. |
| Appearance of unknown peaks in HPLC analysis. | - Degradation of the compound.- Contamination of the solvent or sample. | - Confirm the identity of the main peak using a reference standard.- Conduct forced degradation studies to identify potential degradation products.- Ensure the purity of solvents and proper sample handling to avoid contamination. |
| Low recovery of this compound during sample preparation. | - Incomplete extraction from the matrix.- Adsorption to filters or vials. | - Optimize the extraction solvent and procedure.- Use pre-conditioned, low-binding filters.- Check for compatibility of the compound with the vial material. |
Quantitative Data on Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the degradation kinetics under different stress conditions.
Table 1: Photodegradation Kinetics of Meclofenamic Acid in Aqueous Solution
| pH | Initial Concentration (mmol/L) | Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| ~7.0 | 0.01 | 0.1673 | 4.14 |
| - | 0.005 | - | - |
| - | 0.02 | - | - |
Data adapted from a study on the photodegradation of meclofenamic acid by UV irradiation. The degradation follows first-order kinetics.[1]
Table 2: Biodegradation of Mefenamic Acid by a Microbial Consortium
| Time (hours) | Degradation (%) |
| 120 | 92 |
Data from a study on the biodegradation of mefenamic acid at a concentration of 150 mg/L.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Reflux for 8 hours at 80°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Reflux for 8 hours at 80°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug powder at 105°C for 24 hours. Dissolve in methanol to a concentration of 1 mg/mL.
-
Photodegradation: Expose the stock solution in a quartz tube to UV light (254 nm) for 48 hours.
3. Sample Preparation for HPLC Analysis:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.
4. HPLC Analysis:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed and unstressed samples.
-
Identify and characterize the degradation products using techniques like mass spectrometry (MS).
Visualizations
Forced degradation experimental workflow.
This compound's mechanism of action via the COX pathway.
References
Validating the specificity of Meclofenamate Sodium's action in a new experimental model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of Meclofenamate Sodium in new experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) primarily known to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] However, it also exhibits inhibitory activity against the fat mass and obesity-associated (FTO) protein and acts as a non-selective blocker of gap junctions.[3][4]
Q2: How can I differentiate between the on-target and off-target effects of this compound in my experimental model?
A2: Differentiating between on-target and off-target effects is crucial for validating the specificity of your findings.[5] This can be achieved by employing a combination of strategies, including using structurally related but inactive compounds as negative controls, performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR), and employing structurally distinct inhibitors of the same target to see if they replicate the effect.[6][7]
Q3: What are some novel in vitro models that can be used to study the multi-target effects of this compound?
A3: Advanced in vitro models like organ-on-a-chip systems can provide a more physiologically relevant context to study the multifaceted effects of this compound.[2][8][9] For instance, a "synovium-on-a-chip" model could be used to simultaneously investigate the anti-inflammatory (COX inhibition) and potential cartilage-modifying (FTO or gap junction inhibition) effects in a joint-like microenvironment. Similarly, a "neurovascular-unit-on-a-chip" could help dissect its effects on brain endothelial cells, pericytes, and astrocytes, where all three targets (COX, FTO, and gap junctions) are expressed and functionally important.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary targets. Note that these values can vary depending on the specific assay conditions.
| Target | Species/Assay Type | IC50 Value | Reference(s) |
| COX-1 | Not Specified | 40 nM | [10] |
| COX-2 | Not Specified | 50 nM | [10] |
| FTO | ssDNA substrate, HPLC-based | 7 µM | [11] |
| ssRNA substrate, HPLC-based | 8 µM | [11][12] | |
| dm6A-containing ssDNA, Fluorescence Polarization | 17.4 µM | [11][12] | |
| Gap Junctions (Connexin 43) | Parachute Assay | 50 µM | [13] |
| Gap Junctions (Connexin 30) | Parachute Assay | 70 µM | [13] |
Experimental Protocols
Colorimetric Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard colorimetric COX inhibitor screening assays.
Materials:
-
COX-1 or COX-2 enzyme
-
Assay Buffer (100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Hemin solution
-
COX-1 or COX-2 enzyme solution
-
This compound dilution or DMSO (for control)
-
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Immediately add the colorimetric substrate (TMPD).
-
Incubate the plate at 25°C for 5-10 minutes.
-
Measure the absorbance at a wavelength of 590-620 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
FTO Inhibition Assay (Fluorescence-Based)
This protocol outlines a common fluorescence-based assay to measure FTO demethylase activity.
Materials:
-
Recombinant human FTO enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, with cofactors Fe(II) and α-ketoglutarate)
-
Fluorescently labeled m6A-containing RNA oligonucleotide substrate
-
This compound stock solution (in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions or DMSO (for control) to the wells of the 384-well plate.
-
Add the FTO enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled m6A RNA substrate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition and determine the IC50 value.
Scrape-Loading / Dye Transfer Assay for Gap Junction Intercellular Communication (GJIC)
This is a functional assay to assess the effect of this compound on gap junction communication.[14][15][16]
Materials:
-
Cultured cells known to express gap junctions (e.g., primary astrocytes, certain epithelial cell lines)
-
Lucifer Yellow dye solution (gap junction permeable)
-
Rhodamine Dextran dye solution (gap junction impermeable, as a control for membrane integrity)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluorescence microscope
-
Surgical scalpel or needle
Procedure:
-
Plate cells and grow to confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Add a solution containing both Lucifer Yellow and Rhodamine Dextran to the cells.
-
Gently make a scrape across the cell monolayer with a scalpel or needle to introduce the dyes into the cells along the scrape line.
-
Incubate for 5-10 minutes to allow for dye transfer through gap junctions.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Observe the cells under a fluorescence microscope.
-
Quantify the extent of Lucifer Yellow transfer to cells adjacent to the scrape line. A reduction in the distance of dye migration in this compound-treated cells compared to the control indicates inhibition of GJIC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for COX inhibition. | - Enzyme activity variability.- Substrate degradation.- Inaccurate inhibitor dilutions. | - Use fresh enzyme aliquots for each experiment.- Prepare fresh arachidonic acid solution for each assay.- Verify pipette calibration and perform serial dilutions carefully. |
| High background signal in FTO inhibition assay. | - Contamination of reagents.- Autofluorescence of the compound. | - Use sterile, RNase-free water and reagents.- Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence. |
| Observed cellular effect could be due to either COX or FTO inhibition. | - Both pathways are active in the experimental model. | - Use a selective COX-2 inhibitor (e.g., celecoxib) and a selective FTO inhibitor (if available) as controls.- Perform siRNA-mediated knockdown of COX-2 and FTO separately to see if the effect is abolished.- Measure prostaglandin (B15479496) levels (downstream of COX) and m6A levels in total RNA (related to FTO activity) to correlate the observed effect with target engagement. |
| No inhibition of gap junction communication observed. | - The cell line used does not form functional gap junctions.- The concentration of this compound is too low. | - Confirm gap junction expression (e.g., by immunofluorescence for connexins) and function (in untreated cells) before the experiment.- Perform a dose-response experiment with a wider range of concentrations. |
| Cell death observed at higher concentrations of this compound. | - Cytotoxicity of the compound. | - Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to determine the cytotoxic concentration range.- Conduct specificity experiments at non-toxic concentrations. |
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis and Signaling Pathway
Caption: Inhibition of Prostaglandin Synthesis by this compound.
FTO-mediated mRNA Demethylation Pathway
Caption: this compound Inhibits FTO-mediated mRNA Demethylation.
Gap Junction Intercellular Communication Pathway
Caption: Blockage of Gap Junctions by this compound.
Experimental Workflow for Validating Specificity
Caption: Logical Workflow for Validating the Specificity of this compound's Action.
References
- 1. Gap Junction Intercellular Communication: A Review of a Potential Platform to Modulate Craniofacial Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Organ-On-Chip Devices Show Promise In Drug Discovery [drugdiscoveryonline.com]
- 9. MIT Researchers Develop “Organ-on-a-Chip” to Aid Drug Development – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 10. Establishment of the Dual Whole Cell Recording Patch Clamp Configuration for the Measurement of Gap Junction Conductance | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Meclofenamate Sodium and Other NSAIDs in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of meclofenamate sodium against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs)—diclofenac (B195802), celecoxib, and ibuprofen (B1674241)—in established preclinical models of arthritis. The information presented is collated from various experimental studies to aid in the evaluation of these compounds for arthritis research and drug development.
Mechanism of Action: A Common Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of arthritis.[1] this compound, like other NSAIDs, is known to inhibit prostaglandin (B15479496) synthesis and also competes for binding at prostaglandin receptor sites.[2]
dot
Efficacy in Preclinical Arthritis Models
The anti-inflammatory efficacy of NSAIDs is commonly evaluated in animal models that mimic the pathological features of human arthritis. The two most frequently used models are Carrageenan-Induced Paw Edema, an acute model of inflammation, and Adjuvant-Induced Arthritis, a chronic model.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation. Edema is induced by injecting carrageenan into the paw, and the subsequent swelling is measured over time. The reduction in paw volume in treated animals compared to controls indicates anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction: A 1% w/v suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar surface of the right hind paw.
-
Treatment: Test compounds (this compound, Diclofenac, Celecoxib, Ibuprofen) or vehicle are administered orally or intraperitoneally at specified doses, usually 30-60 minutes before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
dot
Comparative Efficacy Data (Carrageenan-Induced Paw Edema in Rats)
| Drug | Dose (mg/kg) | Route | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |
| Diclofenac Sodium | 5 | Oral | 2h | 56.17% | [3] |
| 20 | Oral | 3h | 71.82% | [3] | |
| Celecoxib | 1 | IP | Not Specified | Significant | [4] |
| 10 | IP | Not Specified | Significant | [4] | |
| 30 | IP | Not Specified | Significant | [4] | |
| Ibuprofen | Not Specified | Not Specified | 1h, 2h, 3h | Statistically significant decrease in paw size compared to control | [5] |
| Meclofenamic Acid | Not Specified | Topical | 4-5h | Significant | [1] |
Adjuvant-Induced Arthritis in Rats
This is a widely used model for chronic inflammation that shares many pathological features with human rheumatoid arthritis. Arthritis is induced by a single injection of Freund's Complete Adjuvant (FCA).
Experimental Protocol: Adjuvant-Induced Arthritis
-
Animals: Lewis or Wistar rats are commonly used as they are susceptible to developing arthritis.
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the right hind paw.
-
Treatment: Dosing with the test compounds typically begins on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic) and continues for a specified period (e.g., 14-21 days).
-
Measurement: The primary endpoint is the measurement of paw volume or thickness using a plethysmometer or calipers. Secondary endpoints can include arthritis scoring, body weight changes, and measurement of inflammatory markers in blood or synovial fluid.
-
Data Analysis: The change in paw volume from baseline is calculated and compared between treated and control groups.
Comparative Efficacy Data (Adjuvant-Induced Arthritis in Rats)
| Drug | Dose (mg/kg/day) | Route | Duration of Treatment | Effect on Paw Volume/Swelling | Reference |
| Diclofenac | 10 | Oral | Not Specified | Effective in reducing paw swelling | [6] |
| Celecoxib | Not Specified | Oral | 10 days | Reduced paw swelling by 80-85% | [7] |
| Ibuprofen | 8.75, 17.5, 35 | Oral | Not Specified | Significantly suppressed paw edema | [8] |
| This compound | Data not available in the searched preclinical literature | - | - | - |
Note: While clinical studies have demonstrated the efficacy of this compound in rheumatoid arthritis, specific preclinical data on its effect on paw volume in the adjuvant-induced arthritis model was not found in the conducted searches.
Inflammatory Markers
The anti-inflammatory effects of NSAIDs can also be quantified by measuring the levels of various inflammatory mediators in the synovial fluid or serum of arthritic animals. Key markers include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as Prostaglandin E2 (PGE2).
Experimental Protocol: Measurement of Inflammatory Markers
-
Sample Collection: At the end of the treatment period in an arthritis model study, blood samples are collected for serum preparation. Synovial fluid can be aspirated from the arthritic joints, although the volume obtainable from rodents is very small.[9] Alternatively, whole joint homogenates can be prepared.[2]
-
Analysis: The concentrations of cytokines and PGE2 are typically measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target molecule and species.
dot
Summary and Conclusion
Based on the available preclinical data, diclofenac, celecoxib, and ibuprofen have demonstrated clear dose-dependent anti-inflammatory effects in rodent models of acute and chronic arthritis, as evidenced by the reduction in paw edema and swelling. Celecoxib, a selective COX-2 inhibitor, has shown potent anti-inflammatory effects with a potentially better gastrointestinal safety profile. Diclofenac and ibuprofen, as non-selective COX inhibitors, are also highly effective.
Direct comparative preclinical efficacy data for this compound in these standardized arthritis models is limited in the public domain. While one study demonstrated the topical anti-inflammatory effect of meclofenamic acid, more research is needed to establish its systemic efficacy in comparison to other NSAIDs in these models. Clinical studies in humans with osteoarthritis and rheumatoid arthritis have shown that this compound is an effective anti-inflammatory and analgesic agent, with at least comparable efficacy to aspirin (B1665792) and indomethacin, and in one study, was favored over diclofenac for pain and stiffness.[10][11]
For researchers and drug development professionals, the choice of an NSAID for further investigation in arthritis models will depend on the specific research question. While diclofenac, celecoxib, and ibuprofen have a wealth of preclinical data supporting their efficacy, this compound, with its established clinical efficacy, represents an area where further head-to-head preclinical studies could provide valuable insights.
References
- 1. The topical anti-inflammatory effects of a topical preparation of meclofenamic acid on carrageenan-induced footpad swelling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciclamilast Ameliorates Adjuvant-Induced Arthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meclofenamic acid - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. mdpi.com [mdpi.com]
- 11. Double blind randomized controlled trial of sodium meclofenamate (Meclomen) and diclofenac sodium (Voltaren): post validation reapplication of the WOMAC Osteoarthritis Index - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Meclofenamate Sodium and Diclofenac as KCNQ Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meclofenamate Sodium and Diclofenac, two non-steroidal anti-inflammatory drugs (NSAIDs), in their capacity as openers of KCNQ (Kv7) voltage-gated potassium channels. The KCNQ family of ion channels, particularly KCNQ2/Q3 heteromers which underlie the neuronal M-current, are critical regulators of neuronal excitability.[1] Their modulation presents a promising therapeutic avenue for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[1] This document synthesizes experimental data to elucidate the differential effects of these two compounds on various KCNQ channel subtypes.
Head-to-Head Comparison of Electrophysiological Effects
This compound and Diclofenac both act as openers for KCNQ2/Q3 channels, the primary components of the neuronal M-current.[1] Their primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials and slowing the deactivation kinetics, thereby increasing the open probability of the channels at sub-threshold membrane potentials.[1] However, their potency and subtype selectivity exhibit notable differences.
| Parameter | This compound | Diclofenac | KCNQ Subtype | Reference |
| EC50 (Activation) | 25 µM | 2.6 µM | KCNQ2/Q3 | [1] |
| Voltage Activation Shift | -23 mV | -15 mV | KCNQ2/Q3 | [1] |
| Effect on KCNQ1 | No enhancement | No enhancement | KCNQ1 | [1] |
| Effect on KCNQ4 | Not specified | Activator (increases max. conductance by 38% at 100 µM) | KCNQ4 | [2] |
| Effect on KCNQ5 | Not specified | Blocker (reduces max. conductance by 53% at 100 µM) | KCNQ5 | [2] |
Mechanism of Action
The primary mechanism by which this compound and Diclofenac open KCNQ2/Q3 channels is through direct modulation of the channel's gating properties. By causing a hyperpolarizing shift in the voltage activation curve, these compounds make it easier for the channel to open at lower membrane potentials.[1] Additionally, they significantly slow the deactivation kinetics, prolonging the open state of the channel.[1] This dual action leads to an overall increase in K+ efflux, which hyperpolarizes the neuronal membrane and reduces excitability. Diclofenac has been shown to be more potent than this compound in activating KCNQ2/Q3 channels, as indicated by its lower EC50 value.[1] Interestingly, the effects of Diclofenac are highly subtype-specific, acting as an activator of KCNQ4 but a blocker of KCNQ5 channels.[2]
Experimental Protocols
The following is a generalized whole-cell patch-clamp protocol for characterizing the effects of KCNQ channel openers, based on methodologies commonly employed in the cited literature.
1. Cell Preparation:
-
Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Cells are re-plated onto glass coverslips 24 hours post-transfection for electrophysiological recording.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 3-7 MΩ are used as recording electrodes.
3. Solutions:
-
Internal (Pipette) Solution (in mM): 126 K-Gluconate, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 Glucose.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose, with the pH adjusted to 7.4 with NaOH.
-
The drug of interest (this compound or Diclofenac) is dissolved in the external solution and applied via a perfusion system.
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
To elicit KCNQ currents, cells are depolarized to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a duration of 1-2 seconds.
-
To study deactivation kinetics, a repolarizing step to a negative potential (e.g., -60 mV) is applied following the depolarizing pulse.
5. Data Analysis:
-
Current-voltage (I-V) relationships are plotted to determine the effect of the compounds on current amplitude.
-
Conductance-voltage (G-V) curves are generated by dividing the tail current amplitude by the driving force. These curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.
-
Deactivation time constants are determined by fitting the tail currents with a single or double exponential function.
Signaling Pathways
While the primary action of this compound and Diclofenac on KCNQ channels appears to be a direct interaction, it is important to consider their well-established role as NSAIDs. Both compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.[3] Prostaglandins are known to modulate the activity of various ion channels. While a direct link between COX inhibition and the observed KCNQ channel opening by these drugs has not been definitively established, it represents a parallel signaling pathway that is affected by these compounds. The modulation of KCNQ channels is considered an "off-target" effect of these NSAIDs, which may contribute to their overall pharmacological profile, including potential neuroprotective and anticonvulsant properties.[3]
References
- 1. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclofenac Distinguishes among Homomeric and Heteromeric Potassium Channels Composed of KCNQ4 and KCNQ5 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Seizure Effects of Meclofenamate Sodium in Different Epilepsy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-seizure effects of Meclofenamate Sodium with alternative non-steroidal anti-inflammatory drugs (NSAIDs) and standard anti-epileptic drugs (AEDs). The data presented is compiled from preclinical studies in various epilepsy models, with a focus on providing supporting experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug, has demonstrated significant anti-seizure properties in preclinical epilepsy models.[1] Its mechanism of action is multi-faceted, primarily involving the inhibition of TRPM4 channels and the activation of KCNQ2/Q3 potassium channels, which are distinct from its classical cyclooxygenase (COX) inhibitory effects.[1][2] This guide compares the efficacy of this compound with other NSAIDs, such as the non-selective COX inhibitors Ibuprofen and Indomethacin, and standard AEDs like Diazepam and Phenobarbital (B1680315). While direct head-to-head comparative studies are limited, this document synthesizes available data to provide a comprehensive overview of their relative anti-seizure potential.
Performance Comparison of Anti-Seizure Compounds
The following tables summarize the quantitative data on the in vivo anti-seizure effects of this compound and comparator compounds. It is important to note that the experimental models and reported parameters may vary between studies, making direct comparisons challenging.
Table 1: Efficacy of this compound in the Kainic Acid (KA)-Induced Seizure Model in Mice
| Compound | Dose | Seizure Parameter | Result (vs. Control) | Study |
| This compound | 25 mg/kg | Total number of spikes (in 24h, 3-4 weeks post-KA) | Reduced | Kövesdi et al. (2025) |
| This compound | 25 mg/kg | Total seizure number (in 24h, 3-4 weeks post-KA) | Reduced | Kövesdi et al. (2025) |
| This compound | 25 mg/kg | Total time in seizure (in 24h, 3-4 weeks post-KA) | Reduced | Kövesdi et al. (2025) |
Table 2: Efficacy of Other NSAIDs in Various Seizure Models
| Compound | Epilepsy Model | Dose | Seizure Parameter | Result (vs. Control) | Study |
| Ibuprofen | Pentylenetetrazol (PTZ)-induced | 200 mg/kg & 400 mg/kg | Racine convulsion scale | Significantly lower | (PDF) Beneficial Effects of Ibuprofen on Pentylenetetrazol-induced Convulsion |
| Ibuprofen | Pentylenetetrazol (PTZ)-induced | 200 mg/kg & 400 mg/kg | First myoclonic jerk (FMJ) onset | Significantly higher | (PDF) Beneficial Effects of Ibuprofen on Pentylenetetrazol-induced Convulsion |
| Indomethacin | Pilocarpine-induced Status Epilepticus | Low doses | Levels of inflammatory mediators | Decreased | Indomethacin can downregulate the levels of inflammatory mediators in the hippocampus of rats submitted to pilocarpine-induced status epilepticus |
| Indomethacin | Kainic acid-induced | Not specified | Seizure activity | Worsened | Nonsteroidal anti-inflammatory drugs in clinical and experimental epilepsy |
Note: The efficacy of NSAIDs in seizure models can be variable and model-dependent. For instance, while some studies show a beneficial effect of Ibuprofen in the PTZ model, other reviews suggest that NSAIDs can sometimes worsen seizure activity in the kainic acid model.[3]
Table 3: Effects of Standard Anti-Epileptic Drugs (AEDs) in the Kainic Acid (KA)-Induced Seizure Model
| Compound | Dose | Primary Outcome | Result | Study |
| Diazepam | 25 mg/kg | Seizure termination | Rapidly terminated electrographic and behavioral seizures | Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 |
| Diazepam | 3.2 mg/kg | Neurodegeneration | Reduced in amygdala, piriform cortex, and endopiriform nucleus | Diazepam administration after prolonged status epilepticus reduces neurodegeneration in the amygdala but not in the hippocampus during epileptogenesis |
| Phenobarbital | 20 mg/kg (pre-treatment) | Acquisition learning deficits | Blocked KA-induced deficits | Phenobarbital pre-treatment prevents kainic acid-induced impairments in acquisition learning |
| Phenobarbital | 60 mg/kg (post-treatment) | Spontaneous recurrent seizures | Did not prevent development | Effect of phenobarbital on KA-induced seizures |
Note: The studies on standard AEDs in the kainic acid model often focus on neuroprotective effects and seizure termination rather than providing comparative data on seizure frequency and duration in the same manner as the meclofenamate study.
Experimental Protocols
Kainic Acid (KA)-Induced Seizure Model in Mice
This protocol is a widely used model for inducing status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy.
-
Animals: Adult male C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation (for EEG recording):
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
The animal is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
Small burr holes are drilled over the desired brain regions (e.g., hippocampus) for electrode implantation.
-
EEG electrodes (e.g., stainless steel screws or wires) are implanted and secured with dental cement. A reference electrode is placed over a non-cortical area like the cerebellum.
-
The incision is sutured, and the animal is allowed to recover for a period of 48 hours to 1 week.
-
-
Kainic Acid Administration:
-
Kainic acid is dissolved in sterile saline (0.9% NaCl).
-
A single intraperitoneal (i.p.) injection of KA at a dose of 10-30 mg/kg is administered. The dose may be adjusted based on the strain and age of the mice to reliably induce status epilepticus.
-
-
Seizure Monitoring and Scoring:
-
Immediately after KA injection, mice are placed in a recording chamber for continuous video-EEG monitoring.
-
Behavioral seizures are scored using a modified Racine scale (e.g., Stage 1: immobility; Stage 2: forelimb clonus; Stage 3: rearing; Stage 4: rearing and falling; Stage 5: generalized tonic-clonic seizures).
-
EEG recordings are analyzed to quantify electrographic seizure activity, including spike frequency, seizure duration, and total seizure time.
-
-
Drug Administration:
-
Test compounds (e.g., this compound, vehicle control) are typically administered via i.p. injection at a specified time point before or after KA administration, depending on the study design (e.g., prophylactic or therapeutic).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Meclofenamic acid and diclofenac, novel templates of KCNQ2/Q3 potassium channel openers, depress cortical neuron activity and exhibit anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonsteroidal anti-inflammatory drugs in clinical and experimental epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Properties of Meclofenamate Sodium and Other Fenamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Meclofenamate Sodium and other notable fenamates, including Tolfenamic Acid, Mefenamic Acid, and Flufenamic Acid. The information presented is supported by experimental data from various studies, with a focus on their cytotoxic effects, underlying mechanisms of action, and the signaling pathways they modulate.
Executive Summary
Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have garnered significant interest for their potential as anti-cancer agents.[1][2] Their therapeutic effects extend beyond the well-established inhibition of cyclooxygenase (COX) enzymes, venturing into a complex network of cellular signaling that governs cancer cell proliferation, survival, and angiogenesis.[3][4][5] This guide delves into a comparative analysis of this compound, Tolfenamic Acid, Mefenamic Acid, and Flufenamic Acid, highlighting their differential potencies and mechanisms in various cancer models. Evidence suggests that this compound often exhibits superior cytotoxicity in several cancer cell lines, including prostate and cervical cancer.[6][7][8] The anti-neoplastic activity of these compounds is frequently attributed to their ability to modulate key signaling pathways, including the downregulation of Specificity Protein (Sp) transcription factors and the inhibition of aldo-keto reductases (AKRs).[1][9][10][11]
Data Presentation: Comparative Cytotoxicity of Fenamates
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fenamates across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.
| Fenamate | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Meclofenamic Acid | PC3 | Prostate Cancer | 48 | [6] |
| LNCaP | Prostate Cancer | 28 | [6] | |
| HeLa | Cervical Cancer | ~50-90% cell death at 100 µM | [8] | |
| SiHa | Cervical Cancer | ~50-90% cell death at 100 µM | [8] | |
| INBL | Cervical Cancer | ~50-90% cell death at 100 µM | [8] | |
| VIPA | Cervical Cancer | ~50-90% cell death at 100 µM | [8] | |
| Tolfenamic Acid | Panc-1 | Pancreatic Cancer | 57.50 | [12] |
| MIA PaCa-2 | Pancreatic Cancer | 68.23 | [12] | |
| L3.6pl | Pancreatic Cancer | 42.3 | [12] | |
| Mefenamic Acid | PC3 | Prostate Cancer | 168 | [6] |
| LNCaP | Prostate Cancer | 144 | [6] | |
| KB | Oral Epidermoid Carcinoma | >25 | [13] | |
| Saos-2 | Osteosarcoma | >25 | [13] | |
| 1321N | Astrocytoma | >25 | [13] | |
| HCT116 | Colon Cancer | >100 | [14] | |
| SW480 | Colon Cancer | >100 | [14] | |
| Flufenamic Acid | LNCaP | Prostate Cancer | Potent (Specific IC50 not provided) | [15] |
| MCF-7 | Breast Cancer | 148 (for a derivative) | [16] |
Key Anti-Cancer Mechanisms and Signaling Pathways
The anti-cancer effects of fenamates are multifaceted, involving both COX-dependent and COX-independent pathways.[3][4][5]
COX-Independent Mechanisms:
-
Downregulation of Sp Transcription Factors: Tolfenamic acid, in particular, has been shown to induce the degradation of Sp1, Sp3, and Sp4 proteins.[1][9] These transcription factors are crucial for the expression of genes involved in cancer cell proliferation, survival (e.g., survivin), and angiogenesis (e.g., VEGF).[1][9] The degradation of Sp proteins represents a significant COX-independent mechanism of anti-cancer activity.
-
Inhibition of Aldo-Keto Reductases (AKRs): Fenamates, including mefenamic acid and meclofenamic acid, are potent inhibitors of AKR1C subfamily members.[1][11] These enzymes are implicated in the synthesis of steroid hormones and prostaglandins (B1171923) that can promote cancer growth. By inhibiting AKRs, fenamates can disrupt these pro-tumorigenic pathways.[11]
-
Induction of Apoptosis: Fenamates induce programmed cell death in cancer cells through various mechanisms. Mefenamic acid has been shown to induce apoptosis in liver cancer cells via the caspase-3 pathway.[6] Meclofenamic acid also demonstrates potent apoptotic effects.[17]
-
Modulation of NF-κB Signaling: Some fenamates can inhibit the activation of NF-κB, a key transcription factor that regulates inflammatory responses and promotes cancer cell survival.[12]
COX-Dependent Mechanisms:
As NSAIDs, fenamates inhibit COX enzymes, which are responsible for producing prostaglandins (PGs).[2] Overexpression of COX-2 is common in many cancers and contributes to inflammation and cell proliferation. By inhibiting COX-2, fenamates can reduce the production of pro-inflammatory PGs, thereby creating a less favorable microenvironment for tumor growth.
Signaling Pathway Diagrams
Caption: Overview of the primary molecular targets and cellular effects of different fenamates.
References
- 1. Repurposing auranofin and meclofenamic acid as energy-metabolism inhibitors and anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of meclofenamic acid on human androgen-independent prostate cancer: a preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives [pharmacia.pensoft.net]
- 16. Fenbendazole and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histological changes caused by meclofenamic acid in androgen independent prostate cancer tumors: evaluation in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Meclofenamate Sodium's FTO Inhibitory Activity: A Comparative Guide to Assay Platforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different assay platforms used to validate the inhibitory activity of Meclofenamate Sodium on the Fat Mass and Obesity-Associated (FTO) protein. This document outlines the experimental data and detailed protocols to support the selection of appropriate assay methods for FTO inhibitor screening and characterization.
Meclofenamic acid (MA), the active form of this compound, has been identified as a selective inhibitor of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] The reversible nature of m6A modification, regulated by enzymes like FTO, plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and metabolic disorders.[3] Therefore, the accurate assessment of FTO inhibitors like this compound is critical. This guide explores three commonly employed assay platforms for this purpose: High-Performance Liquid Chromatography (HPLC)-based assays, Fluorescence Polarization (FP) assays, and Differential Scanning Fluorimetry (DSF) or Thermal Shift assays.
Quantitative Comparison of this compound's FTO Inhibitory Activity
The inhibitory potency of this compound against FTO has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values obtained from different platforms are summarized below.
| Assay Platform | Substrate | IC50 of Meclofenamic Acid (μM) | Reference |
| HPLC-based Assay | m6A-containing single-stranded DNA (ssDNA) | 7 | [1] |
| HPLC-based Assay | m6A-containing single-stranded RNA (ssRNA) | 8 | [1] |
| Fluorescence Polarization (FP) Assay | dm6A-containing single-stranded DNA (ssDNA) | 17.4 | [1] |
Note: For cellular assays, the ethyl ester form of meclofenamic acid is often used to enhance cell permeability.[1]
FTO Signaling Pathway and Inhibition
The FTO protein removes the methyl group from N6-methyladenosine (m6A) on mRNA, influencing gene expression. Inhibition of FTO by compounds like this compound leads to an increase in m6A levels, thereby modulating various signaling pathways.
Caption: FTO demethylates m6A-mRNA; this compound inhibits this process.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
High-Performance Liquid Chromatography (HPLC)-Based FTO Inhibition Assay
This assay directly measures the enzymatic activity of FTO by quantifying the conversion of m6A to adenosine (B11128).
Experimental Workflow:
Caption: Workflow for the HPLC-based FTO inhibition assay.
Protocol:
-
Reaction Mixture Preparation : Prepare a reaction mixture containing recombinant FTO protein (e.g., 1 μM), an m6A-containing single-stranded RNA or DNA oligonucleotide substrate (e.g., 5 μM), 2-oxoglutarate (300 μM), (NH4)2Fe(SO4)2 (280 μM), and L-ascorbic acid (2 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]
-
Inhibitor Addition : Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubation : Incubate the reaction mixtures at 25°C for a defined period (e.g., 30 minutes for ssRNA or 2 hours for ssDNA).[1]
-
Reaction Termination and Digestion : Stop the reaction by heat inactivation. Subsequently, digest the oligonucleotide substrate to single nucleosides using nuclease P1 and alkaline phosphatase.[1]
-
HPLC Analysis : Analyze the resulting nucleoside mixture by reverse-phase HPLC to separate and quantify adenosine (A) and N6-methyladenosine (m6A).[1]
-
Data Analysis : Calculate the percentage of inhibition at each this compound concentration by comparing the ratio of m6A to A in the inhibitor-treated samples to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Fluorescence Polarization (FP) FTO Inhibition Assay
This high-throughput assay measures the displacement of a fluorescently labeled m6A-containing nucleic acid probe from FTO by a competitive inhibitor.
Experimental Workflow:
Caption: Workflow for the Fluorescence Polarization FTO inhibition assay.
Protocol:
-
Reagent Preparation : Prepare solutions of FTO enzyme and a fluorescently labeled m6A-containing single-stranded DNA or RNA probe in an appropriate assay buffer.
-
Assay Plate Setup : In a microplate, add the FTO enzyme and the fluorescent probe.
-
Inhibitor Addition : Add serial dilutions of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubation : Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement : Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis : The decrease in polarization is proportional to the displacement of the fluorescent probe by the inhibitor. Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.[1]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay assesses the direct binding of an inhibitor to FTO by measuring the change in the protein's thermal stability.
Experimental Workflow:
Caption: Workflow for the Differential Scanning Fluorimetry (Thermal Shift) assay.
Protocol:
-
Reaction Mixture Preparation : Prepare a mixture containing purified FTO protein (e.g., 2 μM) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[1]
-
Inhibitor Addition : Add this compound or a vehicle control (e.g., DMSO) to the protein-dye mixture.[1]
-
Thermal Denaturation : Place the samples in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature from a low starting point (e.g., 25°C) to a high temperature (e.g., 95°C).[1]
-
Fluorescence Monitoring : Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis : Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined. A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the control indicates direct binding and stabilization of the protein.[1]
Conclusion
The cross-validation of this compound's FTO inhibitory activity using multiple assay platforms provides a comprehensive understanding of its biochemical properties. HPLC-based assays offer a direct and quantitative measure of enzymatic activity, while fluorescence polarization assays are well-suited for high-throughput screening of competitive inhibitors. Differential scanning fluorimetry serves as a valuable tool to confirm direct binding of the inhibitor to the target protein. The choice of assay will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. The detailed protocols provided herein should enable researchers to reliably assess the activity of FTO inhibitors and advance the development of novel therapeutics targeting m6A RNA modification.
References
Meclofenamate Sodium versus Naproxen: a comparative analysis of their effects on proteasome activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two non-steroidal anti-inflammatory drugs (NSAIDs), Meclofenamate Sodium and Naproxen (B1676952), on proteasome activity. The information presented herein is compiled from experimental data to assist researchers in understanding the differential molecular impacts of these commonly used pharmaceuticals.
Executive Summary
Recent studies have highlighted a significant divergence in the effects of this compound and Naproxen on the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Experimental evidence indicates that this compound, at pharmacological concentrations, inhibits proteasome activity, a mechanism not observed with Naproxen.[1][2] This difference may underlie the varied cardiovascular risk profiles associated with these drugs.[1][2] this compound's inhibitory action appears to be mediated, at least in part, through the induction of oxidative stress and the subsequent oxidation of proteasome subunits.[1][2] In contrast, while Naproxen also increases reactive oxygen species (ROS), it does not lead to significant proteasome inhibition.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and Naproxen on proteasome activity in cardiac cells.
| Parameter | This compound | Naproxen | Cell Type/System |
| 26S Proteasome Activity (β5 chymotrypsin-like) | ↓ 30% (at 100µM) | No significant effect (at 500µM) | H9c2 rat cardiac cells |
| 26S Proteasome Activity (β1 caspase-like) | ↓ 20% (at 100µM) | No significant effect (at 500µM) | H9c2 rat cardiac cells |
| Purified 20S Proteasome Activity | ↓ 40% (at 30µM) | Not reported | Purified proteasomes |
| Cell Viability | Significantly decreased | No significant effect | H9c2 rat cardiac cells |
| Rate of ROS Production | Significantly higher | Increased, but at a lower rate than this compound | H9c2 rat cardiac cells |
| Mitochondrial Function | Inhibition of Complexes I and III, impaired membrane potential | Inhibition of Complex I, no impairment of membrane potential | H9c2 rat cardiac cells |
Data compiled from studies on rat cardiac H9c2 cells and purified proteasomes.[1][3][4]
Experimental Protocols
The findings presented in this guide are based on a combination of in vitro and cell-based assays. Below are the detailed methodologies for the key experiments cited.
Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiac myoblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Exposure: For experimental assays, cells were treated with varying concentrations of this compound (e.g., 100µM) or Naproxen (e.g., 500µM) for a specified duration, typically 24 hours. A vehicle control (e.g., DMSO) was run in parallel.
Proteasome Activity Assays
-
26S Proteasome Activity in Cell Lysates: H9c2 cells were treated with the respective NSAIDs. Post-treatment, cells were harvested and lysed. The chymotrypsin-like (β5) and caspase-like (β1) activities of the 26S proteasome were measured using specific fluorogenic substrates. The fluorescence generated from the cleavage of these substrates is proportional to the proteasome activity.
-
Purified 20S Proteasome Activity: The direct effect of the drugs on proteasome activity was assessed using purified 20S proteasomes. The proteasomes were incubated with this compound, and the chymotrypsin-like activity was measured as described above.
Cell Viability Assay
-
Cell viability was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity reflects a reduction in cell viability.
Reactive Oxygen Species (ROS) Assay
-
The levels of intracellular ROS were quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The intensity of the fluorescence is proportional to the amount of ROS present in the cells.
Fluorescent Labeling of Proteasome Active Sites
-
To investigate the mechanism of interaction, competitive binding assays were performed using a fluorescent proteasome inhibitor, such as MV151, which binds to the active sites (β1, β2, and β5) of the proteasome. Cells were treated with this compound followed by MV151. A decrease in MV151 fluorescence would indicate that this compound is competing for the same binding sites. However, some studies suggest the inhibition is not due to direct interaction at the active sites, indicating an indirect mechanism.[4]
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Proteasome Inhibition
Caption: Proposed mechanism of this compound-induced cardiotoxicity.
General Experimental Workflow for Comparing NSAID Effects
Caption: Workflow for assessing NSAID effects on cardiac cells.
Concluding Remarks
The differential effects of this compound and Naproxen on proteasome activity underscore the importance of understanding the off-target effects of NSAIDs. While both drugs are effective anti-inflammatory agents, their distinct molecular interactions can lead to different cellular outcomes. This compound's inhibition of the proteasome, likely through an oxidative stress-mediated mechanism, presents a plausible explanation for its association with increased cardiovascular risk.[1][2] In contrast, Naproxen's lack of significant impact on the proteasome aligns with its comparatively better cardiovascular safety profile.[1]
These findings have significant implications for drug development, suggesting that screening for off-target effects on crucial cellular machinery like the proteasome could be a valuable step in the safety assessment of new chemical entities. Further research is warranted to fully elucidate the direct and indirect mechanisms of this compound's interaction with the proteasome and to explore whether this is a class effect for other NSAIDs.
References
Independent Verification of Meclofenamate Sodium's Efficacy in Blocking Connexin-43: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meclofenamate Sodium's ability to block connexin-43 (Cx43) gap junctions, benchmarked against other known inhibitors. The information presented herein is supported by experimental data from independent studies, offering a comprehensive resource for evaluating its potential in research and therapeutic development.
Executive Summary
Connexin-43 plays a crucial role in intercellular communication by forming gap junctions that allow the passage of ions and small molecules between adjacent cells. Dysregulation of Cx43 function is implicated in various pathological conditions, making it a significant target for therapeutic intervention. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a non-selective blocker of gap junctions, including those formed by Cx43. This guide delves into the quantitative data supporting this function, compares its efficacy with alternative blockers, and provides detailed experimental protocols for independent verification.
Quantitative Comparison of Connexin-43 Inhibitors
The inhibitory potency of various compounds on Cx43 gap junction communication is a critical factor in their selection for experimental or therapeutic use. The half-maximal inhibitory concentration (IC50) is a standard measure of a blocker's effectiveness. The following table summarizes the IC50 values for this compound and other commonly used Cx43 inhibitors, as determined by parachute dye transfer assays.
| Compound | IC50 on Cx43 (µM) | Primary Mechanism of Action | Selectivity | Reference |
| This compound | 50 | Non-selective gap junction blocker | Non-selective | [1] |
| Flecainide | 100 | Preferentially blocks Cx30 over Cx43 | Preferential for Cx30 | [1] |
| Carbenoxolone | ~210 | Non-selective gap junction blocker | Non-selective | [2] |
| Heptanol | ~2208 | Disrupts membrane fluidity, affecting channel gating | Non-selective | [2][3] |
| Digoxin | 0.023 | Phorbol ester, indirect modulation | Indirect | [2] |
| Gap26 (mimetic peptide) | Concentration-dependent | Binds to the first extracellular loop of Cx43 | Selective for Cx43 | [4][5][6] |
| Gap27 (mimetic peptide) | Concentration-dependent | Binds to the second extracellular loop of Cx43 | Selective for Cx43 | [4][5][6] |
Mechanisms of Action: A Comparative Overview
This compound: As a fenamate derivative, this compound's primary anti-inflammatory action is through the inhibition of cyclooxygenase (COX) enzymes. Its effect on gap junctions is considered a secondary, non-selective action. The precise molecular interaction with the connexin protein is not fully elucidated but is thought to involve a general disruption of channel function.
Carbenoxolone: This derivative of glycyrrhetinic acid is a widely used, non-selective gap junction blocker. Its mechanism is not fully understood but is believed to involve the disruption of the connexon structure or its interaction with the lipid bilayer[7][8]. It has been shown to block gap junction communication in a reversible and dose-dependent manner[7].
Heptanol: This long-chain alcohol acts as a non-selective gap junction blocker by altering the physical properties of the cell membrane. It increases membrane fluidity, which is thought to interfere with the proper gating and function of gap junction channels[3].
Mimetic Peptides (Gap26 & Gap27): These peptides are designed to be structurally similar to the extracellular loops of Cx43. Gap26 mimics a sequence on the first extracellular loop, while Gap27 mimics a sequence on the second. They are believed to bind to these loops, thereby sterically hindering the docking of connexons from adjacent cells and preventing the formation of functional gap junctions[4][5][6]. This targeted approach offers greater selectivity for Cx43 compared to the broader-acting chemical inhibitors.
Experimental Protocols for Verification
For independent verification of Cx43 inhibition, several well-established assays can be employed. Below are detailed methodologies for key experiments.
Scrape Loading / Dye Transfer (SL/DT) Assay
This method assesses gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye from mechanically loaded cells to their neighbors.
Protocol:
-
Cell Culture: Plate cells known to express Cx43 (e.g., HeLa cells stably transfected with Cx43, or primary astrocytes) in a 35 mm dish and grow to confluency.
-
Inhibitor Treatment: Pre-incubate the cells with the desired concentration of this compound or other inhibitors for a specified time (e.g., 30 minutes).
-
Dye Solution Preparation: Prepare a solution containing a gap junction-permeable fluorescent dye, such as Lucifer Yellow (1 mg/mL), and a gap junction-impermeable dye of a different color, such as Rhodamine-Dextran (1 mg/mL), as a control for identifying the initially scraped cells.
-
Scraping: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the dye solution to the dish and create a scrape across the cell monolayer using a sterile surgical blade or needle.
-
Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) at 37°C to allow for dye uptake and transfer.
-
Washing and Fixation: Wash the cells multiple times with warm PBS to remove extracellular dye. Fix the cells with 4% paraformaldehyde.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The extent of Lucifer Yellow transfer to cells adjacent to the scrape line, beyond the Rhodamine-Dextran-positive cells, is indicative of GJIC. Quantify the area of dye spread to compare the effects of different inhibitors.
Parachute Assay
This assay quantifies dye transfer from a "donor" cell population to an "acceptor" cell population.
Protocol:
-
Prepare Cell Populations:
-
Acceptor Cells: Plate untagged, confluent acceptor cells that express Cx43.
-
Donor Cells: Separately, label a suspension of donor cells (also expressing Cx43) with two fluorescent dyes: a membrane-impermeable dye that can pass through gap junctions (e.g., Calcein AM) and a lipophilic membrane dye that cannot (e.g., DiI) to identify the donor cells.
-
-
Inhibitor Treatment: Treat the acceptor cell monolayer with this compound or other inhibitors.
-
"Parachuting" Donor Cells: Add the fluorescently labeled donor cells to the acceptor cell monolayer at a low density.
-
Co-culture: Allow the cells to co-culture for a period (e.g., 2-4 hours) to permit cell attachment and the formation of gap junctions.
-
Imaging and Quantification: Using fluorescence microscopy, identify the DiI-labeled donor cells. Count the number of neighboring acceptor cells that have received the Calcein dye. A decrease in the number of fluorescent acceptor cells per donor cell in the presence of an inhibitor indicates a reduction in GJIC.
Dual Whole-Cell Patch Clamp
This electrophysiological technique provides a direct measure of the electrical conductance between two coupled cells, offering the most precise quantification of gap junction channel function.
Protocol:
-
Cell Preparation: Plate cells expressing Cx43 at a density that allows for the formation of cell pairs.
-
Electrode Preparation: Fabricate two glass micropipettes with appropriate resistance and fill them with an intracellular solution.
-
Patching: Under a microscope, guide each micropipette to a different cell within a pair. Form a gigaohm seal between each pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under each pipette, establishing a whole-cell recording configuration for both cells.
-
Voltage Clamp: Clamp the voltage of one cell (cell 1) and apply a series of voltage steps. Record the current from the second cell (cell 2). The current flowing into cell 2 in response to the voltage change in cell 1 is the junctional current (Ij), which is directly proportional to the gap junctional conductance (gj).
-
Inhibitor Application: Perfuse the cell pair with a solution containing this compound or another inhibitor and repeat the voltage-clamp steps to measure the change in junctional conductance.
Visualizing Connexin-43 Pathways and Experimental Workflows
To better understand the context of Cx43 function and the methods used to study its inhibition, the following diagrams have been generated.
References
- 1. Investigation of connexin 43 uncoupling and prolongation of the cardiac QRS complex in preclinical and marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptanol decreases the incidence of ischemia-induced ventricular arrhythmias through altering electrophysiological properties and connexin 43 in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 8. Connexin 43 in Mitochondria: What Do We Really Know About Its Function? - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trial data on Meclofenamate Sodium for inflammatory conditions
Meclofenamate sodium, a nonsteroidal anti-inflammatory drug (NSAID), has been evaluated in numerous clinical trials for its efficacy and safety in managing inflammatory conditions, primarily osteoarthritis and rheumatoid arthritis. This guide provides a meta-analysis of available clinical trial data, comparing this compound with other NSAIDs and placebo. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of its clinical performance.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from various clinical trials involving this compound.
Table 1: Efficacy of this compound in Osteoarthritis
| Comparison | Dosage | Duration | Key Efficacy Outcomes | Reference |
| This compound vs. Placebo | This compound: 300 mg/day | 4 weeks | Statistically significant reduction in pain on walking, starting pain, passive motion pain, and night pain.[1] Overall global improvement reported in 76% of patients on this compound versus 42% on placebo.[1] | [1] |
| This compound vs. Ibuprofen (B1674241) | This compound: 300 mg/day; Ibuprofen: 900 mg/day | 3 weeks | Both drugs were effective in reducing joint symptoms and improving range of motion. No significant difference in efficacy was noted between the two treatments. | [2] |
| This compound vs. Diclofenac (B195802) Sodium | This compound: 100 mg three times daily; Diclofenac Sodium: 25 mg three times daily | Not specified | Statistically significant improvements were observed in both groups. Between-drug differences favored this compound in pain and stiffness, with no difference in physical function.[3] | [3] |
| This compound in Degenerative Joint Disease of the Hand | This compound: 300 mg/day | 4 weeks | Significantly superior to placebo in reducing the number of painful joints, pain index, and the number of inflamed Heberden nodes, with an increase in grip strength.[4] | [4] |
Table 2: Efficacy of this compound in Rheumatoid Arthritis
| Comparison | Dosage | Duration | Key Efficacy Outcomes | Reference |
| This compound vs. Placebo | This compound: 200 mg/day and 300 mg/day | 6 weeks | Both dosages were superior to placebo in improving objective and subjective measures of disease activity.[5] | [5] |
| This compound vs. Aspirin (B1665792) (ASA) | This compound: 300 mg/day; Aspirin: 3.6 g/day | 8 weeks to 6 months | This compound was as effective as aspirin and superior to placebo.[5] Associated with a significant reduction in the number of tender joints, severity of tenderness, and duration of morning stiffness.[6] | [5][6] |
| This compound vs. Indomethacin (B1671933) | This compound: 300 mg/day; Indomethacin: 100 mg/day | 1 week | Both active drugs were significantly superior to placebo. This compound reduced the articular index, though patient preference favored indomethacin.[7] | [7] |
Table 3: Safety and Tolerability of this compound
| Comparison | Key Adverse Events | Incidence | Reference |
| This compound vs. Placebo (Osteoarthritis) | Gastrointestinal reactions | More frequent with this compound (31% of patients) compared to placebo (23%).[1] | [1] |
| This compound vs. Aspirin (Rheumatoid Arthritis) | Gastrointestinal reactions (most commonly diarrhea) | More frequent with this compound.[5] | [5] |
| Tinnitus and deafness | Not experienced by patients receiving this compound, unlike the aspirin group.[5] | [5] | |
| This compound vs. Indomethacin (Extra-articular Rheumatic Disease) | Gastrointestinal symptoms | Reported by 28.3% of patients on this compound, 48.2% on indomethacin, and 9.3% on placebo.[8] this compound was better tolerated than indomethacin.[8] | [8] |
| General NSAID Risks | Cardiovascular thrombotic events (e.g., MI, stroke) | Increased risk, similar to other NSAIDs.[9] | [9] |
| Gastrointestinal events (bleeding, ulceration, perforation) | Serious GI adverse events can occur at any time, with or without warning symptoms.[6] | [6] | |
| Renal effects | Not recommended in patients with advanced renal disease.[6] | [6] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound.
Key Methodological Components:
-
Study Design: The majority of the studies were double-blind, randomized, and controlled.[1][2][3][4][5][7][8] Some were placebo-controlled, while others used active comparators like aspirin, ibuprofen, diclofenac, and indomethacin.[1][2][3][5][7][8] Crossover designs were also utilized in some shorter-term studies.[2][7]
-
Patient Population: Participants were diagnosed with specific inflammatory conditions such as osteoarthritis of the hip and knee, rheumatoid arthritis, or degenerative joint disease of the hand.[1][4][5] Inclusion and exclusion criteria were established to ensure a homogenous study population.
-
Dosage and Administration: this compound was typically administered orally in divided doses, with daily dosages ranging from 200 mg to 400 mg.[9][10] Comparator drug dosages were based on standard clinical practice.
-
Efficacy Endpoints: A variety of validated measures were used to assess efficacy, including:
-
Pain scales (e.g., pain on walking, night pain).[1]
-
Joint tenderness and swelling indices.[6]
-
Duration of morning stiffness.[6]
-
Functional assessments (e.g., grip strength, range of motion).[2][4]
-
Global assessments by both patients and physicians.[1]
-
Standardized indices like the WOMAC Osteoarthritis Index.[3]
-
-
Safety Monitoring: Adverse events were systematically recorded at each study visit. Laboratory tests were often conducted to monitor for potential hematological, renal, and hepatic toxicities.
Visualizations
Mechanism of Action and Experimental Workflow Diagrams:
The following diagrams illustrate the signaling pathway of this compound and a generalized workflow for the clinical trials discussed.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow of a double-blind randomized clinical trial.
References
- 1. Multicenter studies in the United States and Canada of this compound in osteoarthritis of the hip and knee. Double-blind comparison with placebo and long-term experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-term treatment of osteoarthritis: a comparison of sodium meclofenamate and ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double blind randomized controlled trial of sodium meclofenamate (Meclomen) and diclofenac sodium (Voltaren): post validation reapplication of the WOMAC Osteoarthritis Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of degenerative joint disease of the hand (Heberden nodes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind multicenter studies with this compound in the treatment of rheumatoid arthritis in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Comparison of sodium meclofenamate and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind multicenter study comparing this compound with indomethacin and placebo in the treatment of extra-articular rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Meclofenamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Benchmark: Meclofenamate Sodium vs. Novel Cyclooxygenase (COX) Inhibitors in Potency and Selectivity
This guide provides a detailed comparison of the inhibitory potency and isoform selectivity of the established nonsteroidal anti-inflammatory drug (NSAID), Meclofenamate Sodium, against a selection of recently developed, novel cyclooxygenase (COX) inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in inflammatory and pain research.
The therapeutic actions and side effects of NSAIDs are intrinsically linked to their ability to inhibit the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is elevated during inflammation.[1][2][3] Consequently, the development of inhibitors with high selectivity for COX-2 has been a major focus of pharmaceutical research to create anti-inflammatory agents with improved gastrointestinal safety profiles.[2][4]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) for COX-1 and COX-2, along with the selectivity index (SI), for this compound and several novel COX inhibitors. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2. For context, the widely studied selective COX-2 inhibitor, Celecoxib, is included as a reference.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Compound Class |
| This compound | 0.04[5][6] | 0.05[5][6] | 0.8 | Fenamic Acid NSAID |
| Novel Compound 12 | 12.4 | 0.049[7] | 253.1[7] | Halogenated Triarylpyrazole |
| Novel Compound 29 | 2.11 | 0.006[7] | 351[7] | Tosyl/Dipeptide Derivative |
| Novel Compound 30 | 43.56 | 0.099[7] | 440[7] | Tosyl/Dipeptide Derivative |
| Novel Compound 34 | >100.0 | 0.140[7] | >714.28[7] | Thiazolyl-Hydrazine Derivative |
| Celecoxib (Reference) | 9.87 | 0.055[7] | 179.4[7] | Diaryl-Substituted Pyrazole |
Note: IC50 values can vary based on experimental conditions. Data for novel compounds and the corresponding Celecoxib reference are drawn from the same study to ensure consistency.[7]
As the data indicates, this compound is a potent, dual inhibitor of both COX-1 and COX-2, with a selectivity index near 1.[5][6] In contrast, the novel compounds listed demonstrate significantly higher selectivity for COX-2, with selectivity indices ranging from over 250 to more than 700.[7] This high degree of selectivity is a key objective in modern NSAID research to mitigate side effects associated with COX-1 inhibition.[2]
Experimental Protocols
The determination of COX inhibitory activity is a critical step in the evaluation of NSAIDs.[8] A common and reliable method is the in vitro fluorometric COX inhibitor screening assay.
Protocol: In Vitro Fluorometric COX Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX enzymes from arachidonic acid.[3][9] A specific probe is used that generates a fluorescent signal proportional to the amount of PGG2 produced.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (this compound, novel inhibitors) and reference inhibitor (e.g., Celecoxib)
-
96-well opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Thaw all reagents. Reconstitute lyophilized enzymes and arachidonic acid according to the supplier's instructions. Keep enzymes on ice. Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.
-
Compound Dilution: Prepare serial dilutions of the test inhibitors and reference compound at 10 times the final desired concentration using the COX Assay Buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Assay Plate Setup:
-
Add 10 µL of the diluted test inhibitors, reference inhibitor, or solvent control to the appropriate wells of the 96-well plate.
-
Add 10 µL of Assay Buffer to "Enzyme Control" wells.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control" wells.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., Excitation = 535 nm, Emission = 587 nm) in a kinetic mode for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
To better illustrate the biological context and experimental design, the following diagrams are provided.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
Meclofenamate Sodium: A Comparative Analysis of its Differential Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Meclofenamate Sodium on the two primary isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. The differential inhibition of these enzymes is a critical factor in determining the therapeutic efficacy and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to COX Isoforms and this compound
Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever, but also play crucial roles in homeostatic physiological processes.[1] The two main isoforms, COX-1 and COX-2, are structurally similar but differ in their expression and function.[2] COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the gastric mucosa and regulating kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
This compound, a member of the fenamate class of NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX isoforms.[3] Understanding its specific inhibitory potency and selectivity towards COX-1 versus COX-2 is essential for predicting its clinical performance and potential for adverse effects, particularly gastrointestinal complications associated with COX-1 inhibition.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity ratio (IC50 COX-1 / IC50 COX-2).
The following table summarizes the in vitro inhibitory activity of this compound against human COX-1 and COX-2, in comparison to other common NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Meclofenamic Acid | 0.08 | 0.05 | 1.6 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
Data compiled from various in vitro studies. The exact values may vary depending on the specific experimental conditions.
As the data indicates, this compound is a potent inhibitor of both COX-1 and COX-2, with a slight preference for COX-2. Its selectivity ratio of 1.6 suggests it is a relatively non-selective COX inhibitor when compared to highly selective COX-2 inhibitors like Celecoxib.
Signaling Pathway and Mechanism of Inhibition
This compound, like other NSAIDs, functions by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids such as prostaglandins and thromboxanes.
Experimental Protocols
The determination of COX inhibitory activity is a critical step in the evaluation of NSAIDs. A common in vitro method is the cyclooxygenase inhibition assay, which measures the peroxidase activity of the COX enzyme.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay monitors the peroxidase component of the COX enzyme, which reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). The peroxidase activity is measured colorimetrically through the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be observed by an increase in absorbance at 590 nm.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, hemin (B1673052), TMPD, arachidonic acid, and various concentrations of this compound in the assay buffer.
-
Assay Plate Setup:
-
Background Wells: Add 160 µL of assay buffer and 10 µL of hemin solution.
-
100% Activity Wells: Add 150 µL of assay buffer, 10 µL of hemin solution, and 10 µL of the respective enzyme solution (COX-1 or COX-2).
-
Inhibitor Wells: Add 140 µL of assay buffer, 10 µL of hemin solution, 10 µL of the respective enzyme solution, and 10 µL of the this compound working solution at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the arachidonic acid substrate solution to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate for precisely two minutes at 25°C. Immediately read the absorbance at 590 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the control (100% activity) after subtracting the background absorbance.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The experimental data demonstrates that this compound is a potent, relatively non-selective inhibitor of both COX-1 and COX-2, with a slight selectivity for the COX-2 isoform. This profile distinguishes it from highly COX-2 selective inhibitors and non-selective inhibitors that preferentially target COX-1. This understanding of its differential effects is crucial for researchers and drug development professionals in the context of designing new anti-inflammatory therapies and predicting their clinical outcomes. The provided experimental protocols offer a standardized method for further comparative studies.
References
A Comparative Analysis of Meclofenamate Sodium and Other NSAIDs: Insights from Cellular and Molecular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Meclofenamate Sodium with other non-steroidal anti-inflammatory drugs (NSAIDs), drawing upon available experimental data. While direct comparative transcriptomics studies are limited, this document synthesizes findings from various cellular and molecular analyses to illuminate the distinct and shared mechanisms of these widely used anti-inflammatory agents.
Core Mechanism of Action: Cyclooxygenase Inhibition
NSAIDs exert their primary therapeutic effects—anti-inflammatory, analgesic, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is induced during inflammation and is responsible for producing pain- and inflammation-mediating prostaglandins.[1] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a key determinant of its efficacy and side-effect profile.[1]
Comparative COX Inhibition Profile
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other common NSAIDs against human COX-1 and COX-2. Data is primarily from human whole blood assays.
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Ratio |
| Meclofenamic Acid | 0.03 | 0.01 | 0.33 |
| Aspirin | 3.5 | 66 | 18.86 |
| Ibuprofen | 2.5 | 5.5 | 2.2 |
| Naproxen (B1676952) | 0.6 | 1.2 | 2.0 |
| Celecoxib | >100 | 0.04 | >2500 |
| Diclofenac | 0.06 | 0.01 | 0.17 |
| Indomethacin | 0.04 | 0.9 | 22.5 |
Source: Compiled from various in vitro studies. A lower IC50 value indicates greater potency. A higher COX-2/COX-1 selectivity ratio suggests greater selectivity for COX-2.
Signaling Pathways and Cellular Effects
Beyond COX inhibition, NSAIDs can modulate various cellular signaling pathways. This section explores the effects of this compound in comparison to other NSAIDs on key cellular processes.
General NSAID Mechanism via COX Pathway
The diagram below illustrates the central mechanism of NSAID action on the arachidonic acid cascade.
Effects on NF-κB Signaling by Meclofenamate
Studies have shown that Meclofenamate can suppress the expression of MUC5AC mucin, which is often overproduced in respiratory diseases. This effect is mediated through the inhibition of the NF-κB signaling pathway. Meclofenamate was found to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2]
Differential Effects on Cardiac Cell Viability and Oxidative Stress
A comparative study on rat cardiac cells revealed different toxicological profiles for this compound (MS) and Naproxen Sodium (NAP). While both NSAIDs increased the production of reactive oxygen species (ROS), the rate of ROS production was greater in MS-treated cells.[3][4] MS, but not NAP, significantly inhibited proteasome activity and reduced cardiac cell viability at pharmacological concentrations.[3][5] This suggests that MS-induced cardiotoxicity may be mediated through a ROS-dependent mechanism involving mitochondrial and proteasome dysfunction.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of protocols used in studies comparing NSAIDs.
Protocol 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard preclinical model to assess the anti-inflammatory properties of NSAIDs.[1]
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
This compound (and other test NSAIDs) at various doses.
-
Positive Control (e.g., Indomethacin).
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Protocol 2: Cell Culture and Treatment for In Vitro Assays
This protocol outlines general steps for studying the effects of NSAIDs on cultured cells.
-
Cell Line: H9c2 rat cardiac myoblasts or other relevant cell lines.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound and other NSAIDs are dissolved in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions, which are then diluted in culture medium to the final desired concentrations. A vehicle control (medium with the solvent at the same final concentration) is always included.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction). Once they reach a desired confluency (e.g., 70-80%), the culture medium is replaced with medium containing the test compounds or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:
-
Cell Viability Assays (e.g., MTT assay): To assess cytotoxicity.
-
RNA Extraction and Transcriptomics: For gene expression profiling (e.g., RNA-Seq or microarray).
-
Protein Extraction and Proteomics/Western Blotting: To analyze protein expression and pathway activation.
-
ROS Measurement: Using fluorescent probes to quantify oxidative stress.
-
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a general workflow for a comparative transcriptomics study of NSAIDs.
Conclusion
This compound is a potent, non-selective NSAID. While it shares the core mechanism of COX inhibition with other drugs in its class, emerging evidence suggests it possesses distinct effects on other cellular pathways, such as NF-κB signaling and cellular homeostasis in cardiac cells. The differential impact on proteasome activity and ROS production when compared to Naproxen highlights the importance of looking beyond COX inhibition to understand the full pharmacological profile of each NSAID. For researchers and drug development professionals, these findings underscore the value of multi-faceted preclinical evaluations, including transcriptomic and proteomic analyses, to better predict clinical efficacy and potential adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Meclofenamate Suppresses MUC5AC Mucin Gene Expression by Regulating the NF-kB Signaling Pathway in Human Pulmonary Mucoepidermoid NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How does the safety profile of Meclofenamate Sodium compare to other non-steroidal anti-inflammatory drugs?
Meclofenamate sodium, a non-steroidal anti-inflammatory drug (NSAID), has a distinct safety profile when compared to other drugs in its class. This guide provides a comprehensive comparison of the gastrointestinal, cardiovascular, and renal safety of this compound against other commonly used NSAIDs, supported by data from clinical trials and preclinical studies.
Executive Summary
This compound demonstrates a notable incidence of gastrointestinal side effects, particularly diarrhea. While its cardiovascular and renal risk profile is less clearly defined in large-scale comparative trials, existing data and its mechanism of action place it within the general risk spectrum of non-selective NSAIDs. This guide will delve into the available data to provide a nuanced understanding for research and drug development professionals.
Data Presentation: Comparative Safety Profile of NSAIDs
The following tables summarize the incidence of key adverse events associated with this compound and other NSAIDs. It is important to note that direct head-to-head comparative trial data for this compound against all other NSAIDs is limited. Therefore, some comparisons are based on data from separate clinical trials and meta-analyses.
Table 1: Gastrointestinal Adverse Events
| NSAID | Incidence of Diarrhea (%) | Incidence of Nausea/Vomiting (%) | Incidence of Peptic Ulcer (%) | Relative Risk of Upper GI Complications (vs. Non-users) |
| This compound | 10 - 33[1][2] | 11[1][2] | ~1 (in 3-6 months)[1] | Data not available in direct comparison |
| Aspirin | Lower than this compound[1] | Data not available | Data not available | 3.34 |
| Ibuprofen | Data not available | Data not available | Data not available | 1.84[3] |
| Naproxen (B1676952) | Data not available | Data not available | Data not available | 4.10[3] |
| Diclofenac (B195802) | Data not available | Data not available | Data not available | 3.34[3] |
| Celecoxib | Data not available | Data not available | Data not available | 1.45[3] |
Table 2: Cardiovascular Adverse Events
| NSAID | Association with Increased Cardiovascular Risk | Relative Risk of Major Vascular Events (vs. Placebo/Non-user) |
| This compound | Associated with an increased risk of cardiovascular disease[4] | Data not available |
| Ibuprofen | Increased risk, particularly at higher doses[5] | 1.48 (for Myocardial Infarction) |
| Naproxen | Considered to have a lower cardiovascular risk compared to other NSAIDs[5] | 1.53 (for Myocardial Infarction) |
| Diclofenac | Associated with a significantly increased risk[6] | 1.41 (vs. Placebo)[5] |
| Celecoxib (a COX-2 inhibitor) | Increased risk, particularly at higher doses | 1.24 (for Myocardial Infarction) |
Table 3: Renal Adverse Events
| NSAID | Association with Renal Adverse Events | Pooled Risk Ratio for Acute Kidney Injury (vs. Non-users) |
| This compound | Preclinical data suggests a potential nephroprotective effect in specific ischemic conditions, but clinical comparative data is lacking. | Data not available |
| Ibuprofen | Associated with a risk of acute kidney injury.[1] | 1.86 |
| Naproxen | Associated with a risk of acute kidney injury.[1] | 1.87 |
| Diclofenac | Demonstrated nephrotoxicity in preclinical studies.[1] | 1.63 |
| Meloxicam | Lower nephrotoxicity compared to diclofenac in preclinical studies.[1] | 1.58 |
| Indomethacin | Associated with a risk of acute kidney injury. | 2.11 |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the safety profile of NSAIDs and the methods used to assess them, the following diagrams illustrate the Cyclooxygenase (COX) signaling pathway and a typical experimental workflow for evaluating NSAID-induced gastric toxicity.
// Nodes "Cell_Membrane_Phospholipids" [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "COX1" [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX2" [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins_Thromboxanes_1" [label="Prostaglandins &\nThromboxanes\n(Physiological)", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins_2" [label="Prostaglandins\n(Inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; "GI_Protection" [label="GI Mucosal\nProtection", shape=plaintext, fontcolor="#5F6368"]; "Platelet_Aggregation" [label="Platelet\nAggregation", shape=plaintext, fontcolor="#5F6368"]; "Renal_Blood_Flow" [label="Renal Blood\nFlow", shape=plaintext, fontcolor="#5F6368"]; "Inflammation" [label="Inflammation", shape=plaintext, fontcolor="#5F6368"]; "Pain" [label="Pain", shape=plaintext, fontcolor="#5F6368"]; "Fever" [label="Fever", shape=plaintext, fontcolor="#5F6368"]; "NSAIDs" [label="Non-selective NSAIDs\n(e.g., Meclofenamate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; "COX2_Inhibitors" [label="COX-2 Selective NSAIDs\n(e.g., Celecoxib)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse];
// Edges "Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1"; "Arachidonic_Acid" -> "COX2"; "COX1" -> "Prostaglandins_Thromboxanes_1"; "COX2" -> "Prostaglandins_2"; "Prostaglandins_Thromboxanes_1" -> "GI_Protection"; "Prostaglandins_Thromboxanes_1" -> "Platelet_Aggregation"; "Prostaglandins_Thromboxanes_1" -> "Renal_Blood_Flow"; "Prostaglandins_2" -> "Inflammation"; "Prostaglandins_2" -> "Pain"; "Prostaglandins_2" -> "Fever"; "NSAIDs" -> "COX1" [style=dashed, color="#EA4335"]; "NSAIDs" -> "COX2" [style=dashed, color="#EA4335"]; "COX2_Inhibitors" -> "COX2" [style=dashed, color="#EA4335"]; }
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.// Nodes "Animal_Model" [label="Animal Model Selection\n(e.g., Wistar Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [label="Animal Grouping\n(Control, Vehicle, Test Drug, Reference Drug)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Drug_Administration" [label="Drug Administration\n(Oral Gavage)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Ulcer_Induction" [label="Ulcer Induction\n(e.g., High-Dose NSAID)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sacrifice" [label="Euthanasia and\nStomach Excision", fillcolor="#FFFFFF", fontcolor="#202124"]; "Evaluation" [label="Macroscopic and Microscopic\nEvaluation of Gastric Mucosa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ulcer_Scoring" [label="Ulcer Index Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; "Biochemical_Analysis" [label="Biochemical Analysis\n(e.g., Myeloperoxidase, Cytokines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Statistical Analysis\nand Comparison", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Animal_Model" -> "Grouping"; "Grouping" -> "Drug_Administration"; "Drug_Administration" -> "Ulcer_Induction"; "Ulcer_Induction" -> "Sacrifice"; "Sacrifice" -> "Evaluation"; "Evaluation" -> "Ulcer_Scoring"; "Evaluation" -> "Biochemical_Analysis"; "Ulcer_Scoring" -> "Data_Analysis"; "Biochemical_Analysis" -> "Data_Analysis"; }
Caption: Workflow for assessing NSAID-induced gastric toxicity.Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of safety studies. Below are summaries of typical experimental protocols for assessing NSAID-induced toxicities.
Protocol for Assessment of NSAID-Induced Gastric Ulcers in Rats
This protocol is based on methodologies commonly used in preclinical studies to evaluate the gastrointestinal toxicity of NSAIDs.
-
Animals: Male Wistar rats (180-220 g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.
-
Grouping and Dosing: Animals are divided into several groups:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Drug Groups: Receive different doses of the test NSAID (e.g., this compound) orally.
-
Reference Drug Group: Receives a known ulcerogenic NSAID (e.g., indomethacin, 20 mg/kg) for comparison.
-
-
Ulcer Induction: A single oral dose of the respective NSAID is administered.
-
Evaluation: Four hours after drug administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers using a magnifying glass. The number and severity of ulcers are scored based on a predefined scale (e.g., 0 = no ulcer, 1 = redness, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = deep ulcers, 5 = perforations). The sum of the scores per stomach is calculated as the ulcer index.
-
Histopathological Examination: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for microscopic evaluation of mucosal damage.
Protocol for Assessment of NSAID-Induced Nephrotoxicity in Rats
This protocol is adapted from a study comparing the renal effects of diclofenac and meloxicam.[1]
-
Animals: Male Wistar rats are used and housed in standard laboratory conditions.
-
Grouping and Dosing:
-
Control Group: Receives normal saline.
-
Test Group 1: Receives the test NSAID (e.g., diclofenac sodium, 2.3 mg/kg/day) intraperitoneally.
-
Test Group 2: Receives another NSAID for comparison (e.g., meloxicam, 2.3 mg/kg/day) intraperitoneally.
-
-
Treatment Duration: The animals are treated daily for a specified period (e.g., 17 days).
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected for the measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. The animals are then euthanized, and the kidneys are harvested.
-
Histopathological Examination: One kidney is fixed in 10% formalin for histopathological examination. The tissue is processed, sectioned, and stained with hematoxylin and eosin. The sections are examined under a light microscope for signs of renal damage, such as tubular necrosis, interstitial nephritis, and glomerular changes.
-
Morphometric Analysis: The other kidney can be used for morphometric analysis, such as measuring the cortical thickness and glomerular diameter.
Clinical Trial Design for Assessing Cardiovascular Safety of NSAIDs (Based on the PRECISION Trial)
The Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial is a landmark study in NSAID cardiovascular safety. Its design serves as a model for such assessments.
-
Study Design: A randomized, double-blind, triple-dummy, multicenter, non-inferiority trial.
-
Patient Population: Patients with osteoarthritis or rheumatoid arthritis at high risk for cardiovascular events.
-
Interventions: Patients are randomized to receive one of the following treatments:
-
Celecoxib (a COX-2 inhibitor) at a specified daily dose.
-
Ibuprofen at a specified daily dose.
-
Naproxen at a specified daily dose.
-
All patients may also receive a proton pump inhibitor to minimize gastrointestinal risk.
-
-
Primary Endpoint: The primary safety endpoint is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
-
Secondary Endpoints: These may include serious gastrointestinal events (e.g., bleeding, perforation, obstruction) and renal events (e.g., acute kidney injury, significant increase in serum creatinine).
-
Data Analysis: The primary analysis is usually a non-inferiority comparison of the incidence of the primary endpoint between the treatment groups. The hazard ratios and their confidence intervals are calculated.
Conclusion
The safety profile of this compound is characterized by a significant incidence of gastrointestinal side effects, particularly diarrhea, which appears to be more frequent than with some other non-selective NSAIDs like aspirin.[1] Its cardiovascular risk is acknowledged to be increased, in line with the class effect of NSAIDs, but direct comparative data to quantify this risk against other specific agents are scarce.[4] Similarly, while preclinical data on its renal effects exist, robust clinical comparisons are lacking.
For researchers and drug development professionals, this highlights the need for further head-to-head clinical trials to definitively position this compound within the spectrum of NSAID safety. The provided experimental protocols offer a framework for conducting such comparative safety assessments. The choice of an appropriate NSAID for a particular application should always involve a careful consideration of the benefit-risk profile for the target patient population, with particular attention to their gastrointestinal, cardiovascular, and renal health.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Comparative Risks of Nonsteroidal Anti-Inflammatory Drugs on CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSAIDs and Acute Kidney Injury [medsafe.govt.nz]
- 4. Different effects of the nonsteroidal anti-inflammatory drugs this compound and naproxen sodium on proteasome activity in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meclofenamate elicits a nephropreventing effect in a rat model of ischemic acute kidney injury by suppressing indoxyl sulfate production and restoring renal organic anion transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meclofenamate elicits a nephropreventing effect in a rat model of ischemic acute kidney injury by suppressing indoxyl sulfate production and restoring renal organic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]
A critical review of the literature comparing Meclofenamate Sodium and aspirin's therapeutic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Meclofenamate Sodium and aspirin (B1665792), two prominent nonsteroidal anti-inflammatory drugs (NSAIDs). By examining their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, this review aims to offer valuable insights for researchers, scientists, and professionals involved in drug development. The information is supported by data from key clinical studies, with a focus on quantitative comparisons and detailed experimental methodologies.
Mechanism of Action: A Tale of Two NSAIDs
Both this compound and aspirin exert their primary therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.[1][2] However, their interactions with the COX enzymes and their broader pharmacological profiles exhibit notable differences.
Aspirin, or acetylsalicylic acid, irreversibly inhibits both COX-1 and COX-2 enzymes through the acetylation of a serine residue in their active sites.[1][3][4] This irreversible action, particularly on COX-1 in platelets, is the basis for its well-known antiplatelet effect, as it blocks the formation of thromboxane (B8750289) A2 for the lifespan of the platelet.[1]
This compound, a member of the fenamate class, is a reversible inhibitor of both COX-1 and COX-2.[2] Beyond COX inhibition, it is also suggested to compete with prostaglandins for binding at their receptor sites, potentially antagonizing the effects of already synthesized prostaglandins.[2][5] Furthermore, some evidence indicates that meclofenamate may also inhibit the 5-lipoxygenase (5-LOX) pathway, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[5][6]
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials provide the most robust evidence for comparing the therapeutic efficacy of this compound and aspirin. The following sections summarize the findings from key studies in different clinical settings.
Postoperative Dental Pain
A significant, double-blind, randomized controlled trial by Markowitz et al. (1985) evaluated the analgesic efficacy of this compound, buffered aspirin, and placebo in 205 patients following the surgical removal of impacted third molars.[7]
Experimental Protocol: Markowitz et al. (1985)
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group trial.
-
Patient Population: 205 patients who had undergone surgical removal of at least one impacted third molar and were experiencing moderate to severe postoperative pain.
-
Interventions:
-
This compound 100 mg
-
This compound 200 mg
-
Buffered Aspirin 650 mg
-
Placebo
-
-
Efficacy Assessment: Pain intensity was assessed at baseline and at 30 minutes, 1, 2, 3, 4, 5, and 6 hours post-medication using a categorical scale. Pain relief was also evaluated at the same time points. The primary efficacy variable was the total pain relief score over the 6-hour observation period (TOTPAR).
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare the treatment groups.
Results Summary:
Both doses of this compound were found to be superior to buffered aspirin in most efficacy parameters.[7] The 200 mg dose of this compound was significantly more effective than the 100 mg dose in some parameters.[7] All active treatments were significantly more effective than placebo.[7]
| Treatment Group | Mean Total Pain Relief (TOTPAR) Score |
| This compound 200 mg | Significantly higher than Aspirin 650 mg |
| This compound 100 mg | Superior to Aspirin 650 mg |
| Buffered Aspirin 650 mg | Superior to Placebo |
| Placebo | Lowest efficacy |
Note: Specific TOTPAR scores were not available in the reviewed abstracts. The table reflects the reported relative efficacy.
Rheumatoid Arthritis
Several double-blind, multicenter studies have compared the efficacy of this compound with aspirin in patients with rheumatoid arthritis.[8] One such study by Preston et al. (1983) provides key comparative data.
Experimental Protocol: Preston et al. (1983) (Synthesized from Abstract)
-
Study Design: Double-blind, multicenter, controlled clinical trials.
-
Patient Population: 757 patients with a confirmed diagnosis of rheumatoid arthritis.
-
Interventions:
-
This compound (200 mg/day or 300 mg/day)
-
Aspirin (3.6 g/day )
-
Placebo
-
-
Treatment Duration: Ranged from six weeks to six months across the different studies.
-
Efficacy Assessment: Included both objective and subjective measures of disease activity. While the specific measures are not detailed in the abstract, they likely included assessments of tender and swollen joint counts, patient and physician global assessments of disease activity, and pain scales.
-
Statistical Analysis: Appropriate statistical methods were used to compare the treatment groups.
Results Summary:
This compound was found to be as effective as aspirin and superior to placebo in managing the symptoms of rheumatoid arthritis.[8]
| Efficacy Outcome | This compound (200-300 mg/day) | Aspirin (3.6 g/day ) |
| Objective Measures | Comparable to Aspirin | Comparable to this compound |
| Subjective Measures | Comparable to Aspirin | Comparable to this compound |
Safety and Tolerability
The safety profiles of this compound and aspirin are a critical consideration in their clinical use. The primary concerns with NSAIDs are gastrointestinal (GI) and cardiovascular adverse events.
Gastrointestinal Effects:
In the rheumatoid arthritis trials, this compound was associated with a higher incidence of GI reactions, particularly diarrhea, compared to aspirin.[8] However, aspirin was associated with a higher incidence of tinnitus and deafness.[8] The rate of discontinuation due to adverse events was similar between the two groups.[8]
Platelet Effects:
Aspirin's irreversible inhibition of COX-1 in platelets leads to a prolonged antiplatelet effect, which is beneficial for cardiovascular prophylaxis but can increase the risk of bleeding.[1] this compound, as a reversible inhibitor, has a less pronounced and shorter-lasting effect on platelet function.[9]
| Adverse Event Profile | This compound | Aspirin |
| Gastrointestinal | Higher incidence of diarrhea[8] | Lower incidence of diarrhea, but risk of ulcers and bleeding[8][9] |
| Special Senses | Not associated with tinnitus or deafness[8] | Higher incidence of tinnitus and deafness[8] |
| Platelet Aggregation | Reversible, less pronounced effect[9] | Irreversible, prolonged antiplatelet effect[1] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and aspirin influence their dosing regimens and clinical application.
| Pharmacokinetic Parameter | This compound | Aspirin |
| Absorption | Rapid and complete[2] | Rapidly absorbed[10] |
| Time to Peak Plasma Concentration | 0.5 - 2 hours[11] | Variable, depends on formulation |
| Plasma Half-life | 2 - 3.3 hours | Short (15-20 minutes for aspirin); longer for its active metabolite, salicylate (B1505791) (2-3 hours at low doses) |
| Protein Binding | >99%[11] | Highly protein-bound (salicylate) |
| Metabolism | Extensively metabolized in the liver | Rapidly hydrolyzed to salicylic (B10762653) acid, which is then conjugated in the liver |
| Excretion | Primarily in urine and feces[11] | Primarily in urine |
Conclusion
This critical review of the literature demonstrates that both this compound and aspirin are effective nonsteroidal anti-inflammatory drugs with distinct pharmacological profiles.
-
Efficacy: In the management of acute pain, such as postoperative dental pain, this compound, particularly at a 200 mg dose, appears to offer superior analgesic efficacy compared to a standard dose of buffered aspirin.[7] In chronic inflammatory conditions like rheumatoid arthritis, their efficacy is comparable.[8]
-
Mechanism of Action: The key difference lies in aspirin's irreversible inhibition of COX enzymes, leading to a prolonged antiplatelet effect, whereas this compound is a reversible inhibitor.[1][2] this compound may also possess additional mechanisms of action, including 5-LOX inhibition and prostaglandin (B15479496) receptor antagonism.[5][6]
-
Safety: The choice between these two agents may be influenced by the patient's risk factors. Patients with a high risk of cardiovascular events may benefit from aspirin's antiplatelet properties, while those with a history of tinnitus or a lower tolerance for aspirin-related side effects might be better candidates for this compound, being mindful of the potential for diarrhea.[8]
For drug development professionals, the distinct properties of these two molecules offer insights into the structure-activity relationships of NSAIDs and highlight the potential for developing agents with more favorable efficacy and safety profiles. Further head-to-head trials with detailed reporting of methodologies and a broader range of clinical outcomes would be beneficial to further refine the comparative therapeutic positioning of this compound and aspirin.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 3. What is the mechanism of Aspirin? [synapse.patsnap.com]
- 4. Aspirin - Wikipedia [en.wikipedia.org]
- 5. On the mechanism of the pharmacologic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an inhibitor of both the 5-lipoxygenase and cyclooxygenase pathways of the arachidonic acid cascade in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound with buffered aspirin and placebo in the treatment of postsurgical dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-blind multicenter studies with this compound in the treatment of rheumatoid arthritis in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. ahajournals.org [ahajournals.org]
- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]
Safety Operating Guide
Navigating the Disposal of Meclofenamate Sodium: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Meclofenamate Sodium, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with regulatory best practices. Adherence to these procedures is critical to minimize risks and maintain a safe research environment.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of dust. In case of a spill, isolate the area and follow the cleanup procedures outlined in the Safety Data Sheet (SDS). For a small solid spill, use appropriate tools to place the material into a designated waste disposal container.[1] For larger spills, the same procedure applies, followed by cleaning the contaminated surface with water.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA) for controlled substances.[2][3] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including certain pharmaceuticals.[3][4] In 2019, the EPA enacted Subpart P, which sets forth specific management standards for hazardous waste pharmaceuticals at healthcare facilities, notably prohibiting the sewering of these wastes.[2] While this compound is not typically classified as a RCRA hazardous waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to confirm its classification and disposal pathways.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (pure substance, solution, or contaminated materials) and institutional policies. The following steps provide a general guideline:
-
Consult the Safety Data Sheet (SDS) and Institutional Policies: Always begin by reviewing the most current SDS for this compound.[5] The SDS contains specific information on handling, hazards, and disposal recommendations.[1][6][7][8] Crucially, consult your organization's EHS or Laboratory Safety department for specific protocols, as they will be aligned with local, state, and federal regulations.[5][9]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Proper segregation prevents unforeseen chemical reactions and ensures correct disposal. Use clearly labeled, sealed, and leak-proof containers for waste accumulation.
-
Disposal of Solid this compound:
-
Primary Method (Recommended): Collect solid this compound waste in a designated, labeled hazardous or chemical waste container provided by your institution's EHS program. This container will be collected by trained personnel for disposal via incineration or other approved methods. This is the most common and safest practice for laboratory chemical waste.
-
Alternative for Non-Hazardous Determination: If your EHS department has definitively classified pure, unused this compound as non-hazardous, they may provide alternative instructions. However, due to its pharmacological activity and potential environmental impact, landfill disposal via regular trash is generally discouraged for bulk quantities in a laboratory setting.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous Solutions: Under no circumstances should solutions of this compound be poured down the drain without explicit approval from your EHS department.[10] Some non-hazardous liquid waste may be approved for sewer disposal after neutralization or dilution, but this requires a formal assessment by the safety office.[11][12] Given the aquatic toxicity warnings for many pharmaceuticals, this route is unlikely for this compound.[6] The standard procedure is to collect aqueous waste in a designated chemical waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect these solutions in a properly labeled, compatible waste container for pickup by your EHS department.
-
-
Disposal of Contaminated Labware:
-
Empty Containers: Containers that held this compound must be "RCRA empty" before being disposed of in the regular trash.[5] This means all possible material has been removed by normal means. For containers that held acutely hazardous waste (P-listed), triple-rinsing is required, and the rinsate must be collected as hazardous waste.[5] While this compound is not P-listed, it is good practice to rinse the container. The rinsate should be collected as chemical waste. The defaced, empty container can then be discarded.[11]
-
Contaminated PPE and Materials: Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in a sealed bag or container and disposed of through the chemical waste stream, as directed by your EHS department.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₁₄H₁₀Cl₂NNaO₂ | [7] |
| CAS Number | 6385-02-0 | [6][7] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [6] |
| Primary Disposal Route | Collection by institutional Environmental Health and Safety (EHS) for incineration. | General Best Practice |
| Sewer Disposal | Generally not recommended; requires explicit approval from EHS. | [10][12] |
| Landfill (Trash) Disposal | For "RCRA empty" containers only after defacing the label. Not for bulk chemical. | [5][11] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and regulatory guidelines rather than specific experimental research. The core principle is waste minimization and proper segregation, followed by disposal through an accredited hazardous waste vendor, as managed by the institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. targetmol.com [targetmol.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Comprehensive Safety and Handling Guide for Meclofenamate Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of Meclofenamate Sodium. Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
This compound is a non-steroidal anti-inflammatory drug (NSAID) that presents potential health hazards upon exposure.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause irritation to the skin and eyes.[3] Chronic exposure can lead to damage of the blood, kidneys, liver, and gastrointestinal tract.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Prevents skin contact. Harmful if absorbed through the skin.[2][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects against dust particles and potential splashes.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powder outside of a ventilated enclosure to prevent inhalation.[2] |
Note: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[4]
-
Use in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).
-
Keep away from heat and sources of ignition.[3]
-
Ground all equipment containing the material to prevent static discharge.[3]
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a cool, dry place away from direct light.[6]
-
Store at room temperature.[6]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Spill Response:
-
Small Spill: Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container. Clean the contaminated surface with water.[3]
-
Large Spill: Evacuate non-essential personnel. Use a shovel to place the material into a convenient waste disposal container. Clean the contaminated area with water.[3]
-
Avoid generating dust during cleanup. A damp cloth or a filtered vacuum can be used for cleaning up dry solids.[5]
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[3]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[2]
-
One recommended method for disposal of unused medicine is to mix it with an unpalatable substance like dirt or coffee grounds, place it in a sealed plastic bag, and then dispose of it in the trash.[7][8]
Procedural Workflow
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C14H10Cl2NNaO2 | CID 4038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Meclofenamate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
